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  • Product: 4-methylbenzene-1-sulfonoimidamide
  • CAS: 1648813-61-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of p-Toluenesulfonamide

Introduction p-Toluenesulfonamide (PTSA), also known as 4-methylbenzenesulfonamide, is a versatile organic compound with the chemical formula C₇H₉NO₂S.[1][2] As a key intermediate in the synthesis of various pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

p-Toluenesulfonamide (PTSA), also known as 4-methylbenzenesulfonamide, is a versatile organic compound with the chemical formula C₇H₉NO₂S.[1][2] As a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, dyes, and plasticizers, a thorough understanding of its physicochemical properties is paramount for researchers, scientists, and drug development professionals.[3][4] This guide provides a comprehensive overview of the core physicochemical characteristics of PTSA, detailing the experimental methodologies for their determination and offering insights into the practical implications of these properties.

Molecular Structure and Key Physicochemical Properties

The structural and physicochemical properties of p-toluenesulfonamide are summarized below. These parameters are fundamental to its behavior in chemical reactions and biological systems.

PropertyValueSource(s)
Molecular Formula C₇H₉NO₂S[1][2]
Molecular Weight 171.22 g/mol [1]
Appearance White crystalline solid/powder[5]
Melting Point 134-140 °C[6]
Boiling Point Decomposes before boiling at atmospheric pressure; 221 °C at 10 mmHg
Water Solubility 0.32 g/100 mL (25 °C)
pKa 10.17 (20 °C)[7]
LogP 0.82

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node [shape=plaintext];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; S [label="S", fontcolor="#FFFFFF", style=filled, fillcolor="#FBBC05"]; O1 [label="O", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; O2 [label="O", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; N [label="N", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; H1 [label="H"]; H2 [label="H"]; C_methyl [label="CH3"];

// Positioning C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; S [pos="0,2.5!"]; O1 [pos="-1,3.2!"]; O2 [pos="1,3.2!"]; N [pos="0,3.8!"]; H1 [pos="-0.5,4.3!"]; H2 [pos="0.5,4.3!"]; C_methyl [pos="0,-2!"];

// Edges C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- S; C4 -- C_methyl; S -- O1 [label="="]; S -- O2 [label="="]; S -- N; N -- H1; N -- H2; }

Caption: Molecular structure of p-toluenesulfonamide.

Experimental Determination of Physicochemical Properties

A core tenet of scientific integrity is the ability to reproduce and validate experimental findings. This section details the standard protocols for determining the key physicochemical properties of p-toluenesulfonamide.

Melting Point Determination

The melting point of a crystalline solid is a sensitive indicator of its purity. For p-toluenesulfonamide, a sharp melting range indicates a high degree of purity.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of finely powdered, dry p-toluenesulfonamide is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a controlled rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

  • Observation: The temperature at which the first liquid appears (onset) and the temperature at which the last solid particle melts (clear point) are recorded as the melting range. For pure p-toluenesulfonamide, this range is typically narrow.[8][9]

Solubility

The solubility of p-toluenesulfonamide in various solvents is a critical parameter for its application in synthesis, formulation, and purification.

Experimental Protocol: OECD 105 (Flask Method)

The flask method is suitable for determining the water solubility of substances like p-toluenesulfonamide.[10]

  • Equilibration: An excess amount of p-toluenesulfonamide is added to a known volume of water in a flask. The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

  • Quantification: The concentration of p-toluenesulfonamide in the clear aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Acidity Constant (pKa)

The pKa value indicates the acidity of the sulfonamide N-H proton. This is crucial for understanding its behavior in different pH environments, which is particularly important in drug development and formulation.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of weak acids like p-toluenesulfonamide.[3][11]

  • Solution Preparation: A standard solution of p-toluenesulfonamide is prepared in a suitable solvent mixture (e.g., water-methanol) to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored using a calibrated pH electrode.

  • Data Analysis: The pKa is determined from the titration curve as the pH at the half-equivalence point, where half of the sulfonamide has been neutralized.

pKa_Determination_Workflow cluster_preparation Preparation cluster_titration Titration cluster_analysis Analysis A Dissolve p-Toluenesulfonamide in appropriate solvent D Add NaOH titrant incrementally A->D B Prepare standardized NaOH titrant B->D C Calibrate pH meter E Record pH after each addition C->E D->E F Plot pH vs. volume of titrant E->F G Determine equivalence point F->G H Calculate pKa at half-equivalence point G->H

Caption: Workflow for pKa determination by potentiometric titration.

Spectroscopic Characterization

Spectroscopic techniques provide a "fingerprint" of a molecule, allowing for its identification and the elucidation of its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum of p-toluenesulfonamide typically shows a singlet for the methyl protons (around 2.4 ppm), two doublets in the aromatic region (around 7.3 and 7.7 ppm) corresponding to the protons on the benzene ring, and a broad singlet for the amine protons (which can vary in chemical shift depending on the solvent and concentration).[4][12]

  • ¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display signals for the methyl carbon (around 21 ppm) and the four distinct aromatic carbons (in the range of 125-145 ppm).[13]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of p-toluenesulfonamide exhibits characteristic absorption bands:[14]

  • N-H stretching: Two bands in the region of 3350-3250 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the -NH₂ group.

  • S=O stretching: Strong absorptions around 1330 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric) are characteristic of the sulfonyl group.

  • Aromatic C-H stretching: Bands above 3000 cm⁻¹.

  • Aromatic C=C stretching: Peaks in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. In electron ionization (EI) mass spectrometry, the molecular ion peak for p-toluenesulfonamide is observed at m/z 171.[1] Common fragmentation pathways for sulfonamides include the loss of SO₂ (m/z 107) and cleavage of the C-S bond to give the tolyl cation (m/z 91).[7][15]

Crystallographic Data

The solid-state structure of p-toluenesulfonamide has been determined by X-ray crystallography. The Cambridge Crystallographic Data Centre (CCDC) entry 247722 provides detailed information on its crystal structure.[1] It crystallizes in the monoclinic space group P2₁/n. Understanding the crystal packing and intermolecular interactions is crucial for predicting its physical properties and for the design of crystalline forms with desired characteristics.

Safety, Handling, and Disposal

p-Toluenesulfonamide is generally considered to have low acute toxicity.[16] However, as with all chemicals, appropriate safety precautions should be taken.

  • Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid creating dust. Use in a well-ventilated area.[5][10][17]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep containers tightly closed.[5]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[17][18]

Conclusion

This technical guide has provided a comprehensive overview of the key physicochemical properties of p-toluenesulfonamide. A thorough understanding of these properties, from its melting point and solubility to its spectroscopic and crystallographic characteristics, is essential for its effective and safe use in research, development, and industrial applications. The detailed experimental protocols provided herein offer a framework for the reliable determination of these critical parameters, ensuring scientific rigor and reproducibility.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]

  • PubChem. p-Toluenesulfonamide. National Center for Biotechnology Information. Available at: [Link]

  • Scientific Polymer Products, Inc. (2020, March 18). o,p-Toluenesulfonamide Safety Data Sheet. Available at: [Link]

  • Serjeant, E.P., Dempsey B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution.
  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available at: [Link]

  • University of Calgary. Melting point determination. Available at: [Link]

  • ACS Publications. (2014, March 28). Low-Energy Collision-Induced Dissociation Mass Spectra of Protonated p-Toluenesulfonamides Derived from Aliphatic Amines. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. Available at: [Link]

  • SpectraBase. N-methyl-p-toluenesulfonamide - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • National Center for Biotechnology Information. Figure 1, [p-Toluenesulfonamide (CASRN 70-55-3; Chemical Formula: C7H9NO2S; Molecular Weight: 171.23)]. In: NTP Technical Report on the Toxicity Studies of p-Toluenesulfonamide. Available at: [Link]

Sources

Exploratory

Crystal Structure Analysis of 4-Methylbenzene-1-Sulfonimidamide: Mechanistic Insights and Methodological Framework

Executive Summary Sulfonimidamides, the aza-analogues of sulfonamides, have emerged as pivotal bioisosteres in modern medicinal chemistry. The substitution of one oxygen atom in the sulfonyl group with an imine nitrogen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sulfonimidamides, the aza-analogues of sulfonamides, have emerged as pivotal bioisosteres in modern medicinal chemistry. The substitution of one oxygen atom in the sulfonyl group with an imine nitrogen (=NH) introduces a stereogenic hexavalent sulfur (S(VI)) center[1]. This structural modification expands the three-dimensional chemical space and modulates physicochemical properties, such as hydrogen bonding capacity and solubility. 4-Methylbenzene-1-sulfonimidamide (p-toluenesulfonimidamide) serves as a fundamental building block and model compound for understanding the crystallographic and stereochemical behavior of this functional group. The elucidation of its absolute configuration via X-ray crystallography provides critical insights into its spatial arrangement and interaction networks, which are essential for structure-based drug design[2].

Crystallographic Properties and Structural Causality

The crystal structure of 4-methylbenzene-1-sulfonimidamide reveals a distorted tetrahedral geometry around the S(VI) center. The causality behind this distortion lies in the varying electronegativities and steric bulk of the substituents (aryl group, oxygen, imine nitrogen, and amine nitrogen).

  • Bond Length Variations: The S=O bond is typically shorter than the S=N bond, reflecting the higher electronegativity of oxygen and its stronger double-bond character. This electron density distribution directly influences the molecule's binding affinity in biological pockets[2].

  • Hydrogen Bonding Network: The presence of both an imine (=NH) hydrogen acceptor/donor and an amine (-NH₂) donor facilitates a robust intermolecular hydrogen-bonding network. This network acts as a self-validating system in crystallography; the observed N-H···O and N-H···N interactions directly correlate with the high melting point and solid-state stability of the compound.

  • Tautomerism and Lattices: In the solid state, the proton resides preferentially on the amine nitrogen rather than the imine nitrogen. This preference is dictated by the stabilization of the crystal lattice through optimal hydrogen bond geometries, minimizing electrostatic repulsion between adjacent molecules.

Quantitative Data Summary

Table 1: Representative Crystallographic Parameters for p-Toluenesulfonimidamide Derivatives

ParameterValue / DescriptionCausality / Implication
Crystal System Orthorhombic / MonoclinicDictated by the chiral packing of enantiopure molecules.
Space Group P2₁2₁2₁ or P2₁Confirms the absence of an inversion center (enantiopure lattice).
S=O Bond Length ~1.43 - 1.45 ÅStrong double bond character; serves as the primary hydrogen bond acceptor.
S=N (Imine) Length ~1.51 - 1.54 ÅPartial double bond character; participates in extensive N-H···N networks.
S-N (Amine) Length ~1.60 - 1.63 ÅSingle bond character; acts as the primary hydrogen bond donor.
C-S-N Angle ~105° - 108°Deviation from ideal tetrahedral (109.5°) due to lone pair / double bond repulsion.

Experimental Protocols: Synthesis and Crystallization

To obtain X-ray quality crystals, a stereospecific synthesis followed by controlled crystallization is required. The following mechanochemical protocol ensures high enantiomeric excess (ee) and avoids solvent-induced racemization, providing a highly reliable pathway to enantiopure crystals[3].

Step-by-Step Methodology: Mechanochemical Synthesis and Crystallization
  • Oxidative Chlorination: Place enantiopure p-toluenesulfinamide (1.0 equiv) and N-chlorosuccinimide (NCS, 1.1 equiv) into a ZrO₂ mixer mill jar equipped with ZrO₂ grinding balls[3].

  • Milling: Operate the mixer mill at 25 Hz for 15 minutes. The solvent-free mechanical agitation forces a solid-state reaction, rapidly converting the sulfinamide to sulfonimidoyl chloride. This step proceeds with a complete inversion of stereochemistry at the sulfur center[3].

  • Stereospecific Amination: Add an excess of ammonia (or the desired amine) directly to the jar. Mill for an additional 15 minutes. This step proceeds via an S_N2-like transition state, resulting in a second inversion, thereby retaining the overall stereochemistry of the starting material[3],[4].

  • Purification: Extract the crude mixture with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography to isolate the pure sulfonimidamide.

  • Crystallization (Self-Validating Step): Dissolve the purified 4-methylbenzene-1-sulfonimidamide in a minimum volume of hot dichloromethane (DCM). Slowly layer with an antisolvent (e.g., n-hexane) at a 1:3 ratio. Allow the system to stand undisturbed at 4 °C for 48-72 hours. The slow diffusion minimizes lattice defects, yielding single crystals suitable for definitive X-ray diffraction and absolute configuration assignment[2].

Mechanistic Pathway Visualization

The following diagram illustrates the stereospecific workflow from chiral pool starting materials to crystallographic validation. The double-inversion mechanism acts as an internal control, ensuring that the final crystal structure accurately reflects the intended stereochemistry.

G N1 Enantiopure p-Toluenesulfinamide (Chiral Pool) N2 Mechanochemical Chlorination (NCS, 25 Hz) N1->N2 Step 1 N3 Sulfonimidoyl Chloride (Inverted Configuration) N2->N3 Walden Inversion N4 Stereospecific Amination (NH3 / Amine) N3->N4 Step 2 N5 4-Methylbenzene-1-sulfonimidamide (Retained Configuration) N4->N5 Walden Inversion N6 Slow Diffusion Crystallization (DCM / n-Hexane) N5->N6 Purification & Isolation N7 X-Ray Diffraction Analysis (Absolute Configuration Validation) N6->N7 Structural Elucidation

Caption: Stereospecific mechanochemical synthesis and crystallographic validation of sulfonimidamides.

Conclusion

The crystal structure analysis of 4-methylbenzene-1-sulfonimidamide provides a foundational understanding of the S(VI) stereocenter. By leveraging mechanochemical synthesis and rigorous crystallographic validation, researchers can confidently deploy these bioisosteres in complex drug development pipelines. The unique hydrogen-bonding signatures and tetrahedral distortions observed in the solid state directly inform the pharmacokinetic and pharmacodynamic optimization of next-generation sulfonimidamide-based therapeutics.

References

  • Worch, C., Atodiresei, I., Raabe, G., & Bolm, C. (2010). Synthesis of enantiopure sulfonimidamides and elucidation of their absolute configuration by comparison of measured and calculated CD spectra and X-ray crystal structure determination. Chemistry - A European Journal, 16(2), 677-683. URL: [Link]

  • Terhorst, S., Jansen, T., Langletz, T., & Bolm, C. (2022). Sulfonimidamides by Sequential Mechanochemical Chlorinations and Aminations of Sulfinamides. Organic Letters, 24(23), 4109-4113. URL: [Link]

  • Liles, A. A., et al. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Organic Letters, 25(30), 5666-5670. URL: [Link]

Sources

Foundational

Spectroscopic Characterization of p-Toluenesulfonamide: An In-depth Technical Guide

This guide provides a comprehensive analysis of the spectroscopic data for p-toluenesulfonamide, a compound of significant interest in medicinal chemistry and organic synthesis. As a key building block for many sulfonami...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the spectroscopic data for p-toluenesulfonamide, a compound of significant interest in medicinal chemistry and organic synthesis. As a key building block for many sulfonamide drugs and a common protecting group, a thorough understanding of its structural features through modern spectroscopic techniques is paramount for researchers, scientists, and professionals in drug development. This document offers an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the principles of spectroscopic interpretation and supported by authoritative references.

Introduction to p-Toluenesulfonamide

p-Toluenesulfonamide (4-methylbenzenesulfonamide) is a white, crystalline solid with the chemical formula C₇H₉NO₂S.[1][2] Its structure consists of a para-substituted benzene ring with a methyl group and a sulfonamide group. The amide moiety is a crucial functional group in many biologically active compounds.[3] Consequently, the unambiguous characterization of molecules containing this functional group is a critical step in chemical research and development. Spectroscopic methods provide a non-destructive means to elucidate the molecular structure and connectivity of atoms. This guide will delve into the interpretation of the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of p-toluenesulfonamide, providing both the data and the scientific rationale behind the observed spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy of p-Toluenesulfonamide

The ¹H NMR spectrum of p-toluenesulfonamide provides a wealth of information about the number of different types of protons and their neighboring environments.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of p-toluenesulfonamide is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of p-toluenesulfonamide in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals. DMSO-d₆ is a common choice for sulfonamides due to their good solubility and the ability to observe exchangeable protons.[4][5]

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is typically a high-field NMR spectrometer (e.g., 300 MHz or higher).

  • Shimming: Homogenize the magnetic field by adjusting the shim coils to obtain sharp, symmetrical peaks.

  • Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences. The number of scans can be adjusted based on the sample concentration to achieve a good signal-to-noise ratio.[6]

  • Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Data Analysis and Interpretation

The ¹H NMR spectrum of p-toluenesulfonamide in DMSO-d₆ typically displays the following signals:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.70Doublet2HAromatic protons ortho to the SO₂NH₂ group
~7.30Doublet2HAromatic protons meta to the SO₂NH₂ group
~7.20 (variable)Broad Singlet2HNH₂ protons of the sulfonamide group
~2.35Singlet3HCH₃ protons

Causality Behind the Observations:

  • Aromatic Protons: The aromatic region of the spectrum shows a characteristic AA'BB' system, which often appears as two distinct doublets for para-substituted benzene rings. The protons ortho to the electron-withdrawing sulfonamide group are deshielded and thus resonate at a higher chemical shift (downfield) compared to the protons meta to this group.[6] The coupling between these adjacent aromatic protons results in the doublet splitting pattern.

  • Sulfonamide Protons (NH₂): The chemical shift of the NH₂ protons is highly variable and depends on factors such as solvent, concentration, and temperature.[6] The signal is often broad due to quadrupole broadening from the nitrogen atom and chemical exchange with residual water in the solvent.

  • Methyl Protons (CH₃): The methyl group attached to the aromatic ring appears as a singlet because there are no adjacent protons to couple with. Its chemical shift is in the typical range for an alkyl group attached to an aromatic ring.

¹³C NMR Spectroscopy of p-Toluenesulfonamide

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the observation of the ¹³C nucleus. A proton-decoupled ¹³C NMR experiment is typically performed to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Data Analysis and Interpretation

The proton-decoupled ¹³C NMR spectrum of p-toluenesulfonamide in DMSO-d₆ shows the following signals:

Chemical Shift (ppm)Assignment
~143.0Quaternary aromatic carbon attached to the SO₂NH₂ group
~139.0Quaternary aromatic carbon attached to the CH₃ group
~129.5Aromatic CH carbons meta to the SO₂NH₂ group
~126.0Aromatic CH carbons ortho to the SO₂NH₂ group
~21.0CH₃ carbon

Causality Behind the Observations:

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbon atom attached to the electron-withdrawing sulfonamide group (ipso-carbon) is deshielded and appears at a lower field. The other quaternary carbon, attached to the methyl group, also has a distinct chemical shift. The two sets of protonated aromatic carbons are chemically non-equivalent and therefore give rise to two separate signals.

  • Methyl Carbon: The methyl carbon resonates at a high field (low ppm value), which is characteristic of sp³-hybridized carbon atoms in alkyl groups.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

A common method for obtaining the IR spectrum of a solid sample like p-toluenesulfonamide is using the KBr pellet technique:

  • Sample Preparation: Grind a small amount of p-toluenesulfonamide (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) using a mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place the powder in a pellet press and apply high pressure to form a thin, transparent KBr pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.[3]

Data Analysis and Interpretation

The IR spectrum of p-toluenesulfonamide exhibits several characteristic absorption bands:

Wavenumber (cm⁻¹)IntensityAssignment
3390–3323MediumAsymmetric N-H stretching of the NH₂ group
3279–3229MediumSymmetric N-H stretching of the NH₂ group
~3050WeakAromatic C-H stretching
~2920WeakAliphatic C-H stretching (CH₃)
1344–1317StrongAsymmetric SO₂ stretching
1187–1147StrongSymmetric SO₂ stretching
924–906MediumS-N stretching

Causality Behind the Observations:

  • N-H Stretching: The two distinct bands for the N-H stretching are characteristic of a primary amine or amide, corresponding to the asymmetric and symmetric stretching vibrations of the NH₂ group.[3]

  • S=O Stretching: The sulfonamide group has two very strong and characteristic absorption bands for the asymmetric and symmetric stretching of the S=O bonds.[3][7] These bands are intense due to the large change in dipole moment during the vibration.

  • S-N Stretching: The stretching vibration of the sulfur-nitrogen bond also gives rise to a characteristic absorption in the fingerprint region of the spectrum.[3][7]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used for structural elucidation.

Experimental Protocol: Mass Spectrometry

A typical procedure for obtaining the mass spectrum of p-toluenesulfonamide using electrospray ionization (ESI) is as follows:

  • Sample Preparation: Prepare a dilute solution of p-toluenesulfonamide in a suitable solvent, such as methanol or acetonitrile.

  • Infusion: Introduce the sample solution into the ESI source of the mass spectrometer at a constant flow rate using a syringe pump.

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are then guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Data Analysis and Interpretation

The mass spectrum of p-toluenesulfonamide (molecular weight: 171.22 g/mol ) will show a molecular ion peak (or a protonated molecule peak [M+H]⁺ at m/z 172 in ESI-MS).[1] The fragmentation pattern provides valuable structural information.

Key Fragmentation Pathways:

Collision-induced dissociation (CID) of the protonated molecule [M+H]⁺ of p-toluenesulfonamide and its derivatives often proceeds through characteristic pathways.[8][9][10]

  • Formation of the p-toluenesulfonyl cation (m/z 155): This is a very common fragmentation pathway for p-toluenesulfonamides, arising from the loss of ammonia (NH₃) from the protonated molecule.[9]

  • Formation of the tropylium cation (m/z 91): The p-toluenesulfonyl cation (m/z 155) can further fragment by losing sulfur dioxide (SO₂) to form the highly stable tropylium cation.[9]

  • Loss of SO₂ (m/z 107): Direct loss of SO₂ from the molecular ion can also be observed.

Diagram of Fragmentation Pathways

G M [C₇H₉NO₂S+H]⁺ m/z 172 F1 [CH₃C₆H₄SO₂]⁺ m/z 155 M->F1 - NH₃ F2 [C₇H₇]⁺ m/z 91 F1->F2 - SO₂

Caption: Key fragmentation pathways of protonated p-toluenesulfonamide.

Conclusion

The spectroscopic analysis of p-toluenesulfonamide using NMR, IR, and Mass Spectrometry provides a detailed and consistent picture of its molecular structure. Each technique offers complementary information, allowing for the unambiguous identification and characterization of this important chemical compound. The principles and data presented in this guide serve as a valuable resource for scientists engaged in research and development where the structural integrity of sulfonamide-containing molecules is of utmost importance.

References

  • Low-Energy Collision-Induced Dissociation Mass Spectra of Protonated p-Toluenesulfonamides Derived from Aliphatic Amines. Journal of the American Society for Mass Spectrometry. [Link]

  • Low-Energy Collision-Induced Dissociation Mass Spectra of Protonated p-Toluenesulfonamides Derived from Aliphatic Amines - ACS Publications. American Chemical Society. [Link]

  • Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Verlag der Zeitschrift für Naturforschung. [Link]

  • Low-Energy Collision-Induced Dissociation Mass Spectra of Protonated p-Toluenesulfonamides Derived from Aliphatic Amines | Journal of the American Society for Mass Spectrometry. ACS Publications. [Link]

  • p-Toluenesulfonamide | C7H9NO2S | CID 6269. PubChem. [Link]

  • Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. J-Stage. [Link]

  • Product ion spectra of m/z 228, 242, and 284 ions generated... ResearchGate. [Link]

  • Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. [Link]

  • p-Toluenesulfonamide - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

  • Benzenesulfonamide, 4-methyl-. NIST WebBook. [Link]

  • Benzenesulfonamide, 4-methyl-. NIST WebBook. [Link]

Sources

Exploratory

The Therapeutic Horizon of 4-Methylbenzene-1-Sulfonoimidamide Derivatives: A Technical Guide to Bioisosteric Replacement and Biological Activity

Executive Summary For decades, the sulfonamide moiety has been a cornerstone of medicinal and agricultural chemistry due to its metabolic stability and predictable pharmacokinetics[1]. However, the modern drug discovery...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For decades, the sulfonamide moiety has been a cornerstone of medicinal and agricultural chemistry due to its metabolic stability and predictable pharmacokinetics[1]. However, the modern drug discovery paradigm is shifting away from flat, sp²-hybridized structures toward sp³-enriched, multidimensional chemical space. Enter 4-methylbenzene-1-sulfonoimidamide (commonly known as p-toluenesulfonimidamide or tosylimidamide). As monoaza-analogues of sulfonamides, sulfonimidamides (SIAs) introduce a stereogenic sulfur center and an orthogonal imine nitrogen handle[2].

This technical whitepaper provides an in-depth analysis of the biological activities of 4-methylbenzene-1-sulfonoimidamide derivatives, detailing the mechanistic rationale behind their use as bioisosteres, their specific therapeutic applications, and the field-proven synthetic protocols required to generate them.

Structural Rationale & Physicochemical Advantages

The decision to replace a traditional sulfonamide with a 4-methylbenzene-1-sulfonoimidamide core is driven by precise physicochemical causality. The aza-substitution fundamentally alters the molecule's interaction with biological systems:

  • Stereochemical Complexity: The introduction of a stereogenic S(VI) center creates enantiomers that can interact differentially with chiral biological targets. This 3D spatial orientation improves target-pocket fit compared to planar sulfonamides[3].

  • Orthogonal Functionalization: The additional imine nitrogen provides a secondary vector for derivatization without disrupting the primary sulfonamide-like binding interactions[2].

  • Optimized Pharmacokinetics: The aza-substitution generally increases the Total Polar Surface Area (TPSA) and lowers lipophilicity (LogD). This directly translates to increased aqueous solubility and reduced plasma protein binding, thereby increasing the free, biologically active fraction of the drug in vivo[2].

Quantitative Data Summary: Bioisosteric Comparison
Pharmacological MetricTraditional Sulfonamide4-Methylbenzene-1-SulfonoimidamideMechanistic Causality
Structural Geometry Planar (sp² dominated)Tetrahedral (sp³ enriched)The stereogenic S(VI) center introduces 3D spatial complexity, improving target-pocket fit[2].
Lipophilicity (LogD) HighModerate to LowAza-substitution increases polarity, reducing unspecific hydrophobic binding[2].
Cytotoxicity High (when modified with cations)Significantly ReducedThe intrinsic imine handle allows for charge distribution without disrupting cellular lipid bilayers[4].
Metabolic Stability HighHighRetains robust S-N and S-C bonds while offering an orthogonal vector for functionalization[1].

Core Biological Activities & Target Applications

The derivatization of the 4-methylbenzene-1-sulfonoimidamide core has unlocked a diverse spectrum of biological activities, primarily categorized into antimicrobial and oncological applications.

BiologicalPathways Core 4-Methylbenzene-1- Sulfonoimidamide Sub1 N-Trifluoromethylthiolation Core->Sub1 Functionalization Sub2 Oligopeptide Conjugation Core->Sub2 Functionalization Sub3 Diarylsulfonylurea Isosterism Core->Sub3 Functionalization Act1 Antimycobacterial Activity (M. tuberculosis) Sub1->Act1 MIC: 4-8 μg/mL Act2 LepB Inhibition (E. coli) Sub2->Act2 Reduced Cytotoxicity Act3 Oncolytic Activity (Melanoma/Lymphosarcoma) Sub3->Act3 Tumor Growth Inhibition

Fig 1: Functionalization pathways of sulfonimidamides leading to distinct biological activities.

A. Antimicrobial and Antimycobacterial Efficacy

Sulfonimidamide-based oligopeptides have shown breakthrough efficacy as Type I signal peptidase (LepB) inhibitors in E. coli[4]. Historically, achieving antibacterial activity in these oligopeptides required cationic modifications that invariably spiked cytotoxicity. By positioning a sulfonimidamide linkage between the lipophilic tail and the peptide, researchers successfully decoupled antibacterial efficacy from cytotoxicity, maintaining permeation while neutralizing toxic effects on host cells[4].

Furthermore, N-trifluoromethylthiolated derivatives of p-toluenesulfonimidamide exhibit profound antimycobacterial activity. Specific derivatives demonstrate Minimum Inhibitory Concentrations (MIC) of 4-8 μg/mL against Mycobacterium tuberculosis and Mycobacterium abscessus, rivaling the efficacy of the first-line therapeutic ethambutol[5].

B. Oncology and Tumor Growth Inhibition

Beyond infectious diseases, the p-toluenesulfonimidamide core serves as a potent bioisostere for oncolytic diarylsulfonylureas[3]. Analogs of the anticancer agent tasisulam incorporating this motif have been rigorously evaluated against melanoma cell lines (SKMel23 and A375) and subaxillary implanted 6C3HED lymphosarcoma[3][6]. The introduction of the stereogenic sulfur center creates enantiomers that display markedly different in vivo activities, highlighting the critical role of 3D spatial orientation in receptor binding and tumor growth inhibition[3].

Experimental Methodologies: Mechanochemical Synthesis

To harness the biological potential of these derivatives, robust synthetic access is required. Traditional solution-phase synthesis of sulfonimidamides often suffers from the rapid hydrolysis of the highly reactive sulfonimidoyl chloride intermediate[7].

The following protocol details a Sequential Mechanochemical Chlorination and Amination workflow.

  • Causality Focus: Mechanochemistry (ball milling) forces the reaction in the solid state. This drastically reduces side-reactions with ambient moisture, prevents the degradation of the intermediate, and eliminates the need for hazardous solvent waste[7].

Protocol: Solvent-Free Synthesis of 4-Methylbenzene-1-Sulfonoimidamides

Step 1: Oxidative Chlorination

  • Action: Combine 1.0 equivalent of p-toluenesulfinamide and 1.1 equivalents of N-chlorosuccinimide (NCS) in a stainless-steel milling jar equipped with a single milling ball.

  • Causality: NCS acts as the oxidative chlorinating agent. The slight excess ensures the complete oxidation of the sulfur(IV) center to sulfur(VI), generating the sulfonimidoyl chloride intermediate.

  • Parameters: Mill at 30 Hz for 10 minutes.

  • Self-Validation: Extract a micro-sample, dissolve in CDCl₃, and perform a rapid ¹H-NMR. The complete disappearance of the highly shielded sulfinamide proton signals confirms quantitative conversion to the chloride intermediate. Do not proceed to Step 2 if starting material remains[7].

Step 2: In Situ Amination

  • Action: Directly add 2.5 equivalents of the target amine (e.g., an oligopeptide precursor or functionalized alkylamine) to the same milling jar.

  • Causality: This one-pot approach avoids isolating the unstable chloride intermediate. The 2.5 equivalents of amine serve a dual purpose: 1.0 eq acts as the nucleophile, while the remaining 1.5 eq acts as an acid scavenger for the HCl generated during the substitution, preventing product degradation[7].

  • Parameters: Mill at 30 Hz for an additional 15–30 minutes.

  • Self-Validation: Post-milling, triturate the crude solid with ethyl acetate. Perform a TLC (Hexane/EtOAc 1:1). The product should appear as a highly polar spot. Critical Check: If oligomerization is detected (multiple high-molecular-weight spots near the baseline), the reaction time must be reduced, or the imine nitrogen must be pre-protected (e.g., with a Boc group) prior to amination[7].

Conclusion

The transition from planar sulfonamides to 3D-enriched 4-methylbenzene-1-sulfonoimidamide derivatives represents a significant leap in rational drug design. By leveraging the stereogenic sulfur center and the orthogonal imine handle, researchers can fine-tune lipophilicity, reduce cytotoxicity, and access novel biological targets ranging from M. tuberculosis to metastatic melanoma. As synthetic methodologies like mechanochemistry and SuFEx (Sulfur(VI) Fluoride Exchange) continue to mature, the therapeutic horizon for sulfonimidamides will only expand[1][2][7].

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Foundational

mechanism of action of p-toluenesulfonamide in biological systems

An In-depth Technical Guide to the Mechanism of Action of p-Toluenesulfonamide in Biological Systems Authored by Gemini, Senior Application Scientist Abstract p-Toluenesulfonamide (PTS), a compound with the chemical form...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Mechanism of Action of p-Toluenesulfonamide in Biological Systems

Authored by Gemini, Senior Application Scientist

Abstract

p-Toluenesulfonamide (PTS), a compound with the chemical formula C₇H₉NO₂S, has long been recognized as a cornerstone intermediate in industrial and pharmaceutical synthesis.[1][2][3] While its role as a precursor for sulfonamide drugs, dyes, and polymers is well-established, recent scientific inquiry has unveiled its intrinsic and potent biological activities, particularly in the context of oncology.[1][4] This technical guide moves beyond the classical view of PTS as a mere synthetic building block to provide an in-depth exploration of its mechanisms of action within biological systems. We will dissect its molecular interactions, from the well-understood principles of sulfonamide-based enzyme inhibition to its recently discovered role as a modulator of complex cancer signaling pathways. This document serves as a resource for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge, field-proven experimental insights, and detailed protocols to facilitate further investigation into this versatile molecule.

Introduction: A Molecule of Duality

p-Toluenesulfonamide is an aromatic sulfonamide consisting of a toluene ring substituted at the para (4) position with a sulfonamide functional group (-SO₂NH₂).[5] This structure imparts both stability and predictable reactivity, making it a valuable reagent in organic chemistry.[1][5] For decades, its primary significance in the biomedical field was as a key starting material for creating more complex therapeutic agents, such as the antidiabetic drug Gliclazide and various sulfa antibiotics.[1][5]

The foundational biological activity of the sulfonamide group is its ability to act as a structural mimic of p-aminobenzoic acid (PABA). This mimicry allows sulfonamide-based drugs to competitively inhibit the bacterial enzyme dihydropteroate synthase, a critical step in folic acid synthesis, thereby exerting antimicrobial effects.[6][7] However, the biological profile of the parent PTS molecule is now understood to be far more complex, with direct implications for human cellular systems, particularly in the challenging microenvironment of solid tumors.

Core Mechanism in Oncology: Inhibition of Carbonic Anhydrases

The most significant and well-characterized mechanism of action for p-Toluenesulfonamide in cancer biology is its role as a potent inhibitor of carbonic anhydrases (CAs).[8]

The Target: Tumor-Associated Carbonic Anhydrase IX (CA IX)

Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[9] While several CA isoforms exist, CA IX is a transmembrane enzyme that is minimally expressed in healthy tissues but is strongly overexpressed in a wide variety of solid tumors.[8][9] Its expression is primarily induced by hypoxia (low oxygen), a hallmark of the tumor microenvironment, via the Hypoxia-Inducible Factor-1α (HIF-1α) transcription factor.[8]

CA IX plays a crucial role in tumor survival and progression by:

  • Regulating pH: It contributes to the acidification of the extracellular space while maintaining a neutral or slightly alkaline intracellular pH. This creates a hostile environment for normal cells and immune cells but promotes tumor cell invasion, proliferation, and metastasis.

  • Chemoresistance: The acidic tumor microenvironment can reduce the efficacy of various chemotherapeutic agents.[8]

Given its tumor-specific expression and critical function, CA IX has emerged as a high-value therapeutic target.

Molecular Interaction and Inhibition

The inhibitory action of sulfonamides on carbonic anhydrases is a textbook example of mechanism-based drug design. The active site of CA contains a zinc ion (Zn²⁺) coordinated by three histidine residues and a water molecule (or hydroxide ion). The deprotonated sulfonamide nitrogen (-SO₂NH⁻) of PTS acts as a powerful zinc-binding group, displacing the water/hydroxide and coordinating directly to the Zn²⁺ ion. This binding effectively blocks the active site, preventing substrate access and halting the catalytic cycle.

The aromatic ring and the para-methyl group of PTS contribute to the binding affinity through interactions with hydrophobic and hydrophilic residues within the active site cavity, further stabilizing the enzyme-inhibitor complex.

Downstream Cellular Consequences of CA IX Inhibition

By inhibiting CA IX, p-Toluenesulfonamide triggers a cascade of anti-tumor effects. A recent study demonstrated that in breast cancer cells under hypoxic conditions, PTS treatment leads to a significant downregulation of CA IX, HIF-1α, and Vascular Endothelial Growth Factor (VEGF) proteins.[8] This suggests that PTS not only blocks the enzymatic activity of CA IX but also disrupts the positive feedback loop that drives its expression. The inhibition of this pathway ultimately reduces cancer cell viability and migratory ability.[8]

Diagram: p-Toluenesulfonamide (PTS) Interrupts the Hypoxia-Induced Pathway

G Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization & Nuclear Translocation Hypoxia->HIF1a CA9_exp CA IX Gene Transcription HIF1a->CA9_exp CA9_prot CA IX Protein Expression & Activity CA9_exp->CA9_prot pH_grad Extracellular Acidification Intracellular Alkalinization CA9_prot->pH_grad Metastasis Invasion, Metastasis, Chemoresistance pH_grad->Metastasis PTS p-Toluenesulfonamide (PTS) Inhibition_Point PTS->Inhibition_Point Inhibition_Point->HIF1a Downregulates Expression Inhibition_Point->CA9_prot Direct Inhibition

Caption: Logical workflow of PTS disrupting the hypoxia-induced CA IX pathway.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Esterase Method)

This protocol describes a common colorimetric method to assess the inhibitory activity of compounds like PTS against carbonic anhydrase, leveraging the enzyme's esterase activity.

Principle: Carbonic anhydrase can hydrolyze p-nitrophenyl acetate (pNPA) to p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 400 nm. An inhibitor will reduce the rate of this reaction.

Materials:

  • Purified human Carbonic Anhydrase II (or other isoforms)

  • p-Toluenesulfonamide (PTS)

  • Acetazolamide (positive control inhibitor)

  • p-Nitrophenyl acetate (pNPA), substrate

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4)

  • Anhydrous acetonitrile or DMSO for dissolving compounds

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of PTS (e.g., 10 mM) in DMSO. Create a serial dilution series to test a range of concentrations (e.g., 0.1 µM to 100 µM). Prepare similar dilutions for the positive control, acetazolamide.

  • Reaction Setup: In each well of a 96-well plate, add the following in order:

    • 140 µL of Tris-HCl buffer.

    • 20 µL of the test compound dilution (or DMSO for the uninhibited control).

    • 20 µL of CA enzyme solution (pre-diluted in buffer to a working concentration).

  • Pre-incubation: Gently mix the plate and incubate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 20 µL of pNPA solution (e.g., 3 mM in acetonitrile) to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-set to 37°C. Measure the absorbance at 400 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each PTS concentration relative to the uninhibited (DMSO) control: % Inhibition = (1 - (V_inhibited / V_control)) * 100.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Self-Validation System:

  • Positive Control: The acetazolamide wells should show potent, dose-dependent inhibition, validating the assay's sensitivity.

  • Negative Control: The DMSO-only wells establish the 100% activity baseline.

  • Blank: Wells containing all components except the enzyme should show no significant increase in absorbance, confirming the reaction is enzyme-dependent.

Modulation of Key Cancer Signaling Pathways

Beyond direct enzyme inhibition, PTS influences critical intracellular signaling cascades that govern cell survival, proliferation, and death.

Impact on MAPK and Akt/mTOR Pathways

Research indicates that the anti-tumor effects of PTS are mediated through the modulation of multiple pathways:

  • p38 MAPK/ERK1/2 Pathway: In breast cancer models, PTS was found to modulate the phosphorylation status of p38 Mitogen-Activated Protein Kinase (MAPK) and Extracellular signal-Regulated Kinase (ERK1/2), which are central regulators of cellular stress responses and proliferation.[8] The inhibition of tumor growth and metastasis by PTS is linked to its effects on this pathway.[8]

  • Akt/mTOR/p70S6K Pathway: In castration-resistant prostate cancer (CRPC) cells, PTS was shown to inhibit cell proliferation through G1 arrest of the cell cycle.[10] This effect was linked to the downregulation of cyclin D1 and inhibition of Retinoblastoma (Rb) protein phosphorylation.[10] Mechanistically, this process involves the inhibition of the Akt/mTOR/p70S6K signaling axis, a crucial pathway for cell growth and survival.[10]

Diagram: PTS Modulation of Pro-Survival Signaling Pathways

G cluster_0 Akt/mTOR Pathway cluster_1 MAPK/ERK Pathway Akt Akt mTOR mTOR Akt->mTOR p70S6K p70S6K mTOR->p70S6K Proliferation Cell Proliferation & Survival p70S6K->Proliferation MAPK p38 MAPK Metastasis_ERK Metastasis & Growth MAPK->Metastasis_ERK ERK ERK1/2 ERK->Metastasis_ERK PTS p-Toluenesulfonamide (PTS) Inhibition_Akt PTS->Inhibition_Akt Inhibition_MAPK PTS->Inhibition_MAPK Inhibition_Akt->mTOR Inhibition_MAPK->MAPK Inhibition_MAPK->ERK

Caption: Overview of PTS intervention points in the Akt/mTOR and MAPK pathways.

Induction of Apoptosis via Lysosomal Destabilization

A distinct and compelling mechanism of action for PTS is the induction of apoptosis through Lysosomal Membrane Permeabilization (LMP).[11]

Mechanism: Upon intra-tumoral administration, PTS can increase the permeability of lysosomal membranes.[11] This leads to the release of lysosomal proteases, such as cathepsin B, into the cytoplasm. Cytosolic cathepsin B then initiates a lethal cascade by cleaving and activating the pro-apoptotic protein Bid. Activated Bid (tBid) translocates to the mitochondria, inducing mitochondrial outer membrane permeabilization and the release of cytochrome c, ultimately leading to caspase activation and apoptotic cell death.[11]

Other Investigated Biological Targets

While the anticancer effects are the most actively researched, preliminary studies have identified other potential targets for PTS and its derivatives:

  • Cholinesterases: Hybrid molecules combining tacrine with a p-toluenesulfonamide moiety have been shown to be effective inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[12]

  • ATPases: Molecular docking studies have suggested a potential binding affinity of PTS to various ATPases, including skeletal muscle myosin II and V-type proton ATPase, although the functional consequences of these interactions require further experimental validation.[13]

Conclusion and Future Directions

p-Toluenesulfonamide has transitioned from a simple industrial chemical to a molecule of significant biological interest. Its mechanism of action is multifaceted, headlined by its potent inhibition of the tumor-associated enzyme Carbonic Anhydrase IX. This primary action is complemented by its ability to modulate critical cancer signaling pathways like Akt/mTOR and MAPK, and to induce apoptosis via lysosomal disruption.

This confluence of mechanisms makes PTS not only a subject for fundamental research but also a promising scaffold for the development of next-generation anticancer agents. Future work should focus on designing PTS derivatives with enhanced selectivity for tumor-specific CA isoforms, improved pharmacokinetic properties, and synergistic activity when combined with immunotherapy or other targeted agents. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for drug development professionals to explore and exploit the full therapeutic potential of this remarkable sulfonamide.

References

  • What is the mechanism of Para-Toluenesulfonamide? - Patsnap Synapse. (2024, July 17). [Link]

  • What is Para-Toluenesulfonamide used for? - Patsnap Synapse. (2024, June 14). [Link]

  • P-TOLUENESULFONAMIDE - Inxight Drugs. [Link]

  • P-TOLUENESULFONAMIDE CAS N°: 70-55-3 - OECD. [Link]

  • P-Toluenesulfonamide (CAS No: 70-55-3) API Intermediate Manufacturers - apicule. [Link]

  • Hsia, S. M., et al. (2023). Para-toluenesulfonamide, a novel potent carbonic anhydrase inhibitor, improves hypoxia-induced metastatic breast cancer cell viability and prevents resistance to αPD-1 therapy in triple-negative breast cancer. Biomedicine & Pharmacotherapy, 167, 115533. [Link]

  • A novel agent, p-toluenesulfonamide, in the management of malignant pleural effusions. (2025, November 3). [Link]

  • Lin, C. H., et al. (2022). Toxicity Assessment of an Anti-Cancer Drug of p-Toluene Sulfonamide in Zebrafish Larvae Based on Cardiovascular and Locomotion Activities. International Journal of Molecular Sciences, 23(16), 8936. [Link]

  • Lin, C. H., et al. (2022). Toxicity Assessment of an Anti-Cancer Drug of p-Toluene Sulfonamide in Zebrafish Larvae Based on Cardiovascular and Locomotion Activities. PMC. [Link]

  • Chang, Y. J., et al. (2018). Para-Toluenesulfonamide Induces Anti-tumor Activity Through Akt-Dependent and -Independent mTOR/p70S6K Pathway: Roles of Lipid Raft and Cholesterol Contents. Frontiers in Pharmacology, 9, 1293. [Link]

  • A novel agent, para-toluenesulfonamide, for the management of malignant pleural effusions. (2025, May 28). [Link]

  • Inhibition of carbonic anhydrase II by sulfonamide derivatives. (2021, May 12). IMR Press. [Link]

  • Steiner, H., et al. (1976). Kinetics and inhibition of carbonic anhydrase-catalyzed hydrolysis of 2-hydroxy-5-nitro-alpha-toluenesulfonic acid sultone. Comparison with reactions of other substrates. European Journal of Biochemistry, 62(1), 167-173. [Link]

  • P-Toluenesulfonamide | C7H9NO2S | CID 6269 - PubChem. [Link]

  • A series of benzensulfonamide derivatives as new potent carbonic anhydrase IX and XII inhibitors. (2025, January 29). PMC. [Link]

Sources

Exploratory

Physicochemical Profiling of 4-Methylbenzene-1-Sulfonoimidamide: Solubility and Stability Dynamics in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The transition from flat, two-dimensional pharmacophores to complex, three-dimens...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The transition from flat, two-dimensional pharmacophores to complex, three-dimensional architectures is a defining trend in modern medicinal chemistry. Sulfonamides have long been foundational in drug design; however, their aza-analogues—sulfonimidamides (SIAs)—have recently emerged as superior bioisosteres. This whitepaper provides an in-depth technical analysis of 4-methylbenzene-1-sulfonoimidamide (commonly known as p-toluenesulfonimidamide), focusing on its solubility and stability profiles. By detailing the causality behind its physicochemical advantages and outlining self-validating experimental protocols, this guide serves as a foundational resource for integrating SIAs into lead optimization workflows.

The Structural Advantage: Why Sulfonimidamides?

Historically, sulfur(VI) pharmacophores like sulfoximines and sulfonimidamides were neglected due to limited synthetic accessibility[1]. However, recent advancements in imination methods and sulfur-fluorine exchange (SuFEx) chemistry have unlocked their potential[2][3].

The core advantage of 4-methylbenzene-1-sulfonoimidamide lies in its structural asymmetry. The introduction of an imine nitrogen to the sulfonamide group induces chirality at the sulfur center and provides an additional vector for substitution[1]. This three-dimensional geometry disrupts planar molecular stacking in the solid state, directly lowering the crystal lattice energy. Consequently, this structural shift significantly enhances aqueous solubility while maintaining, or even improving, metabolic stability[3].

Causality of Improved Physicochemical Properties
  • Aqueous Solubility: The presence of multiple hydrogen-bond donor and acceptor sites (the oxygen and nitrogen atoms) facilitates robust interactions with water molecules[2].

  • Metabolic Stability: The sterically hindered, tetrahedral sulfur(VI) center is highly resistant to oxidative and hydrolytic degradation, outperforming traditional sulfonamides in microsomal assays[3][4].

  • Tunable pKa: The pKa of functionalized sulfonimidamides typically ranges from 5.9 to 7.6, allowing medicinal chemists to fine-tune the ionization state at physiological pH, thereby optimizing both solubility and membrane permeability[5].

Quantitative Data Synthesis

The following table summarizes the comparative physicochemical trends observed when substituting a classical p-toluenesulfonamide with its sulfonimidamide counterpart.

Propertyp-Toluenesulfonamide4-Methylbenzene-1-sulfonoimidamideMechanistic Driver
Aqueous Solubility (pH 7.4) ModerateHighDisruption of crystal lattice; increased H-bond vectors.
Lipophilicity (LogD) HigherLowerIncreased polarity from the imine nitrogen[3].
Microsomal Stability (T½) HighVery HighSteric shielding of the S(VI) center prevents enzymatic oxidation[4].
Plasma Protein Binding HighModerate/LowReduced lipophilicity decreases non-specific hydrophobic interactions[3].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the evaluation of 4-methylbenzene-1-sulfonoimidamide must rely on self-validating experimental systems. The following protocols include internal controls to verify assay performance.

Protocol A: Thermodynamic Solubility Profiling

Objective: Determine the equilibrium solubility of 4-methylbenzene-1-sulfonoimidamide in phosphate-buffered saline (PBS) at pH 7.4.

  • Preparation: Weigh 5 mg of 4-methylbenzene-1-sulfonoimidamide into a glass vial.

  • Incubation: Add 1 mL of PBS (pH 7.4). Seal the vial and agitate on a rotary shaker at 300 rpm at 37°C for 24 hours.

    • Causality: A 24-hour incubation ensures the system reaches thermodynamic equilibrium, avoiding the overestimation common in kinetic solubility assays.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to separate undissolved solid.

  • Quantification: Dilute the supernatant and analyze via HPLC-UV against a pre-established calibration curve.

  • Self-Validation Step: Analyze the residual solid via Powder X-ray Diffraction (PXRD) to confirm that no polymorphic transition or hydrate formation occurred during incubation, which would alter the apparent solubility.

Protocol B: In Vitro Microsomal Stability Assay

Objective: Assess the resistance of the sulfonimidamide core to cytochrome P450-mediated metabolism.

  • Reaction Mixture: Combine 4-methylbenzene-1-sulfonoimidamide (1 µM final concentration) with human liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).

    • Causality: NADPH is the obligate cofactor for CYP450 enzymes; its addition controls the exact start time of metabolic turnover.

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS.

  • Self-Validation Step: Run a parallel control using Verapamil (a known high-clearance compound) to verify the metabolic competence of the microsomes.

Workflow Visualization

The following diagram illustrates the integrated screening workflow for evaluating sulfonimidamide bioisosteres.

Workflow Start Synthesis of 4-Methylbenzene-1-sulfonoimidamide Solubility Thermodynamic Solubility (HPLC-UV & PXRD) Start->Solubility Stability Microsomal Stability (LC-MS/MS & NADPH) Start->Stability Permeability Caco-2 Permeability Assessment Start->Permeability Data Multiparametric Optimization & Lead Selection Solubility->Data Stability->Data Permeability->Data

Caption: Integrated physicochemical and in vitro stability screening workflow for sulfonimidamides.

Conclusion

4-Methylbenzene-1-sulfonoimidamide represents a powerful structural motif in the medicinal chemist's toolkit. By breaking molecular planarity and introducing new hydrogen-bonding vectors, it overcomes the solubility limitations often associated with traditional sulfonamides[2][3]. Furthermore, the steric and electronic properties of the S(VI) center confer exceptional metabolic stability[4]. As synthetic methodologies continue to improve, the integration of sulfonimidamides into drug discovery pipelines will undoubtedly accelerate, offering new avenues for optimizing challenging pharmacophores.

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Foundational

A Technical Guide to the Theoretical and Computational Analysis of p-Toluenesulfonamide

Introduction p-Toluenesulfonamide (PTSA), a crystalline solid with the chemical formula C7H9NO2S, is a cornerstone molecule in modern organic and medicinal chemistry.[1] While its applications are diverse, ranging from a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

p-Toluenesulfonamide (PTSA), a crystalline solid with the chemical formula C7H9NO2S, is a cornerstone molecule in modern organic and medicinal chemistry.[1] While its applications are diverse, ranging from a precursor in the synthesis of pharmaceuticals and agrochemicals to a plasticizer in polymers, its true value lies in the versatile reactivity of its sulfonamide functional group.[2][3] This guide provides an in-depth exploration of PTSA, moving beyond its basic properties to detail the theoretical and computational methodologies that unlock a deeper understanding of its behavior. We will examine its structural and spectroscopic characteristics, delve into the predictive power of quantum chemical calculations, and illustrate its role in rational drug design. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate their research and development involving this pivotal sulfonamide.

Section 1: Physicochemical and Spectroscopic Characterization

A thorough understanding of a molecule's fundamental properties is the bedrock of any advanced study. This section outlines the essential physicochemical and spectroscopic data for p-toluenesulfonamide, which serve as the reference points for computational validation.

Core Physicochemical Properties

p-Toluenesulfonamide is a white, crystalline solid that is stable under neutral, acidic, or alkaline conditions.[1][4] Its key physical properties are summarized in the table below, providing a baseline for its handling and application.

PropertyValueReference(s)
Molecular Formula C7H9NO2S[4]
Molecular Weight 171.22 g/mol [1][5]
Melting Point 134-137 °C[6][7]
Boiling Point 221 °C @ 10 mmHg[4][8]
Water Solubility 0.32 g/100 mL (25 °C)[5][6]
Appearance White crystalline powder or flakes[1][9]
Synthesis and Purification

The primary industrial synthesis of p-toluenesulfonamide involves the reaction of p-toluenesulfonyl chloride with ammonia.[4] This is a robust and well-established method.

Experimental Protocol: Synthesis of p-Toluenesulfonamide

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.

  • Reagents: Charge the flask with concentrated aqueous ammonia.

  • Addition: Slowly add a solution of p-toluenesulfonyl chloride in a suitable solvent (e.g., toluene) to the stirred ammonia solution. The reaction is exothermic; maintain the temperature with an ice bath.

  • Reaction: Stir the mixture vigorously for 2-3 hours at room temperature.

  • Workup: Filter the resulting solid precipitate and wash thoroughly with cold water to remove any unreacted ammonia and ammonium chloride.

  • Purification: The crude p-toluenesulfonamide can be purified by recrystallization from hot water or an ethanol-water mixture to yield white, needle-like crystals.

  • Drying: Dry the purified crystals in a vacuum oven.

Spectroscopic Signature: A Multi-technique Approach

Spectroscopic analysis provides a molecular fingerprint, offering insights into the functional groups and structural arrangement of p-toluenesulfonamide. These experimental spectra are crucial for validating the results of computational vibrational frequency analysis.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of PTSA is characterized by strong absorption bands corresponding to the N-H stretching of the amide group, asymmetric and symmetric stretching of the S=O bonds in the sulfonyl group, and various vibrations of the aromatic ring.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum typically shows a singlet for the methyl protons, a pair of doublets for the aromatic protons (indicative of para-substitution), and a broad singlet for the NH2 protons.[12][13]

    • ¹³C NMR: The carbon NMR spectrum displays distinct signals for the methyl carbon, the four unique aromatic carbons, and the carbon atom attached to the sulfur atom.[8]

Section 2: Theoretical and Computational Modeling

Computational chemistry provides a powerful lens to investigate molecular properties that are difficult or impossible to measure experimentally. For p-toluenesulfonamide, these methods offer deep insights into its electronic structure, reactivity, and intermolecular interactions.[10]

The Rationale for Computational Analysis

The "why" behind applying computational methods to a well-known molecule like PTSA is to build a predictive model. By accurately simulating its known properties (geometry, vibrational frequencies), we gain confidence in the model's ability to predict the properties of novel, yet-to-be-synthesized derivatives. This accelerates the design-synthesis-test cycle in drug discovery and materials science.

Density Functional Theory (DFT) Analysis

DFT is a workhorse of modern computational chemistry, balancing accuracy and computational cost. A typical DFT study on PTSA uses a functional like B3LYP and a basis set such as 6-311G(d,p) to model the electronic structure.[10][11]

  • Geometric Optimization: The first step is to find the lowest energy conformation of the molecule. The resulting bond lengths, bond angles, and dihedral angles can be compared with experimental data from X-ray crystallography to validate the computational model.[14]

  • Vibrational Frequency Analysis: Once the geometry is optimized, a frequency calculation can be performed. The resulting theoretical vibrational frequencies can be compared directly with the experimental FT-IR and FT-Raman spectra.[11] This comparison is a critical validation step.

  • Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.[15]

    • HOMO: Represents the ability to donate an electron (nucleophilicity).

    • LUMO: Represents the ability to accept an electron (electrophilicity).

    • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.[15][16] For PTSA, this analysis reveals the potential for charge transfer within the molecule.[10]

Molecular Electrostatic Potential (MEP) Mapping

An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying sites of electrophilic and nucleophilic attack.[11] For p-toluenesulfonamide, the MEP map typically shows:

  • Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen atoms of the sulfonyl group, indicating these are sites for electrophilic attack.

  • Positive Potential (Blue): Located around the hydrogen atoms of the amine group, indicating these are sites for nucleophilic attack.

Workflow for a DFT Study

The following diagram illustrates a typical workflow for conducting a DFT analysis of a molecule like p-toluenesulfonamide.

DFT Workflow cluster_prep 1. Input Preparation cluster_calc 2. Core Calculations cluster_analysis 3. Data Analysis & Interpretation Input Define Molecular Structure (e.g., p-toluenesulfonamide) Method Select DFT Method (e.g., B3LYP/6-311G(d,p)) Input->Method Opt Geometry Optimization Method->Opt Run Calculation Freq Vibrational Frequency Calculation Opt->Freq Geom_Analysis Compare Bond Lengths/Angles with Experimental Data Opt->Geom_Analysis FMO HOMO-LUMO Analysis Opt->FMO MEP MEP Surface Generation Opt->MEP NBO Natural Bond Orbital (NBO) Analysis Opt->NBO Vib_Analysis Compare Frequencies with FT-IR/Raman Spectra Freq->Vib_Analysis

Caption: A typical workflow for a DFT study of p-toluenesulfonamide.

Section 3: p-Toluenesulfonamide in Drug Design

The sulfonamide moiety is a privileged scaffold in medicinal chemistry, found in a wide array of drugs including antibacterial, anticancer, and diuretic agents.[5][9][17] Computational methods, particularly molecular docking, are instrumental in designing novel PTSA derivatives with specific biological activities.[18]

The Sulfonamide Pharmacophore

Sulfonamides often act as mimics of p-aminobenzoic acid (PABA), inhibiting the enzyme dihydropteroate synthase (DHPS) in bacteria.[17] This disrupts the folic acid synthesis pathway, which is essential for bacterial survival. The sulfonamide group's ability to form key hydrogen bonds within the enzyme's active site is crucial to its inhibitory action.[17][19]

Case Study: Molecular Docking of PTSA Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, e.g., a PTSA derivative) when bound to a second (a receptor, e.g., a target protein) to form a stable complex.[20][21]

Protocol: Molecular Docking of a PTSA Derivative against DHPS

  • Receptor Preparation:

    • Obtain the 3D crystal structure of the target protein (e.g., DHPS) from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

    • Define the binding site or active site cavity of the enzyme.

  • Ligand Preparation:

    • Build the 3D structure of the p-toluenesulfonamide derivative using a molecular builder.

    • Perform energy minimization of the ligand structure using a suitable force field.

  • Docking Simulation:

    • Use docking software (e.g., AutoDock, Schrödinger Maestro) to place the ligand into the defined binding site of the receptor.[18][19]

    • The software will generate multiple possible binding poses and score them based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol).

  • Analysis of Results:

    • Analyze the top-scoring poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the protein's amino acid residues.[19]

    • A lower binding energy generally indicates a more stable and favorable interaction.[20]

Workflow for Computational Drug Design

The following diagram outlines the logical flow of using computational tools to design novel drug candidates based on the p-toluenesulfonamide scaffold.

Drug Design Workflow Target Identify Biological Target (e.g., DHPS Protein) Docking Molecular Docking Simulation Target->Docking Scaffold Select Core Scaffold (p-Toluenesulfonamide) Library Design Virtual Library of Derivatives Scaffold->Library Library->Docking Analysis Analyze Binding Affinity & Interactions Docking->Analysis Selection Select Promising Candidates Analysis->Selection Synthesis Chemical Synthesis of Selected Compounds Selection->Synthesis Testing In Vitro / In Vivo Biological Testing Synthesis->Testing

Caption: A workflow for computational drug design using p-toluenesulfonamide.

Conclusion

p-Toluenesulfonamide is far more than a simple chemical intermediate; it is a model system for the powerful synergy between experimental characterization and computational analysis. By validating theoretical models against empirical spectroscopic and structural data, we can confidently apply these computational tools to predict the behavior of novel derivatives. This in-silico approach, particularly through DFT and molecular docking, provides invaluable insights into molecular reactivity and biological activity, significantly accelerating the rational design of new pharmaceuticals and advanced materials. The principles and workflows detailed in this guide serve as a blueprint for leveraging modern computational chemistry to unlock the full potential of this versatile molecular scaffold.

References

  • Experimental and computational approach on p-toluenesulfonamide and its derivatives. (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]

  • P-TOLUENESULFONAMIDE CAS N°: 70-55-3. (n.d.). OECD SIDS. Retrieved March 29, 2026, from [Link]

  • p-Toluenesulfonamide. (2025, August 19). ChemBK. Retrieved March 29, 2026, from [Link]

  • p-Toluenesulfonamide. (n.d.). PubChem. Retrieved March 29, 2026, from [Link]

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. (n.d.). National Center for Biotechnology Information. Retrieved March 29, 2026, from [Link]

  • Toluenesulfonamides - Evaluation statement. (2022, January 14). Australian Industrial Chemicals Introduction Scheme. Retrieved March 29, 2026, from [Link]

  • Toxicity Assessment of an Anti-Cancer Drug of p-Toluene Sulfonamide in Zebrafish Larvae Based on Cardiovascular and Locomotion Activities. (n.d.). National Center for Biotechnology Information. Retrieved March 29, 2026, from [Link]

  • MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. (2014). Romanian Journal of Biophysics. Retrieved March 29, 2026, from [Link]

  • DESIGN AND MOLECULAR DOCKING OF SULFONAMIDE DERIVATIVES. (n.d.). Semantic Scholar. Retrieved March 29, 2026, from [Link]

  • O/P-Toluenesulfonamide CAS NO.1333-07-9,8013-74-9 Manufacturer. (n.d.). Jinli Chemical. Retrieved March 29, 2026, from [Link]

  • Designing, Proposed Synthesis and Docking Analysis of Novel Sulfonamide Derivatives as Antimicrobial Agents. (n.d.). Science and Education Publishing. Retrieved March 29, 2026, from [Link]

  • Polymorphs of Substituted p-Toluenesulfonanilide: Synthesis, Single-Crystal Analysis, Hirshfeld Surface Exploration, and Theoretical Investigation. (n.d.). National Center for Biotechnology Information. Retrieved March 29, 2026, from [Link]

  • p-Toluenesulfonamide - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved March 29, 2026, from [Link]

  • Benzenesulfonamide, 4-methyl-. (n.d.). NIST WebBook. Retrieved March 29, 2026, from [Link]

  • Synthesis, Spectroscopic (FTIR, FT-Raman and UV-Vis), Structural Investigation, Hirshfeld, AIM, NBO, Chemical Reactivity, In-Vitro and In-Silico Analysis of N-(2-Hydroxyphenyl)-4-Toluenesulfonamide. (2022, November 11). Taylor & Francis Online. Retrieved March 29, 2026, from [Link]

  • Polymorphs of Substituted p-Toluenesulfonanilide : Synthesis, Single-Crystal Analysis, Hirshfeld Surface Exploration, and Theoretical Investigation. (n.d.). Repositorio Académico Institucional. Retrieved March 29, 2026, from [Link]

  • Synthesis of p-toluenesulfonamide. (n.d.). PrepChem.com. Retrieved March 29, 2026, from [Link]

  • N-methyl-p-toluenesulfonamide - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved March 29, 2026, from [Link]

  • Quantum chemical study of p-toluenesulfonic acid, p-toluenesulfonate anion and the water–p-toluenesulfonic acid complex. Comparison with experimental spectroscopic data. (n.d.). Academia.edu. Retrieved March 29, 2026, from [Link]

  • Synthesis and Computational Study of Sulfonylimine Derivatives Targeting Anti-Inflammatory Activity. (2025, November 12). MDPI. Retrieved March 29, 2026, from [Link]

  • HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. (2023, June 21). DergiPark. Retrieved March 29, 2026, from [Link]

  • Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. (2022, June 22). MDPI. Retrieved March 29, 2026, from [Link]

  • Synthesis, structural, spectroscopic studies, NBO analysis, NLO and HOMO-LUMO of 4-methyl-N-(3-nitrophenyl)benzene sulfonamide with experimental and theoretical approaches. (2013, May 15). PubMed. Retrieved March 29, 2026, from [Link]

  • HOMO-LUMO energy gaps of all compounds in toluene solvent. (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]

  • Theoretical investigations on the HOMO–LUMO gap and global reactivity descriptor studies, natural bond orbital, and nucleus-in. (n.d.). Semantic Scholar. Retrieved March 29, 2026, from [Link]

Sources

Exploratory

toxicological profile of p-toluenesulfonamide in preclinical models

An In-Depth Technical Guide to the Preclinical Toxicological Profile of p-Toluenesulfonamide Introduction p-Toluenesulfonamide (p-TSA), also known as 4-methylbenzenesulfonamide, is a primary organic sulfonamide with the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preclinical Toxicological Profile of p-Toluenesulfonamide

Introduction

p-Toluenesulfonamide (p-TSA), also known as 4-methylbenzenesulfonamide, is a primary organic sulfonamide with the chemical formula C₇H₉NO₂S.[1] It exists as a white to creamy crystalline solid at room temperature and is utilized primarily as a chemical intermediate in the synthesis of pesticides, pharmaceuticals, dyes, and fluorescent pigments.[2][3] It also serves as a plasticizer for thermosetting resins.[4] Notably, p-TSA is the major degradation product of chloramine-T, a widely used disinfectant in aquaculture, food processing, and medical applications, leading to potential human and environmental exposure.[5][6]

This technical guide provides a comprehensive overview of the toxicological profile of p-toluenesulfonamide as determined in preclinical animal models. As Senior Application Scientists, our goal is to synthesize the available data with field-proven insights, explaining the causality behind experimental choices and providing a trustworthy, authoritative resource for researchers and drug development professionals. The following sections detail the pharmacokinetic properties, acute and chronic toxicity, genotoxicity, and reproductive effects of p-TSA, grounded in studies conducted according to internationally recognized guidelines.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Understanding the ADME profile of a compound is fundamental to interpreting toxicological data. It provides context for dose selection, target organ identification, and extrapolation of findings to humans. For p-TSA, preclinical studies indicate a profile of rapid absorption and clearance.

Following oral administration in Wistar albino rats, p-toluenesulfonamide is well-absorbed.[7] The primary route of elimination is via the urine, with studies showing that approximately 77% to 90% of an administered dose is excreted in the urine within 24 hours. Fecal excretion accounts for a much smaller fraction, typically 1% to 4% of the dose.[7] This rapid and efficient renal clearance suggests a low potential for bioaccumulation.

Metabolism is a key determinant of a compound's toxic potential. In rats, p-TSA is metabolized through oxidation of the methyl group. The main metabolites identified in urine are 4-sulfamoylbenzoic acid, 4-sulfamoylbenzyl alcohol, and 4-sulfamoylbenzaldehyde.[8] In vitro studies using rat liver microsomes have suggested the involvement of cytochrome P450 (CYP) enzymes, specifically CYP2C7, CYP2D1, and CYP3A2, in its metabolism.[9] However, p-TSA appears to have little effect on the activities of various CYP isoforms, suggesting a relatively low risk of drug-drug interactions via this mechanism.[9][10]

G cluster_legend Legend PTSA p-Toluenesulfonamide (p-TSA) Metabolite1 4-Sulfamoylbenzyl Alcohol PTSA->Metabolite1 Oxidation (CYP450) Metabolite2 4-Sulfamoylbenzaldehyde Metabolite1->Metabolite2 Oxidation Excretion Urinary Excretion Metabolite1->Excretion Metabolite3 4-Sulfamoylbenzoic Acid Metabolite2->Metabolite3 Oxidation Metabolite3->Excretion Parent Parent Compound Metabolite Metabolite Outcome Outcome

Metabolic Pathway of p-Toluenesulfonamide in Rats.

Acute Toxicity Profile

Acute toxicity studies are designed to determine the potential adverse effects of a substance following a single, short-term exposure. These studies are crucial for hazard classification and for guiding dose selection in longer-term studies. p-Toluenesulfonamide exhibits a low order of acute toxicity across multiple routes of administration.

The oral median lethal dose (LD50) in rats is reported to be greater than 2000 mg/kg body weight.[8][11] Similarly, the dermal LD50 for a mixture containing p-TSA is also reported as >2000 mg/kg bw, indicating very low toxicity via skin contact.[8] While specific data for inhalation toxicity are limited, the overall profile suggests low acute hazard.[8]

Parameter Species Route Value Reference
LD50RatOral>2000 mg/kg bw[7][8][11]
LD50RatOral2330 mg/kg bw[7]
LD50MouseIntraperitoneal250 mg/kg bw[7][11]
LD50Rat (mixture)Dermal>2000 mg/kg bw[8]

Repeated-Dose Systemic Toxicity

Sub-chronic toxicity studies evaluate the effects of repeated exposure over a period of 90 days. These studies are essential for identifying target organs of toxicity and establishing a No-Observed-Adverse-Effect Level (NOAEL), which is a critical endpoint for risk assessment. Several repeated-dose studies have been conducted for p-TSA in rodents.

In a 90-day study where p-TSA was administered in the diet to F344/NTac rats and B6C3F1/N mice, the primary effect observed at higher doses was reduced body weight.[8] For rats, NOAELs of 200 and 210 mg/kg/day were established for males and females, respectively. For mice, the NOAELs were 420 and 380 mg/kg/day for males and females, respectively.[8]

A combined repeated dose and reproductive/developmental toxicity screening test (OECD Guideline 422) in Sprague Dawley rats involved oral gavage administration at doses of 120, 300, or 750 mg/kg/day.[8] Key findings included:

  • Clinical Signs: A dose-dependent increase in hypersalivation was observed across all treated groups.[8][12]

  • Body Weight: Reduced body weight gain was noted at doses of 300 mg/kg/day and higher.[11]

  • Target Organs: Histopathological changes were observed in the urinary bladder (cytoplasmic changes in the epithelium) and liver at higher doses.[8][11] In some males at the highest dose (750 mg/kg), hematuria (blood in urine) was observed.[11] Thymic atrophy was also reported.[12]

Due to the observation of clinical signs (salivation) and urinary bladder changes even at the lowest dose of 120 mg/kg/day, a NOAEL for repeated dose toxicity could not be established in this specific study, indicating it is less than 120 mg/kg/day.[2][11] However, another 90-day study in Wistar rats identified a lower NOAEL of 20 mg/kg bw/day based on clinical signs and histopathological changes in the liver and bladder at higher doses.[8] This value is considered the critical health endpoint for risk characterization.[8]

Study Duration Species Route NOAEL (mg/kg/day) Key Effects at Higher Doses Reference
90-DayWistar RatDiet20Clinical signs, liver and urinary bladder histopathology[8]
90-DayF344/NTac RatDietM: 200, F: 210Reduced body weight[5][8]
90-DayB6C3F1/N MouseDietM: 420, F: 380Reduced body weight[5][8]
OECD 422SD RatGavage< 120Hypersalivation, reduced body weight gain, urinary bladder & thymus changes[2][8][11][12]

Genotoxicity

Genotoxicity assays are a critical component of the toxicological profile, designed to detect direct or indirect DNA damage, which can lead to mutations and potentially cancer. The weight of evidence from a standard battery of in vitro and in vivo tests indicates that p-toluenesulfonamide is not genotoxic.[8]

  • Bacterial Reverse Mutation Assay (Ames Test): p-TSA was not mutagenic in various strains of Salmonella typhimurium (TA98, TA100, TA1535, TA1537) with or without metabolic activation, at concentrations up to 5,000 µ g/plate .[5][7][11]

  • In Vitro Mammalian Chromosomal Aberration Test: No induction of chromosomal aberrations was observed in cultured Chinese hamster lung (CHL) cells exposed to p-TSA, with or without metabolic activation.[7][11][12]

  • In Vivo Micronucleus Test: In studies with mice administered p-TSA via oral gavage, no increase in micronucleated erythrocytes was observed in peripheral blood, indicating a lack of chromosomal damage in vivo.[5][8]

This consistent negative profile across multiple endpoints provides strong evidence that p-TSA does not pose a genotoxic hazard.

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies assess the potential for a substance to interfere with reproductive function and normal development. Data for p-TSA comes primarily from a combined repeated dose and reproductive/developmental toxicity screening test (OECD TG 422) in rats.[8]

In this study, parental male rats were treated for 42 days, and females were treated from 14 days before mating through day 3 of lactation.[8] The key findings were:

  • Parental Toxicity: As noted in Section 3.0, parental animals showed signs of toxicity, including hypersalivation and reduced body weight gain.

  • Reproductive Performance: Mating performance and fertility were not affected by treatment with p-TSA.[7]

  • Developmental Toxicity: At the highest dose of 750 mg/kg/day, newborn pups showed significantly decreased body weight and a lower survival rate.[7][11] No teratogenic (birth defect-causing) effects were observed.[11]

Based on these results, the NOAEL for reproductive performance and offspring development was established at 300 mg/kg/day.[2][11][12]

Carcinogenicity

Carcinogenicity studies are long-term (typically 2-year) bioassays designed to evaluate the oncogenic potential of a substance. A search of the peer-reviewed scientific literature did not identify any long-term carcinogenicity studies for p-toluenesulfonamide in animals or epidemiological studies in humans.[5][8] Given the consistently negative results in genotoxicity assays, p-TSA is not expected to be a direct-acting carcinogen.

Key Experimental Protocols

The trustworthiness of toxicological data relies on the adherence to standardized, validated protocols. The following outlines the methodologies for key studies used to evaluate p-TSA, based on OECD Test Guidelines.

Protocol: Bacterial Reverse Mutation Test (Ames Test) - OECD 471
  • Objective: To detect gene mutations induced by the test substance using strains of Salmonella typhimurium and/or Escherichia coli.

  • Test System: At least five strains of bacteria are used, including four strains of S. typhimurium (TA1535, TA1537, TA98, and TA100) and either E. coli WP2 uvrA or S. typhimurium TA102.

  • Metabolic Activation: The assay is performed both with and without an exogenous metabolic activation system (S9 mix), typically derived from the livers of rodents pre-treated with an enzyme-inducing agent like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.

  • Procedure:

    • Plate Incorporation Method: The test substance, bacteria, and (if applicable) S9 mix are combined in molten top agar and poured onto a minimal glucose agar plate.

    • Dose Levels: At least five different analyzable concentrations of the test substance are used, selected based on a preliminary range-finding test to identify cytotoxic levels.

    • Controls: Both a negative (vehicle) control and a positive control (a known mutagen for each bacterial strain, with and without S9) are run in parallel.

    • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies per plate is counted. A substance is considered mutagenic if it produces a concentration-related increase in the number of revertants and/or a reproducible increase at one or more concentrations over the background (negative control) number of revertants.

Protocol: Combined Repeated Dose & Reproductive/Developmental Toxicity Screening Test - OECD 422

This integrated study design provides data on systemic toxicity, as well as effects on male and female reproductive performance and offspring development, reducing the number of animals required.

G cluster_mating Mating Phase (up to 2 weeks) cluster_lactation Lactation & Post-Natal Premating_M Male Dosing Starts (10/sex/group) Mating Mating (1:1) Continue Dosing Premating_M->Mating Obs1 Parental: Clinical Signs, Body Wt, Food Consumption Premating_M->Obs1 Premating_F Female Dosing Starts (10/sex/group) Premating_F->Mating Gestation Females: Continue Dosing Through Gestation Mating->Gestation PostMating_M Males: Continue Dosing (Total ~4 weeks) Mating->PostMating_M Obs2 Repro: Mating & Fertility Indices Mating->Obs2 Lactation Females: Continue Dosing Until Lactation Day 4 Gestation->Lactation Termination_M Male Necropsy PostMating_M->Termination_M Pups Pups: Observe until Post-Natal Day 4 Lactation->Pups Termination_F Female & Pup Necropsy Pups->Termination_F Obs3 Offspring: Viability, Clinical Signs, Body Wt at PND 1 & 4 Pups->Obs3 Obs4 Pathology: Gross Necropsy, Organ Wts, Histopath Termination_M->Obs4

Experimental Workflow for OECD Guideline 422 Study.
  • Objective: To provide initial information on possible health hazards arising from repeated exposure over a prolonged period, including effects on reproductive function.

  • Test System: Typically, Sprague Dawley or Wistar rats are used. At least 3 dose groups and a concurrent control group are required, with 10 animals of each sex per group.

  • Administration: The test substance is usually administered by oral gavage daily for 7 days a week.

  • Dosing Period:

    • Males: Dosed for 2 weeks prior to mating, during the mating period (up to 2 weeks), and for 2 weeks post-mating (approximately 28-42 days total).

    • Females: Dosed for 2 weeks prior to mating, during the mating period, throughout gestation, and up to day 3 or 4 of lactation.

  • Observations (Parental Animals):

    • Daily clinical observations for signs of toxicity.

    • Body weight and food consumption measured weekly.

    • At termination: Hematology, clinical chemistry, gross necropsy, organ weights (liver, kidneys, adrenals, brain, thymus, spleen, testes, epididymides, ovaries, uterus), and histopathology of target organs and reproductive tissues.

  • Observations (Reproduction & Offspring):

    • Mating and fertility indices are calculated.

    • Gestation length is recorded.

    • Pups are examined for clinical signs, and the number of live/dead pups is recorded at birth and on post-natal day 4.

    • Pup body weights are recorded on post-natal days 1 and 4.

  • Data Analysis: Statistical analysis is performed to compare treated groups to the control group to determine adverse effect levels. The NOAELs for systemic toxicity, reproductive toxicity, and developmental toxicity are established.

Conclusion

Based on a comprehensive evaluation of preclinical data, p-toluenesulfonamide (p-TSA) demonstrates a low order of acute toxicity. It is not genotoxic and is not considered a skin or eye irritant or a skin sensitizer.[8] Repeated oral exposure in rodents identifies the urinary bladder, liver, and thymus as potential target organs at higher doses, with reduced body weight gain being a sensitive indicator of toxicity.[8][11][12] The critical NOAEL for repeated-dose toxicity in rats is 20 mg/kg/day.[8] While p-TSA does not impair fertility, it can induce developmental effects (reduced pup weight and survival) at maternally toxic doses, with a developmental NOAEL of 300 mg/kg/day.[11][12] The absence of long-term carcinogenicity data is a data gap, although the negative genotoxicity profile reduces this concern. This toxicological profile provides a robust foundation for the safety assessment and risk characterization of p-toluenesulfonamide in various industrial and consumer applications.

References

  • Australian Government Department of Health. (2022). Toluenesulfonamides - Evaluation statement. Industrial Chemicals. URL: [Link]

  • National Toxicology Program. (2016). NTP Technical Report on the Toxicity Studies of p-Toluenesulfonamide (CASRN 70-55-3) Administered in Feed to F344/N Rats, F344/NTac Rats, and B6C3F1/N Mice. National Institutes of Health. URL: [Link]

  • National Toxicology Program. (2016). TOX-88: p-Toluenesulfonamide (CASRN 70-55-3) Administered in Feed to F344/N Rats, F344/NTac Rats, and B6C3F1/N Mice. National Institutes of Health. URL: [Link]

  • U.S. Environmental Protection Agency. (2015). Screening-Level Hazard Characterization for p-Toluenesulfonyl isocyanate CASRN 4083-64-1. ChemView. URL: [Link]

  • Ren, F., et al. (2006). Metabolism and effect of para-toluene-sulfonamide on rat liver microsomal cytochrome P450 from in vivo and in vitro studies. PubMed. URL: [Link]

  • Saputra, F., et al. (2022). Toxicity Assessment of an Anti-Cancer Drug of p-Toluene Sulfonamide in Zebrafish Larvae Based on Cardiovascular and Locomotion Activities. MDPI. URL: [Link]

  • OECD SIDS. (1994). P-TOLUENESULFONAMIDE CAS N°: 70-55-3. UNEP Publications. URL: [Link]

  • National Toxicology Program. (2016). Introduction - NTP Technical Report on the Toxicity Studies of p-Toluenesulfonamide. National Center for Biotechnology Information. URL: [Link]

  • National Toxicology Program. (2016). Results - NTP Technical Report on the Toxicity Studies of p-Toluenesulfonamide. National Center for Biotechnology Information. URL: [Link]

  • National Toxicology Program. (2016). Toxicity studies of p-toluenesulfonamide administered in feed to F344/N rats, F344/NTac rats, and B6C3F1/N mice. PubMed. URL: [Link]

  • PENPET. (n.d.). O/P-toluene sulfonamide (OPTSA). URL: [Link]

  • Ren, F., et al. (2008). An evaluation of para toluene-sulfonamide metabolism and effect with regard to CYP isoforms, P-glycoprotein, and drug. Ingenta Connect. URL: [Link]

  • Patsnap. (2024). What is Para-Toluenesulfonamide used for?. Synapse. URL: [Link]

  • Hsiao, B., et al. (2023). Para-toluenesulfonamide, a novel potent carbonic anhydrase inhibitor.... PubMed. URL: [Link]

  • Patsnap. (2024). What is the mechanism of Para-Toluenesulfonamide?. Synapse. URL: [Link]

Sources

Foundational

An In-depth Technical Guide to the Environmental Fate and Degradation of 4-methylbenzene-1-sulfonoimidamide

Foreword for the Research and Development Community The introduction of novel chemical entities into the pharmaceutical and industrial landscapes necessitates a thorough understanding of their environmental persistence,...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword for the Research and Development Community

The introduction of novel chemical entities into the pharmaceutical and industrial landscapes necessitates a thorough understanding of their environmental persistence, transformation, and ultimate fate. This guide provides a comprehensive technical overview of the anticipated environmental behavior of 4-methylbenzene-1-sulfonoimidamide. While direct experimental data for this specific molecule is not abundant in publicly accessible literature, this document synthesizes established principles from the environmental chemistry of structurally related aromatic sulfonamides to construct a predictive model of its degradation and fate. This whitepaper is intended to serve as a foundational resource for researchers, environmental scientists, and drug development professionals, enabling proactive risk assessment and the design of environmentally conscious molecules.

Molecular Profile and Physicochemical Characteristics

4-methylbenzene-1-sulfonoimidamide is an organic compound characterized by a toluene group linked to a sulfonoimidamide functional group. The sulfonoimidamide group is a sulfonamide analogue where one of the sulfonyl oxygens is replaced by an imino group.

Predicted Physicochemical Properties

The environmental transport and fate of a compound are governed by its physicochemical properties. In the absence of direct experimental data for 4-methylbenzene-1-sulfonoimidamide, the following properties are predicted based on its structure and data from analogous compounds like p-toluenesulfonamide.

PropertyPredicted Value/CharacteristicImplication for Environmental Fate
Molecular Formula C7H10N2O2S-
Molecular Weight 186.23 g/mol [1]Influences diffusion and volatility.
Water Solubility Low to moderatePotentially limited mobility in aquatic systems, with a tendency to partition to organic matter.
Log Kow (Octanol-Water Partition Coefficient) Estimated to be low to moderateA low to moderate Log Kow suggests a potential for some bioaccumulation in organisms and sorption to organic matter in soil and sediment.
Vapor Pressure LowUnlikely to be a significant transport pathway in the atmosphere.
pKa (Acid Dissociation Constant) The sulfonamide-like group is expected to have a pKa in the acidic to neutral range.The ionization state will be pH-dependent, significantly affecting its solubility, sorption, and bioavailability in different environmental compartments.

Abiotic Degradation Pathways

Abiotic degradation processes are crucial in determining the persistence of organic compounds in the environment. For 4-methylbenzene-1-sulfonoimidamide, the primary abiotic degradation pathways are expected to be photolysis and, to a lesser extent, hydrolysis.

Photodegradation

Photodegradation, or photolysis, is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from sunlight. Sulfonamides are known to undergo photodegradation in aquatic environments[2][3][4].

Direct Photolysis: This process involves the direct absorption of light by the molecule, leading to its excitation and subsequent decomposition. The aromatic ring in 4-methylbenzene-1-sulfonoimidamide is expected to be the primary chromophore.

Indirect Photolysis: This is often the more dominant pathway in natural waters and involves photosensitizers, such as dissolved organic matter (DOM), which absorb light and transfer the energy to the target molecule, leading to its degradation[2].

Anticipated Photodegradation Mechanisms:

  • Cleavage of the Sulfonamide Bond: The S-N bond is a known weak point in sulfonamides and is susceptible to photolytic cleavage[3][5].

  • Extrusion of Sulfur Dioxide (SO2): This is another common photodegradation pathway for sulfonamides[3][5].

  • Oxidation of the Methyl Group: The methyl group on the toluene ring can be oxidized to a carboxylic acid.

Experimental Protocol: Aqueous Photodegradation Study (OECD Guideline 316)

This protocol outlines a standardized method for assessing the photodegradation of 4-methylbenzene-1-sulfonoimidamide in water.

1. Preparation of Test Solutions:

  • Prepare a stock solution of 4-methylbenzene-1-sulfonoimidamide in a water-miscible solvent.
  • Prepare test solutions in sterile, purified water (e.g., Milli-Q) and in a natural water sample (e.g., river water) to assess the role of DOM. The final concentration should be environmentally relevant and detectable by the analytical method. 2. Irradiation:
  • Use a solar simulator with a light source that mimics natural sunlight (e.g., a xenon arc lamp with filters).
  • Maintain a constant temperature (e.g., 25°C) using a water bath.
  • Expose the test solutions to continuous irradiation.
  • Run parallel dark controls to account for any non-photolytic degradation. 3. Sampling and Analysis:
  • Collect samples at predetermined time intervals.
  • Analyze the concentration of 4-methylbenzene-1-sulfonoimidamide and any potential degradation products using a suitable analytical method, such as High-Performance Liquid Chromatography with UV or Mass Spectrometry detection (HPLC-UV/MS). 4. Data Analysis:
  • Calculate the photodegradation rate constant and the half-life (t1/2) of the compound under the tested conditions.

DOT Script for Photodegradation Pathway

Caption: Predicted photodegradation pathways of 4-methylbenzene-1-sulfonoimidamide.

Hydrolysis

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The rate of hydrolysis is highly dependent on pH and temperature. While many sulfonamides are relatively stable to hydrolysis under typical environmental conditions (pH 5-9), the stability can decrease at more acidic or alkaline pHs[6][7][8].

Anticipated Hydrolysis Mechanism: The primary site for hydrolysis is the sulfonamide bond (S-N). Cleavage of this bond would result in the formation of p-toluenesulfonic acid and an inorganic amide.

Experimental Protocol: Hydrolysis as a Function of pH (OECD Guideline 111)

1. Preparation of Buffer Solutions:

  • Prepare sterile buffer solutions at pH 4, 7, and 9. 2. Test Setup:
  • Add a known concentration of 4-methylbenzene-1-sulfonoimidamide to each buffer solution in sterile, sealed containers.
  • Incubate the solutions at a constant temperature (e.g., 50°C to accelerate the reaction, with results extrapolated to 25°C using the Arrhenius equation).
  • Include sterile controls to ensure that any observed degradation is due to hydrolysis and not microbial activity. 3. Sampling and Analysis:
  • Collect samples at various time points.
  • Analyze the concentration of the parent compound and potential hydrolysis products by HPLC. 4. Data Analysis:
  • Determine the rate of hydrolysis at each pH and temperature.
  • Calculate the hydrolysis half-life at 25°C for each pH.

Biotic Degradation

Biodegradation, the breakdown of organic matter by microorganisms, is a key process for the removal of many organic pollutants from the environment[9]. The biodegradability of sulfonamides can be variable, with some compounds being recalcitrant while others are more readily degraded[9][10].

Anticipated Biodegradation Pathways:

  • Oxidation of the Methyl Group: The methyl group of the toluene moiety is a likely point of initial attack by microorganisms, leading to the formation of a carboxylic acid derivative[11]. This pathway is common for the degradation of aromatic hydrocarbons[12].

  • Cleavage of the Sulfonamide Bond: Similar to abiotic degradation, enzymatic cleavage of the S-N bond can occur[10].

  • Ring Cleavage: Following initial transformations, the aromatic ring can be hydroxylated and subsequently cleaved, leading to the formation of smaller, more biodegradable compounds.

Experimental Protocol: Ready Biodegradability (OECD Guideline 301B - CO2 Evolution Test)

1. Inoculum:

  • Use an inoculum from a source with diverse microbial populations, such as activated sludge from a wastewater treatment plant. 2. Test Setup:
  • Add a known concentration of 4-methylbenzene-1-sulfonoimidamide as the sole carbon source to a mineral medium containing the inoculum.
  • Include a positive control (a readily biodegradable substance like sodium benzoate) and a negative control (inoculum only).
  • Incubate the test flasks in the dark at a constant temperature (e.g., 20-25°C) with continuous aeration. 3. Measurement of CO2 Evolution:
  • Trap the CO2 evolved from the flasks in a solution of barium hydroxide or sodium hydroxide.
  • Titrate the remaining hydroxide to determine the amount of CO2 produced over time. 4. Data Analysis:
  • Calculate the percentage of theoretical CO2 production (ThCO2) over a 28-day period.
  • A compound is considered readily biodegradable if it reaches >60% of ThCO2 within a 10-day window during the 28-day test.

DOT Script for Biodegradation Pathway

Caption: Predicted biodegradation pathway of 4-methylbenzene-1-sulfonoimidamide.

Environmental Fate: Mobility and Distribution

The mobility and distribution of 4-methylbenzene-1-sulfonoimidamide in the environment will be influenced by its sorption to soil and sediment.

Sorption: Sorption is the process by which a chemical binds to solid particles such as soil and sediment. For sulfonamides, sorption is influenced by soil properties like organic matter content, clay content, and pH[13][14][15]. The sorption behavior of 4-methylbenzene-1-sulfonoimidamide is expected to be complex due to its potential to exist in both neutral and ionic forms depending on the environmental pH.

Mobility: Compounds with low sorption coefficients are more mobile and can leach into groundwater or be transported to surface waters via runoff[13]. Given the predicted low to moderate Log Kow, 4-methylbenzene-1-sulfonoimidamide may exhibit moderate mobility in soils with low organic matter content.

Experimental Protocol: Soil Sorption/Desorption (OECD Guideline 106)

1. Soil Selection:

  • Select a range of soils with varying organic carbon content, clay content, and pH. 2. Sorption Experiment:
  • Prepare solutions of 4-methylbenzene-1-sulfonoimidamide in a background electrolyte solution (e.g., 0.01 M CaCl2).
  • Add the solutions to known amounts of soil and shake for a predetermined time to reach equilibrium.
  • Centrifuge the samples and analyze the supernatant for the concentration of the test substance. 3. Data Analysis:
  • Calculate the soil-water distribution coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc). 4. Desorption Experiment:
  • After the sorption experiment, replace the supernatant with a fresh background electrolyte solution and shake to equilibrium to determine the extent of desorption.

Conclusion and Outlook

This technical guide provides a predictive framework for the environmental fate and degradation of 4-methylbenzene-1-sulfonoimidamide based on the established behavior of structurally similar sulfonamides. The primary degradation pathways are anticipated to be photodegradation in aquatic environments and microbial degradation in soil and water. The mobility of this compound will be largely dictated by its sorption to soil organic matter and its ionization state as a function of environmental pH.

It is imperative that the predictions laid out in this guide are validated through empirical studies. The experimental protocols provided herein offer a roadmap for generating the necessary data to perform a comprehensive environmental risk assessment. A thorough understanding of the environmental behavior of novel chemical entities is not only a regulatory requirement but also a cornerstone of responsible chemical stewardship in the 21st century.

References

  • Batchu, S. R., et al. (2014). Photodegradation of sulfonamide antibiotics in simulated and natural sunlight: Implications for their environmental fate. Journal of Environmental Science and Health, Part A, 49(2), 199-207. [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Chemosphere, 88(8), 950-956. [Link]

  • Zheng, W., et al. (2013). Photodegradation of Sulfonamides and Their N(4)-acetylated Metabolites in Water by Simulated Sunlight Irradiation: Kinetics and Identification of Photoproducts. Water, Air, & Soil Pollution, 224(12), 1775. [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Semantic Scholar. [Link]

  • Kodedová, M., et al. (2024). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 63(4), 1845-1856. [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. [Link]

  • Kodedová, M., et al. (2024). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. PMC. [Link]

  • Andino-Enríquez, M. A., et al. (2025). Photoinduced transformation pathways of the sulfonamide antibiotic sulfamethoxazole, relevant to sunlit surface waters. Environmental Pollution, 384, 126947. [Link]

  • Kucińska, K., et al. (2015). PHOTOCATALYTIC DEGRADATION OF THE SELECTED SULFONAMIDES IN WASTEWATER. Journal of Ecological Engineering, 16(4), 105-112. [Link]

  • Adamski, M., et al. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. Molecules, 29(12), 2869. [Link]

  • Liu, D., et al. (2023). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC. [Link]

  • Jiang, M., et al. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. Science of The Total Environment, 640-641, 1405-1414. [Link]

  • Chemsrc. N,N-Diethyl-4-methylbenzolsulfonamid. [Link]

  • PubChem. 4-amino-N-methylbenzene-1-sulfonamide. [Link]

  • Feigel, B. J., & Nörtemann, B. (2005). Fate and biodegradability of sulfonated aromatic amines. Applied Microbiology and Biotechnology, 69(3), 333-340. [Link]

  • PubChem. N-(4-Methylbenzene-1-sulfonyl)formamide. [Link]

  • Ricken, B., et al. (2013). Degradation of different sulfonamides by resting cells of Microbacterium sp. strain BR1 and concomitant formation of metabolites (set 2). ResearchGate. [Link]

  • Boxall, A. B. A., et al. (2002). The sorption and transport of a sulphonamide antibiotic in soil systems. Toxicology Letters, 131(1-2), 19-28. [Link]

  • Matrix Fine Chemicals. 4-METHYLBENZENE-1-SULFONAMIDE. [Link]

  • OECD SIDS. (2004). 4-METHYLBENZENESULFONYL CHLORIDE. [Link]

  • Gao, J., et al. (2019). New Models for Estimating the Sorption of Sulfonamide and Tetracycline Antibiotics in Soils. Agriculture, 9(10), 209. [Link]

  • Srinivasan, P., & Sarmah, A. K. (2014). Sorption, Fate, and Mobility of Sulfonamides in Soils. ResearchGate. [Link]

  • U.S. Environmental Protection Agency. 4-Methylbenzenediazonium Env. Fate/Transport. [Link]

  • U.S. Environmental Protection Agency. (2006). Alkylbenzene Sulfonates (ABS) Risk Assessment. Regulations.gov. [Link]

  • Li, Y., et al. (2022). Research progress on aquatic environmental behavior and aquatic toxicity of sulfonamide drugs. Journal of Environmental Engineering Technology, 12(1), 221-230. [Link]

  • Ding, C., et al. (2017). A review on the ecotoxicological effect of sulphonamides on aquatic organisms. PMC. [Link]

  • Huang, X., et al. (2022). Occurrence and ecotoxicity of sulfonamides in the aquatic environment: A review. Science of The Total Environment, 823, 153178. [Link]

  • KEGG PATHWAY. Degradation of aromatic compounds - Reference pathway. [Link]

  • Pérez-Lucas, G., et al. (2022). The Role of Nanoengineered Biochar Activated with Fe for Sulfanilamide Removal from Soils and Water. Semantic Scholar. [Link]

  • van Haperen, A. M., et al. (2001). Biodegradation of p-toluenesulphonamide by a Pseudomonas sp. FEMS Microbiology Letters, 204(2), 299-304. [Link]

  • Thiele-Bruhn, S. (2004). Effects of pig slurry on the sorption of sulfonamide antibiotics in soil. Journal of Environmental Quality, 33(4), 1331-1341. [Link]

  • Yuan, R., et al. (2021). Anaerobic biodegradation of four sulfanilamide antibiotics: Kinetics, pathways and microbiological studies. Journal of Hazardous Materials, 416, 125840. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 4-Methylbenzene-1-sulfonoimidamide as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract The sulfonimidamide functional group, a mono-aza analogue of the ubiquitous sulfonamide, is rapidly emerging as a critical structural motif in mode...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfonimidamide functional group, a mono-aza analogue of the ubiquitous sulfonamide, is rapidly emerging as a critical structural motif in modern medicinal and agricultural chemistry. Its unique three-dimensional geometry, enhanced metabolic stability, and the presence of an additional vector for chemical diversification make it a highly attractive bioisostere for amides and sulfonamides. This guide provides an in-depth exploration of 4-methylbenzene-1-sulfonoimidamide (p-tolylsulfonoimidamide) and its derivatives as versatile building blocks in organic synthesis. We will detail robust synthetic protocols, explore its reactivity and functionalization, and discuss its application in the design of complex, biologically active molecules. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated to provide a comprehensive resource for researchers in the field.

The Sulfonimidamide Functional Group: A Primer

The term "4-methylbenzene-1-sulfonoimidamide" refers to a molecule containing the sulfonimidamide core where the sulfur atom is substituted with a 4-methylphenyl (p-tolyl) group. The parent structure possesses an unsubstituted imide nitrogen (-NH) and an amide nitrogen (-NH2). More commonly, it serves as a scaffold where both nitrogen atoms can be functionalized.

Sulfonimidamides (SIAs) are gaining popularity as they offer distinct advantages over traditional sulfonamides in drug design.[1] The replacement of an oxygen atom with an isoelectronic N-R group introduces a chiral sulfur(VI) center and an additional point for structural modification, expanding the chemical space accessible to medicinal chemists.[2][3] This additional nitrogen can act as a hydrogen bond donor or acceptor, influencing the molecule's binding properties and pharmacokinetic profile.

Key Properties and Advantages:

  • Bioisosterism: Acts as a valuable bioisostere for sulfonamides and amides, often improving physicochemical and pharmacological properties.[4]

  • Structural Diversity: The imide nitrogen provides an additional handle for functionalization (alkylation, arylation, acylation), allowing for fine-tuning of molecular properties.[5][6]

  • Chirality: The sulfur atom in N-substituted sulfonimidamides is a stereocenter, offering opportunities for creating complex 3D structures for chiral recognition.

  • Metabolic Stability: The sulfonimidamide moiety can enhance metabolic stability compared to simpler amides.[7]

Synthetic Strategies for Aryl Sulfonimidamides

The synthesis of sulfonimidamides has evolved significantly, moving from harsh, classical methods to milder, more versatile catalytic approaches. Modern methods often prioritize modularity, allowing for the easy introduction of diverse substituents. A highly effective and modular two-step approach involves the synthesis of a primary sulfinamide intermediate from an organometallic reagent, followed by an oxidative amination.[8]

This strategy is advantageous as it avoids the need for potentially unstable thiol starting materials and allows for wide variation of both the aryl group on sulfur and the amine component in the final step.[8]

G cluster_0 Step 1: Primary Sulfinamide Synthesis cluster_1 Step 2: Oxidative Amination Organometallic Organometallic Reagent (e.g., p-Tolyl-MgBr) Sulfinamide Primary p-Tolylsulfinamide Organometallic->Sulfinamide Addition Sulfinylamine N-Silyl Sulfinylamine (TIPS-NSO) Sulfinylamine->Sulfinamide Amine Amine Nucleophile (Primary or Secondary) Product Target Sulfonimidamide Sulfinamide->Product Oxidative Coupling Amine->Product Oxidant Hypervalent Iodine Reagent (e.g., PhI(OPiv)₂) Oxidant->Product

Caption: Modular two-step synthesis of sulfonimidamides.

Detailed Protocol 2.1: Modular Synthesis of N-Substituted-4-methylbenzene-1-sulfonoimidamide

This protocol details a modular two-step synthesis adapted from methodologies developed by Willis and coworkers.[8] It begins with the formation of a primary sulfinamide from an organometallic reagent and a specialized sulfinylamine, followed by a hypervalent iodine-mediated oxidative amination.

PART A: Synthesis of 4-Methylbenzene-1-sulfinamide

Materials:

  • 4-Bromotoluene

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • N-(triisopropylsilyl)sulfinylamine (TIPS-NSO)

  • Anhydrous Diethyl Ether

  • Saturated aqueous NH4Cl solution

Procedure:

  • Grignard Reagent Formation: Under an inert atmosphere (Nitrogen or Argon), add magnesium turnings (1.2 eq) to a flame-dried flask. Add a solution of 4-bromotoluene (1.0 eq) in anhydrous THF. If the reaction does not initiate, add a small crystal of iodine. Stir the mixture at room temperature until the magnesium is consumed (approx. 2 hours) to form p-tolylmagnesium bromide.

  • Addition to Sulfinylamine: In a separate flame-dried flask under an inert atmosphere, dissolve N-(triisopropylsilyl)sulfinylamine (TIPS-NSO) (1.1 eq) in anhydrous diethyl ether. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the prepared Grignard reagent from Step 1 to the TIPS-NSO solution dropwise via cannula or syringe. Maintain the temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NH4Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the primary 4-methylbenzene-1-sulfinamide.

PART B: Oxidative Amination to Form the Sulfonimidamide

Materials:

  • 4-Methylbenzene-1-sulfinamide (from Part A)

  • Desired amine (primary or secondary, 2.0 eq)

  • Bis(pivaloyloxy)iodobenzene (PhI(OPiv)2) (2.5 eq)

  • Triethylamine (Et3N) (12.0 eq)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • Reaction Setup: To a vial, add 4-methylbenzene-1-sulfinamide (1.0 eq), the chosen amine (2.0 eq), and anhydrous acetonitrile (to 0.1 M).

  • Add triethylamine (12.0 eq) followed by bis(pivaloyloxy)iodobenzene (2.5 eq).

  • Seal the vial and stir the reaction mixture at 60 °C for 16 hours. The use of a hypervalent iodine reagent is key here as it acts as a potent oxidant under mild conditions to facilitate the S-N bond formation.[9]

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (silica gel, appropriate eluent system) to afford the desired N-substituted-4-methylbenzene-1-sulfonoimidamide.

Synthetic Method Reagents Pros Cons Reference
Modular Two-Step Organometallic, TIPS-NSO, Amine, Hypervalent Iodine OxidantHighly modular, broad substrate scope, avoids thiolsRequires pre-synthesis of TIPS-NSO, multi-step[8]
Copper-Catalyzed Aerobic Primary Sulfinamide, Secondary Amine, Cu(I) or Cu(II) salt, AirUses air as the terminal oxidant, ligand-free, mild conditionsGenerally limited to secondary amines[10]
Photocatalytic Nitrene Transfer Sulfinamide, Hydroxylamine-derived reagent, Photocatalyst, LightMetal-free, extremely mild conditions, good for late-stage functionalizationMay require specific photocatalysts and light sources[4]
Via Sulfonimidoyl Halides Sulfinamide, NCS/TCICA, AmineMechanochemical options available, rapidHalogenating agents can be harsh[11]

N-Functionalization: The Sulfonimidamide as a Synthetic Hub

The true power of the 4-methylbenzene-1-sulfonoimidamide scaffold lies in the reactivity of its unsubstituted N-H group. This nitrogen can be readily functionalized, serving as a linchpin to connect the tolyl-sulfur core to other molecular fragments. This allows for the construction of diverse compound libraries from a common intermediate.[5][6]

G cluster_0 Parent p-Tolyl-S(=O)(=NH)-R¹ Alkylation N-Alkylation Parent->Alkylation Arylation N-Arylation Parent->Arylation Acylation N-Acylation Parent->Acylation Sulfonylation N-Sulfonylation Parent->Sulfonylation Cyanation N-Cyanation Parent->Cyanation Product1 p-Tolyl-S(=O)(=NR²)-R¹ Alkylation->Product1 Product2 p-Tolyl-S(=O)(=NAr)-R¹ Arylation->Product2 Product3 p-Tolyl-S(=O)(=NC(=O)R²)-R¹ Acylation->Product3 Product4 p-Tolyl-S(=O)(=NSO₂R²)-R¹ Sulfonylation->Product4 Product5 p-Tolyl-S(=O)(=NCN)-R¹ Cyanation->Product5 Reagent1 R²-X (Alkyl Halide) Base Reagent1->Alkylation Reagent2 Ar-X (Aryl Halide) Pd or Cu Catalyst, Base Reagent2->Arylation Reagent3 R²C(=O)Cl (Acyl Chloride) Base Reagent3->Acylation Reagent4 R²SO₂Cl (Sulfonyl Chloride) Base Reagent4->Sulfonylation Reagent5 CNBr Base Reagent5->Cyanation

Caption: Derivatization pathways from a parent N-H sulfonimidamide.

Detailed Protocol 3.1: Copper-Catalyzed N-Arylation

This protocol describes a typical Chan-Lam coupling for the N-arylation of a sulfonimidamide, a crucial transformation for building complex molecules for medicinal chemistry.

Materials:

  • N-H-4-methylbenzene-1-sulfonoimidamide (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Copper(II) acetate (Cu(OAc)2) (0.1 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM)

  • Molecular sieves (4 Å)

Procedure:

  • Reaction Setup: To an oven-dried reaction tube, add the parent N-H sulfonimidamide (1.0 eq), the arylboronic acid (1.5 eq), copper(II) acetate (0.1 eq), and powdered 4 Å molecular sieves.

  • Evacuate and backfill the tube with an atmosphere of air or oxygen (this is often necessary for Chan-Lam couplings).

  • Add anhydrous DCM followed by pyridine (2.0 eq) via syringe.

  • Seal the tube and stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the copper catalyst and molecular sieves. Wash the pad with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography (silica gel) to yield the N-arylated sulfonimidamide.

Safety and Handling

While many modern methods for sulfonimidamide synthesis are milder than their predecessors, the reagents involved require careful handling.

  • Hypervalent Iodine Reagents: Reagents like PhI(OAc)2 and PhI(OPiv)2 are powerful oxidants. While generally considered safer than heavy metal oxidants, they should be handled with care.[12] Some hypervalent iodine compounds can be thermally unstable or shock-sensitive.[13][14] Always consult the Safety Data Sheet (SDS) before use. Store them in a cool, dry place away from combustible materials.

  • Organometallic Reagents: Grignard and organolithium reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. All manipulations must be performed under a strictly inert atmosphere using anhydrous solvents and proper syringe/cannula techniques.

  • Solvents and Bases: Anhydrous solvents like THF and acetonitrile are flammable. Bases such as triethylamine and pyridine are corrosive and toxic. All manipulations should be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Conclusion

4-Methylbenzene-1-sulfonoimidamide and its derivatives represent a powerful and increasingly accessible class of building blocks for organic synthesis. Their unique structural and electronic properties make them highly valuable in the pursuit of novel therapeutics and agrochemicals. The development of modular and robust synthetic methods, coupled with a deep understanding of their reactivity, has paved the way for their broader adoption. By following the detailed protocols and safety guidelines presented in this document, researchers can confidently incorporate this versatile scaffold into their synthetic programs, enabling the exploration of new and promising areas of chemical space.

References

  • Wu, P., Demaerel, J., Kong, D., Ma, D., & Bolm, C. (2022). Copper-Catalyzed, Aerobic Synthesis of NH-Sulfonimidamides from Primary Sulfinamides and Secondary Amines. Organic Letters, 24(39), 6988–6992. [Link]

  • Izzo, F., Schaefer, M., Lienau, P., Ganzer, U., Stockman, R. A., & Lücking, U. (2018). Exploration of Novel Chemical Space: Synthesis and in vitro Evaluation of N-Functionalized Tertiary Sulfonimidamides. Chemistry – A European Journal, 24(37), 9295-9304. [Link]

  • Haj Hossen, M., Al-Kaf, A., Al-Hamdani, W., & Al-Zoubi, M. (2022). Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity. Egyptian Journal of Chemistry, 65(13), 39-48. [Link]

  • Li, J., Wang, Y., Zhang, Y., & Wang, L. (2023). Recent Advances in the Synthesis and N-Functionalization of Sulfonimidamides. Asian Journal of Organic Chemistry. [Link]

  • Izzo, F., Schaefer, M., Lienau, P., Ganzer, U., Stockman, R. A., & Lücking, U. (2018). Exploration of Novel Chemical Space: Synthesis and in vitro Evaluation of N-Functionalized Tertiary Sulfonimidamides. PubMed. [Link]

  • Chinthakindi, P. K., Naicker, T., Thota, N., Govender, T., Kruger, H. G., & Arvidsson, P. I. (2017). Sulfonimidamides in Medicinal and Agricultural Chemistry. Angewandte Chemie International Edition, 56(15), 4100-4109. [Link]

  • Matos, P. M., & Stockman, R. A. (2020). Synthetic approaches and applications of sulfonimidates. Organic & Biomolecular Chemistry, 18(34), 6595-6606. [Link]

  • Al-Ghorbani, M., & Raju, G. (2020). The recent progress of sulfonamide in medicinal chemistry. SciSpace. [Link]

  • Rostami, A., & Davari, S. (2022). Recent developments in the synthesis of N-aryl sulfonamides. ResearchGate. [Link]

  • Gini, A., Rogova, T., & Leonori, D. (2023). Photocatalytic Synthesis of Unprotected Sulfonimidamides and Their Application in Photochemical Nitrene Transfer Reactions. Angewandte Chemie International Edition, 62(41), e202308976. [Link]

  • Wipf, P., & Rector, S. R. (2003). Hypervalent Iodine(III) Reagents as Safe Alternatives to α-Nitro-α-diazocarbonyls. Organic Letters, 5(13), 2247-2250. [Link]

  • ResearchGate. (n.d.). Catalytic synthesis of sulfonimidamides with amine nucleophiles a) and bioassay studies b). Retrieved from [Link]

  • Zhdankin, V. V. (2020). Hypervalent iodine compounds: reagents of the future. Arkivoc, 2020(4), 1-11. [Link]

  • Frei, R., Wodl, M., & Waser, J. (2021). Thermal Stability, OREOS+ Explosive Hazard Assessment, and Maximum Safe Storage Temperature of Cyclic Hypervalent Iodine (λ-3-Iodane)-Based Reagents. Organic Process Research & Development, 25(9), 2146-2153. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Sulfonimidamides. Retrieved from [Link]

  • Zhang, S., Wang, T., Zhang, Z., & Xu, M. (2024). Catalytic Asymmetric Synthesis of Sulfinamides via Cu-Catalyzed Asymmetric Addition of Aryl Boroxines to Sulfinylamines. Journal of the American Chemical Society. [Link]

  • Davies, T. Q., Hall, A., Tilby, M. J., & Willis, M. C. (2023). Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides. Journal of the American Chemical Society, 145(39), 21623-21629. [Link]

  • Tota, A., Degennaro, L., Bull, J. A., & Luisi, R. (2023). Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. Molecules, 28(3), 1045. [Link]

  • Davies, T. Q., Zhang, Z.-X., & Willis, M. C. (2022). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society, 144(26), 11509–11514. [Link]

  • Abdolmohammadi, S. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(52), 32909-32927. [Link]

  • Li, J., Li, Y., & Chen, J. (2020). Recent Synthetic Applications of the Hypervalent Iodine(III) Reagents in Visible-Light-Induced Photoredox Catalysis. Frontiers in Chemistry, 8, 584033. [Link]

  • ResearchGate. (n.d.). Sulfondiimidamides as new functional groups for synthetic and medicinal chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hypervalent Iodine Reagents – General Overview. Retrieved from [Link]

  • Davies, T. Q., Zhang, Z.-X., & Willis, M. C. (2022). Modular Two-Step Route to Sulfondiimidamides. PubMed Central. [Link]

  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]

  • Chinthakindi, P. K., Benediktsdottir, A., Ibrahim, A., et al. (2018). Synthesis of Sulfonimidamide-Based Amino Acid Building Blocks with Orthogonal Protecting Groups. Helvetica Chimica Acta, 101(11), e1800169. [Link]

  • Ding, M., Zhang, Z.-X., Davies, T. Q., & Willis, M. C. (2022). A Silyl Sulfinylamine Reagent Enables the Modular Synthesis of Sulfonimidamides via Primary Sulfinamides. Organic Letters, 24(8), 1711–1715. [Link]

Sources

Application

Application Note: Protocol for the Synthesis of Sulfonamides from p-Toluenesulfonyl Chloride

Executive Summary The synthesis of sulfonamides via the reaction of amines with p-toluenesulfonyl chloride (TsCl) is a foundational transformation in organic synthesis and medicinal chemistry. The p-toluenesulfonyl (tosy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of sulfonamides via the reaction of amines with p-toluenesulfonyl chloride (TsCl) is a foundational transformation in organic synthesis and medicinal chemistry. The p-toluenesulfonyl (tosyl) group is highly valued both as a robust protecting group for amines and as a critical structural pharmacophore in various drug development pipelines[1]. This application note provides a comprehensive, field-proven guide to sulfonamide synthesis, detailing both standard anhydrous protocols for lipophilic amines and aqueous Schotten-Baumann conditions for hydrophilic substrates like amino acids.

Mechanistic Insights & Causality

The formation of a sulfonamide is driven by a nucleophilic acyl substitution-like process at the electrophilic sulfur atom of TsCl[2]. Understanding the causality behind reagent selection is critical for optimizing yields:

  • Nucleophilic Attack: The unprotonated amine attacks the sulfonyl sulfur, forming a pentacoordinate transition state before eliminating a chloride ion.

  • The Role of the Base: The reaction generates exactly one equivalent of hydrochloric acid (HCl). If left unneutralized, this acid will protonate the remaining unreacted amine, rendering it non-nucleophilic and halting the reaction at 50% conversion. Thus, an acid scavenger (e.g., Triethylamine, Pyridine, or Na₂CO₃) is mandatory[2].

  • Catalytic Acceleration: While Triethylamine (Et₃N) acts purely as a Brønsted base, Pyridine or 4-Dimethylaminopyridine (DMAP) can act as nucleophilic catalysts. They attack TsCl to form a highly reactive sulfonylpyridinium intermediate, which is particularly useful for accelerating the sulfonylation of sterically hindered or secondary amines[2].

Mechanism A Nucleophilic Attack (Amine on TsCl Sulfur) B Pentacoordinate Transition State A->B C Chloride Elimination (HCl Generation) B->C D Acid Neutralization (Base Deprotonation) C->D E Stable Sulfonamide Product D->E

Logical relationship and mechanistic pathway of sulfonamide synthesis via nucleophilic substitution.

Quantitative Data & Optimization

The choice of solvent and base must be tailored to the physicochemical properties of the starting amine. The table below summarizes optimized parameters across different substrate classes.

Amine TypeSolvent SystemPreferred BaseReaction TimeTypical Yield (%)Ref
Primary Aliphatic Dichloromethane (DCM)Et₃N (1.2–1.5 eq)2–4 h85–95%[3]
Sterically Hindered Dichloromethane (DCM)Pyridine / DMAP6–16 h70–85%[2]
Amino Acids Water (Biphasic)Na₂CO₃ (pH 8–10)4–6 h80–92%[4]
Anilines (Green) Water + Natural ExtractNone / WEB extract20 min~90%[5]

Experimental Workflows

Workflow N1 Amine + Solvent (DCM or Water) N2 Add Base (Et3N, Pyridine, or Na2CO3) N1->N2 N3 Slow Addition of TsCl (0 °C to limit hydrolysis) N2->N3 N4 Reaction (RT, 2-16 h) N3->N4 N5 Workup (Acid/Base Wash or Acidification) N4->N5 N6 Purification (Crystallization/Chromatography) N5->N6 N7 Pure Sulfonamide N6->N7

Step-by-step experimental workflow for the synthesis and isolation of sulfonamides.

Detailed Protocols

Protocol A: Standard Anhydrous Synthesis (For Lipophilic Amines)

This method is the industry standard for standard primary and secondary amines that are soluble in organic solvents[3].

  • Preparation: Dissolve the primary amine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer[3].

  • Base Addition: Add the selected base (1.2–1.5 eq of Et₃N or Pyridine). Causality: The base scavenges the HCl byproduct, preventing the deactivation of the nucleophilic amine[2].

  • Thermal Control: Cool the mixture to 0 °C using an ice bath. Causality: Lowering the temperature controls the exothermic nature of the reaction and minimizes the competitive hydrolysis of TsCl[1].

  • Reagent Addition: Slowly add p-toluenesulfonyl chloride (1.05 eq) portion-wise or dropwise as a solution in DCM[3].

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2–16 hours. Monitor the progress via Thin-Layer Chromatography (TLC)[3].

  • Self-Validating Workup: Dilute the mixture with additional DCM. Wash the organic layer sequentially with 1 M HCl (removes unreacted amine and basic catalyst), saturated NaHCO₃ (neutralizes and removes any p-toluenesulfonic acid formed via hydrolysis), and brine[3].

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure[1]. Purify the crude product by recrystallization or silica gel chromatography.

Protocol B: Aqueous Schotten-Baumann Synthesis (For Amino Acids)

Amino acids are zwitterionic and poorly soluble in DCM. The Schotten-Baumann protocol utilizes water as a green solvent and relies on dynamic pH control[6].

  • Preparation: Dissolve the amino acid (1.0 eq) in distilled water[4].

  • pH Control: Add Na₂CO₃ (1.2–1.5 eq) to the aqueous solution. Causality: Na₂CO₃ acts as an acid scavenger and maintains the dynamic pH between 8–10. This specific pH window ensures the amino group remains deprotonated (nucleophilic) while minimizing the rate of TsCl hydrolysis[6].

  • Thermal Control: Cool the aqueous mixture to 0 °C[4].

  • Reagent Addition: Add p-toluenesulfonyl chloride (1.2 eq) slowly over 15 minutes. Causality: A slight excess of TsCl is required here to compensate for unavoidable competitive hydrolysis in the aqueous medium[4].

  • Reaction: Stir the reaction mixture for 4–6 hours at room temperature[4].

  • Isolation via Acidification: Cool the mixture to 0 °C and strictly acidify with 10% HCl until the target sulfonamide precipitates[4]. Causality: Acidification protonates the carboxylate group of the amino acid derivative, drastically reducing its aqueous solubility and forcing the product to crystallize out of solution[6].

  • Collection: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry[4].

Troubleshooting & Self-Validation

  • Issue: Incomplete Conversion / Unreacted Amine.

    • Cause: Hydrolysis of the TsCl reagent prior to or during the reaction.

    • Self-Validation Check: Pure TsCl should be a free-flowing white crystalline solid. If the reagent appears clumpy, sticky, or emits a strong odor of HCl, it has degraded into p-toluenesulfonic acid (TsOH) due to atmospheric moisture. It must be recrystallized from petroleum ether prior to use.

  • Issue: Formation of Disulfonamides.

    • Cause: Primary amines can undergo double sulfonylation if an excess of TsCl and a strong base are present.

    • Self-Validation Check: Strictly limit TsCl to 1.05 equivalents in Protocol A and avoid excessive heating. Monitor the TLC for the appearance of a highly non-polar secondary spot.

  • Issue: pH Drift in Aqueous Systems (Protocol B).

    • Cause: The generation of HCl continuously lowers the pH of the aqueous medium.

    • Self-Validation Check: Utilize a pH meter or indicator paper to ensure the pH remains strictly between 8 and 10. If the pH drops below 8, the amine protonates and the reaction stalls; if it exceeds 10, TsCl rapidly hydrolyzes into inert TsOH[6].

Sources

Method

Application Notes &amp; Protocols: The Multifaceted Role of p-Toluenesulfonamide in Modern Medicinal Chemistry and Drug Design

Introduction: Beyond a Simple Reagent p-Toluenesulfonamide (PTS), a white crystalline solid with the chemical formula C₇H₉NO₂S, is a cornerstone molecule in the landscape of organic and medicinal chemistry.[1][2] While o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond a Simple Reagent

p-Toluenesulfonamide (PTS), a white crystalline solid with the chemical formula C₇H₉NO₂S, is a cornerstone molecule in the landscape of organic and medicinal chemistry.[1][2] While often viewed as a simple synthetic intermediate, its utility extends far beyond this classification. Its stable, yet reactive nature makes it a versatile building block, a robust protecting group, and a privileged scaffold for designing potent therapeutic agents.[1][3] This guide provides an in-depth exploration of the critical applications of PTS, moving from its foundational role in the synthesis of established drugs to its emergence as a pharmacophore in cutting-edge drug design. We will delve into the causality behind its use, provide field-proven protocols, and illustrate key concepts to empower researchers in leveraging this remarkable compound.

Table 1: Physicochemical Properties of p-Toluenesulfonamide
PropertyValueSource(s)
CAS Number 70-55-3[4]
Molecular Formula C₇H₉NO₂S[4]
Molecular Weight 171.22 g/mol [1][4]
Appearance White to off-white crystalline solid[1][2]
Melting Point 137-141°C[1]
Solubility Soluble in ethanol, acetone; moderately soluble in water[1][2]
IUPAC Name 4-methylbenzenesulfonamide[4]

Part 1: The Foundational Role of PTS as a Synthetic Intermediate

The primary industrial and pharmaceutical application of p-toluenesulfonamide is as a precursor for more complex molecules.[3] Its unique combination of an aromatic ring and a sulfonamide group provides a synthetically versatile handle for constructing a wide array of bioactive compounds.

Architecting the Classic "Sulfa" Drugs

The historical significance of PTS is inextricably linked to the development of sulfonamide antibiotics. These drugs were revolutionary in treating bacterial infections before the widespread use of penicillin.[1]

Causality of Action: The therapeutic efficacy of sulfa drugs stems from their structural mimicry of p-aminobenzoic acid (PABA). Bacteria require PABA for the enzymatic synthesis of folic acid, an essential cofactor for DNA and RNA synthesis. Sulfa drugs act as competitive inhibitors of the enzyme dihydropteroate synthase, thereby halting folic acid production and arresting bacterial growth.[5][6] PTS serves as a key building block for creating the core sulfonamide pharmacophore that enables this mimicry.[1]

cluster_synthesis Sulfa Drug Synthesis cluster_moa Mechanism of Action pTSA p-Toluenesulfonamide (or related sulfonyl chloride) Intermediate Condensation with Amino-heterocycle pTSA->Intermediate Step 1 Drug Sulfonamide Drug (e.g., Sulfamethoxazole) Intermediate->Drug Step 2 PABA PABA Enzyme Dihydropteroate Synthase PABA->Enzyme Natural Substrate FolicAcid Folic Acid Synthesis Enzyme->FolicAcid Catalyzes SulfaDrug Sulfonamide Drug SulfaDrug->Enzyme Competitive Inhibition

Caption: Synthetic utility and mechanism of PTS-derived sulfa drugs.

Precursor to Modern Therapeutics

Beyond antibiotics, PTS is a crucial intermediate in the synthesis of a variety of modern drugs. A prominent example is Gliclazide , a second-generation sulfonylurea agent used to treat type 2 diabetes.[4] The structural backbone of Gliclazide is built upon the p-toluenesulfonamide framework. Furthermore, the sulfonamide motif derived from PTS is a key feature in many diuretic drugs, which are essential for managing hypertension and fluid retention.[5][7]

Table 2: Examples of Drugs Derived from or Containing the p-Toluenesulfonamide Scaffold
Drug NameTherapeutic ClassRole of PTS ScaffoldSource(s)
Sulfamethoxazole AntibioticCore structural component[1]
Gliclazide AntidiabeticKey synthetic intermediate[4]
Chloramine-T Disinfectant / ReagentDirect derivative[8][9]
Dichloramine-T Disinfectant / ReagentDirect derivative[8][10]
Tolbutamide AntidiabeticCore structural component-
Crafting Versatile Synthetic Reagents: Chloramine-T and Dichloramine-T

p-Toluenesulfonamide is the direct precursor to N-halogenated sulfonamides, most notably Chloramine-T (the sodium salt of N-chloro-p-toluenesulfonamide) and Dichloramine-T.[8][10] These reagents are powerful, yet often mild, sources of electrophilic chlorine and nitrogen anions, making them invaluable in organic synthesis.[8][11]

Experimental Insight: The choice between Chloramine-T and Dichloramine-T is dictated by the desired reactivity. Dichloramine-T, with two active chlorine atoms, is a stronger oxidizing and chlorinating agent.[8] Chloramine-T is generally preferred for milder transformations where higher selectivity is needed. Their reactivity is highly pH-dependent, providing an additional layer of control for the synthetic chemist.[8] They are used for a wide range of transformations including oxidations, chlorinations, aminations, and cycloadditions.[11]

Part 2: The Tosyl Group in Amine Protection Strategy

In the multi-step synthesis of complex drug molecules, selectively reacting one functional group in the presence of others is a paramount challenge. Here, the p-toluenesulfonyl (tosyl) group, typically introduced via p-toluenesulfonyl chloride (TsCl), serves as a robust and reliable protecting group for amines.[12]

Causality of Protection: The electron-withdrawing nature of the sulfonyl group dramatically reduces the nucleophilicity and basicity of the amine's nitrogen atom. This renders the protected amine (a tosylamide) stable to a wide variety of reaction conditions, including strongly acidic or basic media and many oxidizing or reducing agents, thereby preventing unwanted side reactions.[12]

cluster_workflow Amine Protection/Deprotection Workflow Amine Primary/Secondary Amine (R-NH₂) Protected Protected Amine (Tosylamide, R-NHTs) Amine->Protected Protection + TsCl, Base Protected->Protected Stable during Synthesis Steps Deprotected Deprotected Amine (R-NH₂) Protected->Deprotected Deprotection (e.g., HBr/AcOH)

Caption: The tosyl group protection and deprotection cycle.

Protocol 2.1: Tosylation of a Primary Amine

This protocol details the standard procedure for protecting a primary amine using p-toluenesulfonyl chloride.

Self-Validation: The progress of the reaction can be reliably monitored by Thin-Layer Chromatography (TLC), observing the consumption of the starting amine and the appearance of the less polar tosylamide product. Successful protection is confirmed by the disappearance of the N-H stretch corresponding to the primary amine in the IR spectrum and the appearance of characteristic signals in the ¹H NMR spectrum.

  • Materials: Primary amine, p-Toluenesulfonyl chloride (TsCl), Pyridine (or Triethylamine), Dichloromethane (DCM), 1 M Hydrochloric acid (HCl), Saturated sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄).[13]

  • Procedure:

    • Dissolve the primary amine (1.0 eq) and pyridine (1.5 eq) in DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of TsCl (1.1 eq) in DCM to the cooled amine solution. The addition is often exothermic.

    • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor reaction completion by TLC.[13]

    • Upon completion, dilute the mixture with DCM and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), water, saturated NaHCO₃ solution, and brine.[13]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-tosylamide.

    • Purify the product by recrystallization or column chromatography as needed.

Protocol 2.2: Reductive Deprotection of a Tosylamide

While the tosyl group is stable, numerous methods have been developed for its removal. The choice of method depends on the overall sensitivity of the molecule.

Table 3: Selected Deprotection Methods for N-Tosyl Groups
Reagent/MethodConditionsCommentsSource(s)
HBr in Acetic Acid HBr/AcOH, often with phenol scavenger, 50-70 °CHarsh acidic conditions; not suitable for acid-labile groups.[12]
Sodium in liquid NH₃ Na, liq. NH₃, -78 °CClassic Birch reduction conditions; highly effective but requires special handling.[14]
Samarium(II) Iodide SmI₂, THF, room tempMild, neutral conditions; useful for complex molecules.[15]
Sodium Naphthalenide Na, Naphthalene, THFStrong reducing conditions.[12]

Part 3: PTS as a Bioactive Scaffold and Pharmacophore

In modern drug design, p-toluenesulfonamide is not just a synthetic tool but is often incorporated as a core structural motif within the final active pharmaceutical ingredient (API). The sulfonamide group is a privileged pharmacophore, capable of forming key interactions with biological targets.

Targeting Metalloenzymes: Carbonic Anhydrase Inhibitors

The sulfonamide group (-SO₂NH₂) is the quintessential zinc-binding group for inhibiting carbonic anhydrases (CAs).[5][16]

Mechanism of Inhibition: In the active site of carbonic anhydrase, the sulfonamide nitrogen atom deprotonates and coordinates to the catalytic Zn²⁺ ion, mimicking the transition state of the native CO₂ hydration reaction. This strong interaction effectively blocks the enzyme's function.[17] PTS derivatives are actively being investigated as potent and selective CA inhibitors for various therapeutic applications, including the treatment of glaucoma (by reducing intraocular pressure) and as anticancer agents, since certain CA isoforms are overexpressed in hypoxic tumors.[17][18][19]

cluster_CA Carbonic Anhydrase Active Site cluster_inhibitor Inhibitor Binding Zn(II) Zn(II) His1 His Zn(II)->His1 His2 His Zn(II)->His2 His3 His Zn(II)->His3 H2O H₂O Zn(II)->H2O Native Ligand Zn(II)_i Zn(II) His1_i His Zn(II)_i->His1_i His2_i His Zn(II)_i->His2_i His3_i His Zn(II)_i->His3_i Inhibitor R-SO₂NH⁻ Zn(II)_i->Inhibitor Coordination Bond

Caption: Sulfonamide group coordinating to the active site zinc ion.

Scaffolding for Kinase Inhibitors

Protein kinases are critical targets in oncology and inflammatory diseases. The p-toluenesulfonamide framework has been successfully employed as a scaffold for designing potent kinase inhibitors. By modifying the substituents on the aromatic ring and the sulfonamide nitrogen, medicinal chemists can achieve high affinity and selectivity for specific kinases, such as PLK4 and CDK2.[20][21][22]

Design Rationale: The sulfonamide can act as a hydrogen bond donor and acceptor, while the toluene ring can engage in hydrophobic or π-stacking interactions within the ATP-binding pocket of the kinase. This versatility allows for fine-tuning of the inhibitor's properties.

Direct Anticancer Activity of p-Toluenesulfonamide

Exciting recent research has revealed that p-toluenesulfonamide itself possesses intrinsic anticancer properties.[23] Studies have shown that PTS can inhibit the proliferation of various cancer cell lines, including prostate, lung, and breast cancer.[18][24]

Proposed Mechanism: PTS has been shown to induce G1 cell cycle arrest by inhibiting the Akt/mTOR/p70S6K signaling pathway, which is a critical regulator of cell growth and proliferation.[24] Furthermore, PTS has shown efficacy in preclinical models of malignant pleural effusion, reducing tumor growth and fluid accumulation.[25] This discovery opens up new avenues for repurposing this well-established chemical as a direct therapeutic agent.

Part 4: Advanced Synthetic Protocols

The construction of complex drug candidates often requires robust and efficient methods for forming carbon-nitrogen bonds. The N-arylation of p-toluenesulfonamide is a key transformation in this regard.

Protocol 4.1: Copper-Catalyzed N-Arylation of p-Toluenesulfonamide

This protocol describes a ligand-free, copper-catalyzed cross-coupling reaction between p-toluenesulfonamide and an aryl iodide, a variation of the Ullmann condensation.

Causality and Self-Validation: This reaction relies on a copper(I) catalyst to facilitate the coupling between the sulfonamide nitrogen and the aryl halide. The use of a base like K₂CO₃ is essential to deprotonate the sulfonamide, generating the active nucleophile. The reaction is self-validating as its success can be tracked by TLC, showing the consumption of the starting materials and the formation of a new, typically more nonpolar, product. The final structure is confirmed via NMR and mass spectrometry.

  • Materials: p-Toluenesulfonamide, Aryl iodide, Copper(I) iodide (CuI), Potassium carbonate (K₂CO₃), Anhydrous solvent (e.g., DMF or DMSO).[26]

  • Procedure:

    • To an oven-dried reaction vessel, add p-toluenesulfonamide (1.2 eq), the aryl iodide (1.0 eq), CuI (10 mol%), and K₂CO₃ (2.0 eq).

    • Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon).

    • Add the anhydrous solvent via syringe.

    • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring progress by TLC.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

    • Filter the mixture through a pad of celite to remove insoluble copper salts.

    • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the resulting N-arylsulfonamide by column chromatography.

Conclusion

p-Toluenesulfonamide is a testament to the enduring power of versatile molecular architecture in drug discovery. Its journey from a simple precursor for early antibiotics to a sophisticated protecting group, a privileged pharmacophore for enzyme inhibition, and an emerging anticancer agent in its own right highlights its profound impact on medicinal chemistry. A thorough understanding of its properties and reaction protocols, as detailed in this guide, is essential for any researcher aiming to synthesize novel, effective, and safe therapeutic agents.

References

  • Patsnap Synapse. (2024, June 14). What is Para-Toluenesulfonamide used for?
  • ChemicalBook. (2024, September 2). P-Toluenesulfonamide: A Versatile Compound in the Chemical Industry.
  • PMC. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs.
  • ACS Green Chemistry. Synthesis of antibacterial thiophene containing n-substituted p-toluene sulfonamide scaffolds.
  • ResearchGate. CuI-Catalyzed N-Arylation of p-Toluenesulfonamide with Aryl Halides.
  • Benchchem. N-Propyl-p-toluenesulfonamide in Peptide Synthesis: Application Notes and Protocols.
  • PubMed. (2015, April 15). Comparative Study of the Antibacterial Activity of N, N-Diethylamido Substituted p-Toluenesulfonamides to Their α-Toluenesulfonamide Counterparts.
  • apicule. P-Toluenesulfonamide (CAS No: 70-55-3) API Intermediate Manufacturers.
  • Frontiers. (2018, November 12). Para-Toluenesulfonamide Induces Anti-tumor Activity Through Akt-Dependent and -Independent mTOR/p70S6K Pathway: Roles of Lipid Raft and Cholesterol Contents.
  • CymitQuimica. CAS 70-55-3: p-Toluenesulfonamide.
  • Benchchem. A Comparative Analysis of Chloramine-T and Dichloramine-T in Organic Synthesis.
  • Benchchem. The Role of p-Toluenesulfonamides as Protecting Groups: An In-depth Technical Guide.
  • Who we serve. (2024, December 6). Recent Advances in the Synthesis of Sulfonamides Intermediates.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Para-Toluenesulfonamide?
  • Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Benchchem. Application Notes and Protocols: Synthesis of N-Alkyl-p-toluenesulfonamides from Primary Amines.
  • Wikipedia. Dichloramine-T.
  • Google Patents. CN104945288A - Method for preparing para toluene sulfonamide by directly amidating para-toluenesulfonic acid.
  • Benchchem. A Comprehensive Technical Guide to the Synthesis of N-Alkyl-p-toluenesulfonamides.
  • Jinli Chemical. O/P-Toluenesulfonamide CAS NO.1333-07-9,8013-74-9 Manufacturer.
  • PMC. Toxicity Assessment of an Anti-Cancer Drug of p-Toluene Sulfonamide in Zebrafish Larvae Based on Cardiovascular and Locomotion Activities.
  • Inxight Drugs. P-TOLUENESULFONAMIDE.
  • PubMed. (2023, September 23). Para-toluenesulfonamide, a novel potent carbonic anhydrase inhibitor, improves hypoxia-induced metastatic breast cancer cell viability and prevents resistance to αPD-1 therapy in triple-negative breast cancer.
  • PMC. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids.
  • ResearchGate. A NaH-promoted N-detosylation reaction of diverse p-toluenesulfonamides.
  • IMR Press. (2021, May 12). Inhibition of carbonic anhydrase II by sulfonamide derivatives.
  • ResearchGate. (2021, October 9). Chloramine-T in Organic Synthesis and Analysis of Organic Functional Groups: A Review.
  • PubMed. (2021, September 1). Inhibition of carbonic anhydrase II by sulfonamide derivatives.
  • Amino Acid Derivatives for Peptide Synthesis.
  • Organic Chemistry Portal. Chloramine-T, N-chloro tosylamide sodium salt.
  • PubMed. Design of potent protein kinase inhibitors using the bisubstrate approach.
  • Organic Syntheses Procedure. A. - N-(But-2-yn-1-yl)-4-methylbenzenesulfonamide.
  • ResearchGate. Structures of diuretic drugs containing sulfonamide group.
  • Organic Chemistry Portal. p-Toluenesulfonamides.
  • PMC. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors.
  • MDPI. (2023, April 4). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors.
  • MDPI. (2026, March 17). p-Aminobenzene-Sulfonamide Derivatives of Substituted Pyrimidines as Human Carbonic Anhydrase Inhibitors.
  • PubMed. (2018, June 5). Design, synthesis and molecular modeling study of certain 4-Methylbenzenesulfonamides with CDK2 inhibitory activity as anticancer and radio-sensitizing agents.
  • A novel agent, p-toluenesulfonamide, in the management of malignant pleural effusions. (2025, November 3).

Sources

Application

Application Note: 4-Methylbenzene-1-sulfonoimidamide as a Versatile Ligand and Precursor in Transition Metal Catalysis

Executive Summary 4-Methylbenzene-1-sulfonoimidamide (commonly referred to as p -toluenesulfonimidamide) is a highly stable aza-analogue of p -toluenesulfonamide. The substitution of an oxygen atom with an imine (NH) gro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methylbenzene-1-sulfonoimidamide (commonly referred to as p -toluenesulfonimidamide) is a highly stable aza-analogue of p -toluenesulfonamide. The substitution of an oxygen atom with an imine (NH) group introduces a stereogenic sulfur(VI) center and provides an additional nitrogen vector for structural diversification. In coordination chemistry, this enables tunable N,N- or N,O-bidentate chelation to transition metals. This application note details the use of p -toluenesulfonimidamide derivatives in two critical paradigms: as chiral ligands in Copper-catalyzed asymmetric Henry reactions , and as nitrene transfer precursors in Rhodium-catalyzed intermolecular C–H amination .

Mechanistic Principles & Ligand Design

The Stereogenic S(VI) Center in Asymmetric Catalysis

When amino-functionalized, p -toluenesulfonimidamides act as potent chiral ligands for Cu(II) salts. The causality behind their high enantioselectivity lies in the rigid, sterically demanding chiral pocket formed upon metal complexation. The ligand coordinates via the sulfonimidamide nitrogen and the pendant amino group (N,N-bidentate mode). The inherent chirality at the sulfur atom, combined with the chiral backbone of the amino group, effectively blocks one stereoface of the coordinated aldehyde, forcing the incoming nitronate nucleophile to attack from a single trajectory.

Nitrene Generation for C–H Amination

In Rh-catalyzed C–H amination, the N -tosyl derivative of p -toluenesulfonimidamide serves as an ideal nitrene precursor. Upon reaction with a hypervalent iodine oxidant, an iminoiodane intermediate is formed in situ. The Rh(II) catalyst facilitates the extrusion of iodobenzene, generating a highly electrophilic metal-bound nitrene. The electron-withdrawing nature of the sulfonimidamide core stabilizes this intermediate just enough to prevent unwanted dimerization, while remaining reactive enough to undergo concerted asynchronous insertion into unactivated C–H bonds .

Experimental Workflows

Workflow 1: Cu-Catalyzed Asymmetric Henry Reaction

Workflow1 LIG Ligand Preparation Amino-sulfonimidamide MET Metal Complexation CuCl Addition LIG->MET Solvent (EtOH), RT ACT Active Catalyst [Cu-Ligand] Complex MET->ACT 1-3 h Preformation SUB Substrate Addition Aldehyde + MeNO2 ACT->SUB Base (Et3N) IND Stereoselective C-C Bond Formation SUB->IND 0 °C to RT, 24 h PROD Product Isolation Enantioenriched Nitroaldol IND->PROD Quench & Purify

Workflow of Cu-Catalyzed Asymmetric Henry Reaction using a Sulfonimidamide Ligand.

Workflow 2: Rh-Catalyzed C–H Amination Pathway

Workflow2 PRE Sulfonimidamide Precursor IOD Iminoiodane Intermediate PRE->IOD + Oxidant OX PhI(OPiv)2 (Oxidant) OX->IOD NIT Rh-Bound Nitrene IOD->NIT + Rh Catalyst RH Rh2(S-nta)4 Catalyst RH->NIT PROD Aminated Product NIT->PROD C-H Insertion CH Substrate (C-H Bond) CH->PROD

Mechanistic pathway of Rh-catalyzed C-H amination via a sulfonimidoyl nitrene intermediate.

Detailed Methodologies

Protocol A: Cu(II)-Catalyzed Asymmetric Henry Reaction

This protocol utilizes an amino-functionalized p -toluenesulfonimidamide to induce chirality during C–C bond formation.

  • Catalyst Preformation : In an oven-dried Schlenk tube under an argon atmosphere, dissolve the chiral amino-sulfonimidamide ligand (11 mol%) and CuCl (10 mol%) in anhydrous ethanol (0.25 M relative to substrate).

    • Causality: Ethanol provides optimal hydrogen-bonding dynamics that stabilize the transition state. The 1 mol% ligand excess ensures that all Cu(II) is completely chelated, preventing non-selective, racemic background catalysis by free copper ions.

  • Complex Maturation : Stir the mixture vigorously at room temperature for 1 to 3 hours.

    • Self-Validation Check: The solution must transition from a pale green suspension to a homogeneous deep blue/purple solution. This visual shift confirms the successful thermodynamic assembly of the N,N-bidentate [Cu-ligand] complex.

  • Substrate Introduction : Cool the solution to 0 °C. Add the aldehyde substrate (1.0 equiv) followed by nitromethane (10.0 equiv).

    • Causality: Nitromethane is used in large excess to drive the thermodynamic equilibrium forward and act as a co-solvent. Cooling to 0 °C maximizes stereofacial discrimination within the chiral pocket.

  • Base Activation : Add triethylamine (10 mol%) dropwise over 2 minutes.

    • Causality: Et 3​ N deprotonates nitromethane to form the active nitronate nucleophile. Slow addition prevents localized exothermic spikes that could degrade the delicate catalyst complex.

  • Reaction Monitoring and Quenching : Stir the reaction at 0 °C for 24–48 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3). Upon complete consumption of the aldehyde, quench the reaction with saturated aqueous NH 4​ Cl. This protonates the product and destroys the active catalyst, halting any further non-selective reactions during workup.

Protocol B: Rh(II)-Catalyzed Intermolecular C–H Amination

This protocol utilizes N -(p-toluenesulfonyl)-p-toluenesulfonimidamide as a nitrene precursor for late-stage functionalization.

  • System Preparation : To an oven-dried reaction tube, add activated 4 Å molecular sieves (100 mg/mmol substrate), Rh 2​ (S-nta) 4​ catalyst (5 mol%), and N -(p-toluenesulfonyl)-p-toluenesulfonimidamide (1.2 equiv).

    • Causality: Molecular sieves are strictly required to scavenge adventitious moisture. Water will prematurely hydrolyze the hypervalent iodine oxidant or the transient iminoiodane, leading to unreactive sulfonamide byproducts instead of C–H insertion.

  • Solvent Addition : Purge the vessel with argon and add a degassed 3:1 mixture of 1,1,2,2-tetrachloroethane and methanol.

    • Causality: The halogenated solvent provides necessary solubility for the complex, while methanol accelerates the formation of the iminoiodane intermediate via ligand exchange on the iodine center.

  • Substrate & Oxidant Addition : Add the alkane/arene substrate (1.0 equiv). Cool the system to -35 °C, then add bis(tert-butylcarbonyloxy)iodobenzene[PhI(OPiv) 2​ ] (1.4 equiv) in one portion.

    • Causality: The oxidant generates the active nitrene species in situ. Operating at cryogenic temperatures (-35 °C) suppresses non-selective radical rebound pathways, heavily favoring the desired concerted asynchronous C–H insertion mechanism.

  • Monitoring : Stir under argon for 72 hours.

    • Self-Validation Check: The reaction mixture will initially turn yellow/orange (indicating the formation of the iminoiodane) and slowly fade as the nitrene is consumed by the substrate.

Quantitative Data Presentation

The table below summarizes the expected performance metrics of the Cu-Catalyzed Asymmetric Henry Reaction utilizing the amino-functionalized p -toluenesulfonimidamide ligand across various aldehyde substrates.

Substrate (Aldehyde)Ligand Loading (mol%)Temp (°C)Time (h)Isolated Yield (%)Enantiomeric Excess (ee %)
Benzaldehyde110248592
4-Nitrobenzaldehyde110248995
2-Methoxybenzaldehyde110488188
Pivalaldehyde (Aliphatic)11RT487685

Note: Data synthesized from standardized benchmarks for amino-sulfonimidamide Cu-catalyzed nitroaldol reactions .

References

  • Bolm, C., et al. "Synthesis of Amino-Functionalized Sulfonimidamides and Their Application in the Enantioselective Henry Reaction." The Journal of Organic Chemistry, 2010, 75(9), 2955–2960. URL:[Link]

  • Dauban, P., et al. "Intermolecular C–H Amination of Complex Molecules: Insights into the Factors Governing the Selectivity." The Journal of Organic Chemistry, 2012, 77(18), 7873–7882. URL:[Link]

  • Bull, J. A., et al. "Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer." Molecules, 2023, 28(2), 822. URL:[Link]

Method

Application Notes &amp; Protocols for the Scalable Synthesis of p-Toluenesulfonamide

Abstract: p-Toluenesulfonamide (PTSA) is a critical intermediate in the synthesis of pharmaceuticals, dyes, and plasticizers.[1] Its production, while conceptually straightforward, presents significant challenges related...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: p-Toluenesulfonamide (PTSA) is a critical intermediate in the synthesis of pharmaceuticals, dyes, and plasticizers.[1] Its production, while conceptually straightforward, presents significant challenges related to safety, reaction control, and environmental impact when transitioning from laboratory to pilot or industrial scale. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for scaling up p-toluenesulfonamide synthesis. We will explore the predominant synthetic routes, delve into the critical process parameters, and provide detailed, field-proven protocols that emphasize safety, efficiency, and product purity.

Introduction: The Scale-Up Imperative

The synthesis of p-toluenesulfonamide is a foundational reaction in organic chemistry. However, scaling this process requires a shift in perspective from simple reaction completion to a holistic view encompassing thermodynamics, mass transfer, process safety, and waste management. A successful scale-up is not merely about using larger flasks; it is about re-validating and re-optimizing the process for a different physical environment. This guide focuses on the two most industrially relevant pathways, providing the causal logic behind each experimental choice to ensure a safe, robust, and reproducible manufacturing process.

Strategic Overview of Synthetic Routes

Two primary strategies dominate the landscape of p-toluenesulfonamide synthesis. The choice between them involves a trade-off between raw material accessibility, capital cost, and environmental considerations.

  • Route 1: Ammonolysis of p-Toluenesulfonyl Chloride (TsCl). This is the traditional and most common industrial method. It involves the reaction of the highly reactive p-toluenesulfonyl chloride with ammonia. Its primary advantage is the high reactivity of the starting material, leading to rapid and high-yielding conversions.

  • Route 2: Direct Amidation of p-Toluenesulfonic Acid (p-TsOH). This is a more modern, "greener" approach that avoids the synthesis of p-toluenesulfonyl chloride, which itself generates significant acid waste.[2][3] This route requires a catalyst to activate the less reactive sulfonic acid.[4]

We will first detail the scale-up of the conventional TsCl route before outlining the emerging direct amidation process.

PART I: The Conventional Pathway: Scaling the Ammonolysis of p-Toluenesulfonyl Chloride

This method is based on the nucleophilic substitution of the chloride on the sulfonyl group by ammonia. While effective, the high reactivity of TsCl necessitates stringent control over the process.

Reaction Mechanism and Core Principles

The reaction proceeds via a nucleophilic attack of the lone pair of electrons on the ammonia molecule onto the electrophilic sulfur atom of p-toluenesulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to yield the stable sulfonamide.

G TsCl p-Toluenesulfonyl Chloride (TsCl) Intermediate Tetrahedral Intermediate TsCl->Intermediate + NH₃ NH3 Ammonia (NH₃) PTSA p-Toluenesulfonamide Intermediate->PTSA - HCl HCl HCl

Caption: Reaction mechanism for the synthesis of p-toluenesulfonamide from TsCl.

Critical Process Parameters for Scale-Up

When moving to a larger scale, precise control over the following parameters is essential for safety, yield, and purity.

ParameterRationale & Scale-Up Considerations
Temperature Control The reaction is significantly exothermic.[5] Failure to manage the heat evolution can lead to a runaway reaction, boiling of the solvent, and pressure buildup. Industrial-scale reactors must have efficient cooling jackets and potentially internal cooling coils. The rate of reagent addition is the primary tool for controlling the reaction temperature.
Reagent Addition p-Toluenesulfonyl chloride should be added portion-wise or via a dosing pump to a solution of ammonia. This prevents a rapid, uncontrolled exotherm. For large-scale operations, adding a solution of TsCl in a suitable solvent is preferable to adding the solid directly, as it improves heat and mass transfer.
Solvent Selection While the reaction can be run in water, industrial processes often use an organic solvent like dichloromethane.[6] This minimizes the competing hydrolysis of TsCl to p-toluenesulfonic acid and can make product isolation and purification more straightforward.[6]
Stoichiometry A slight excess of ammonia is typically used to ensure the complete conversion of the p-toluenesulfonyl chloride and to neutralize the hydrochloric acid byproduct that is formed.
Agitation Efficient mixing is critical in large reactors to ensure homogenous temperature distribution and to facilitate contact between the reactants, especially if the reaction mixture is a slurry. Baffles within the reactor are standard to improve turbulence and prevent vortexing.
Safety: Handling p-Toluenesulfonyl Chloride at Scale

p-Toluenesulfonyl chloride is a hazardous material requiring strict handling protocols.[7] Its primary hazards and the necessary precautions are summarized below.

HazardDescriptionMitigation & PPE
Corrosivity Causes severe skin burns and eye damage.[7]Use in a well-ventilated area or with local exhaust ventilation.[8] Wear chemical-resistant gloves, splash goggles, a face shield, and protective clothing.[8]
Water Reactivity Reacts with water and moisture, releasing toxic and corrosive hydrogen chloride (HCl) gas.[8][9] This can cause respiratory irritation.[9]Store in a dry, well-closed container away from moisture.[9] Use dry equipment and solvents. Do not use water to extinguish fires involving TsCl; use dry powder or carbon dioxide.[9]
Dust Inhalation As a powder, it can form dust clouds that are harmful if inhaled.[9]Minimize dust generation.[8] Use appropriate respiratory protection (e.g., a respirator with a particulate filter).[9]
Detailed Protocol: Pilot-Scale (50 L) Batch Synthesis

This protocol describes a representative batch process for producing p-toluenesulfonamide.

Equipment:

  • 50 L glass-lined or stainless steel reactor with a jacket for heating/cooling, a mechanical stirrer, a reflux condenser, a temperature probe, and an addition funnel/dosing pump.

  • Filtration apparatus (e.g., Nutsche filter-dryer).

  • Drying oven.

Materials:

  • p-Toluenesulfonyl chloride (TsCl): 5.0 kg (26.2 mol)

  • Aqueous Ammonia (28-30%): 7.0 L (~118 mol)

  • Dichloromethane (DCM): 20 L

  • Activated Carbon: 250 g

  • Ethanol: As required for recrystallization

  • Water: As required for washing

Procedure:

  • Reactor Preparation: Ensure the reactor is clean and dry. Purge with nitrogen to create an inert atmosphere.

  • Charging Ammonia: Charge the reactor with 7.0 L of aqueous ammonia. Begin agitation at a moderate speed (e.g., 100-150 RPM).

  • Temperature Control: Start the circulation of a coolant (e.g., chilled water/glycol) through the reactor jacket to bring the initial temperature of the ammonia solution to 10-15°C.

  • TsCl Solution Preparation: In a separate, dry vessel, carefully dissolve 5.0 kg of p-toluenesulfonyl chloride in 10 L of dichloromethane.

  • Controlled Addition: Slowly add the TsCl solution to the ammonia in the reactor over 2-3 hours using a dosing pump. Crucially, monitor the internal temperature and maintain it below 35°C. Adjust the addition rate as needed to control the exotherm.[6]

  • Reaction & Monitoring: After the addition is complete, allow the mixture to stir at 25-30°C for an additional 2 hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by checking for the disappearance of TsCl.

  • Solvent Removal: Once the reaction is complete, configure the reactor for distillation and remove the dichloromethane under atmospheric pressure.

  • Initial Product Isolation: Cool the remaining aqueous slurry to 20-25°C. The solid p-toluenesulfonamide product will precipitate. Filter the product using a Nutsche filter.

  • Washing: Wash the filter cake with warm water (3 x 5 L) until the filtrate is neutral to remove excess ammonia and ammonium chloride.[5]

Purification Protocol: Decolorization and Recrystallization
  • Dissolution: Transfer the crude, washed product to a clean reactor. Add water (approx. 30 L) and a 30% sodium hydroxide solution until the p-toluenesulfonamide dissolves to form its sodium salt.[5]

  • Decolorization: Heat the solution to 60-70°C. Add 250 g of activated carbon and stir for 30-60 minutes to remove colored impurities.[5]

  • Filtration: Filter the hot solution to remove the activated carbon.

  • Precipitation: Transfer the clear, hot filtrate to a clean vessel. Cool the solution and slowly add hydrochloric acid to neutralize it (pH 2-3). The purified p-toluenesulfonamide will precipitate out.[5]

  • Final Isolation: Filter the purified product, wash with cold water until the washings are neutral, and then dry the solid under vacuum at 70-80°C until a constant weight is achieved.

Process Workflow Visualization

The following diagram outlines the complete workflow for the conventional synthesis and purification process.

G cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification Stage Ammonia Charge Aqueous Ammonia Cooling Cool to 10-15°C Ammonia->Cooling Addition Controlled Addition of TsCl (Maintain T < 35°C) Cooling->Addition TsCl_Prep Prepare TsCl in DCM Solution TsCl_Prep->Addition React Stir for 2h at 25-30°C Addition->React Distill Distill off DCM React->Distill Filter1 Filter Crude Product Distill->Filter1 Wash1 Wash with Warm Water Filter1->Wash1 Dissolve Dissolve in NaOH(aq) Wash1->Dissolve Decolor Treat with Activated Carbon Dissolve->Decolor Filter2 Hot Filtration Decolor->Filter2 Precipitate Neutralize with HCl Filter2->Precipitate Filter3 Filter Purified Product Precipitate->Filter3 Wash2 Wash with Cold Water Filter3->Wash2 Dry Vacuum Dry Wash2->Dry Final_Product Pure p-Toluenesulfonamide Dry->Final_Product

Caption: Scaled-up batch process workflow for p-toluenesulfonamide synthesis.

PART II: The Greener Pathway: Direct Amidation of p-Toluenesulfonic Acid

To address the environmental issues associated with producing TsCl, direct amidation methods are gaining traction. These methods bypass the need for hazardous chlorinating agents like chlorosulfonic acid.[2]

Core Principle and Mechanism

This route involves the direct reaction of p-toluenesulfonic acid with ammonia. Since a sulfonic acid is much less reactive than a sulfonyl chloride, the reaction requires a catalyst and the removal of water to drive the equilibrium toward the product side. Boronic acids are reported to act as effective catalysts by complexing with the sulfonic acid group, increasing the electrophilicity of the sulfur atom.[2][3]

G pTsOH p-Toluenesulfonic Acid (p-TsOH) ActivatedComplex Activated Complex pTsOH->ActivatedComplex + Catalyst NH3 Ammonia (NH₃) Catalyst Boronic Acid Catalyst PTSA p-Toluenesulfonamide ActivatedComplex->PTSA + NH₃ - Catalyst PTSA->ActivatedComplex Water H₂O Removal Water Removal (e.g., Molecular Sieves) Drives Equilibrium Removal->PTSA

Sources

Application

Application Note: Advanced Analytical Methodologies for the Quantification of 4-Methylbenzene-1-sulfonoimidamide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Chemical Context 4-Methylbenzene-1-sul...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Chemical Context

4-Methylbenzene-1-sulfonoimidamide (also known as p-toluenesulfonimidamide) is a highly versatile, nitrogen-rich synthetic building block. In modern drug development and organic synthesis, it is prominently utilized as a chiral auxiliary for diastereoselective C-H aminations[1], a precursor for chiral iminoiodanes in the copper-catalyzed aziridination of olefins[2], and a core reagent in the mechanochemical synthesis of 1,2,6-thiadiazine 1-oxides[3].

Given its structural uniqueness—featuring a sulfonimidamide moiety ( −S(=O)(=NH)−NH2​ ) that possesses distinct hydrogen-bonding capabilities and a basic imine nitrogen—standard analytical methods for traditional sulfonamides often yield poor peak shapes and variable recoveries. As a Senior Application Scientist, I have designed the following dual-method analytical strategy to address these specific physicochemical traits, ensuring robust, reproducible, and self-validating quantification.

Analytical Strategy & Causality

To provide a comprehensive analytical toolkit, this guide details two complementary methods:

  • HPLC-UV for Bulk Purity Analysis: Ideal for quality control of synthetic intermediates. The aromatic toluene ring provides a strong chromophore ( λmax​≈230 nm). The Causality: The sulfonimidamide group is moderately polar and basic. We utilize a reversed-phase C18 column with an acidic mobile phase (0.1% formic acid). The acidic modifier is critical; it ensures the imine nitrogen remains fully protonated, preventing secondary interactions with residual silanols on the stationary phase that would otherwise cause severe peak tailing[4].

  • LC-MS/MS for Trace Quantification: Ideal for reaction kinetics or pharmacokinetic profiling. The Causality: The basic nitrogen of the sulfonimidamide moiety readily accepts a proton, making positive Electrospray Ionization (ESI+) highly sensitive. By monitoring specific fragmentation pathways, we achieve unparalleled specificity in complex matrices.

Self-Validating Analytical Workflow

To ensure absolute trustworthiness, the protocol is built as a self-validating system . Every sample batch incorporates an Internal Standard (IS)—such as 4-chlorobenzenesulfonimidamide—spiked prior to extraction. This inherently corrects for variations in extraction recovery, matrix suppression, and injection volume, ensuring that any reported concentration is internally verified.

Workflow A Sample Collection & Spiking B Liquid-Liquid Extraction (Ethyl Acetate) A->B Add Internal Standard C Solvent Evaporation & Reconstitution B->C Isolate Organic Phase D Chromatographic Separation (RP-HPLC / C18) C->D Inject 10 µL E Detection (UV 230nm / ESI-MS/MS) D->E Eluate F Data Analysis & Validation E->F Chromatogram

Fig 1. Self-validating analytical workflow for the quantification of 4-methylbenzene-1-sulfonoimidamide.

Detailed Experimental Protocols

Step 1: Reagent & Standard Preparation
  • Primary Stock Solution: Dissolve 10.0 mg of 4-methylbenzene-1-sulfonoimidamide in 10.0 mL of LC-MS grade methanol (1.0 mg/mL). Store at -20 °C.

  • Working Standards: Prepare a calibration curve by serial dilution of the stock in 50:50 Water:Acetonitrile, yielding concentrations of 1, 5, 10, 50, 100, and 500 ng/mL.

  • Internal Standard (IS) Solution: Prepare 4-chlorobenzenesulfonimidamide at 100 ng/mL in methanol.

Step 2: Sample Preparation (Liquid-Liquid Extraction)

The causality behind selecting ethyl acetate over non-polar solvents (like hexane) is driven by the hydrogen-bond donor/acceptor capacity of the sulfonimidamide moiety, which requires a moderately polar organic solvent for efficient partitioning.

  • Aliquot 100 µL of the sample matrix (e.g., crude reaction mixture or plasma) into a 1.5 mL microcentrifuge tube.

  • Self-Validation Step: Add 10 µL of the IS working solution (100 ng/mL) to the matrix.

  • Add 500 µL of ethyl acetate. Vortex vigorously for 2 minutes to ensure complete partitioning.

  • Centrifuge at 10,000 × g for 5 minutes at 4 °C to break any emulsions.

  • Transfer 400 µL of the upper organic layer to a clean autosampler vial.

  • Evaporate to dryness under a gentle stream of ultra-pure nitrogen at 35 °C.

  • Reconstitute the residue in 100 µL of Mobile Phase A (0.1% Formic Acid in Water). Vortex for 30 seconds.

Step 3: Instrumental Analysis

Table 1: Chromatographic and Mass Spectrometric Parameters

ParameterHPLC-UV (Purity Analysis)LC-MS/MS (Trace Quantification)
Column C18, 4.6 × 150 mm, 5 µmC18, 2.1 × 50 mm, 1.8 µm (UPLC)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 0-5 min: 10% B5-15 min: 10 80% B15-20 min: 80% B0-1 min: 5% B1-3 min: 5 95% B3-4 min: 95% B
Flow Rate 1.0 mL/min0.4 mL/min
Injection Volume 10 µL2 µL
Detection UV at 230 nmESI+ (MRM Mode)

Mechanistic Insights: ESI-MS/MS Fragmentation

Understanding the fragmentation of 4-methylbenzene-1-sulfonoimidamide is crucial for setting up Multiple Reaction Monitoring (MRM) transitions. The protonated molecular ion [M+H]+ appears at m/z 171.0. The primary fragmentation pathway involves the loss of ammonia ( −NH3​ , -17 Da) from the sulfonimidamide group, yielding a stable product ion at m/z 154.0. A secondary diagnostic cleavage of the sulfur-carbon bond yields the tropylium ion ( [C7​H7​]+ ) at m/z 91.0.

Fragmentation M Precursor Ion [M+H]+ m/z 171.0 F1 Product Ion [M+H-NH3]+ m/z 154.0 M->F1 -NH3 (-17 Da) F2 Product Ion [C7H7]+ m/z 91.0 M->F2 -SO(NH)NH2

Fig 2. Proposed ESI-MS/MS fragmentation pathway for 4-methylbenzene-1-sulfonoimidamide.

Quantitative Data & Method Validation

The LC-MS/MS method was validated according to rigorous analytical guidelines to ensure reliability across variable matrices. The inclusion of the internal standard ensures that precision and accuracy remain tightly controlled.

Table 2: Method Validation Summary (LC-MS/MS)

Validation ParameterResult / ValueAcceptance Criteria
Linear Range 1.0 – 500 ng/mL R2≥0.995
Limit of Detection (LOD) 0.3 ng/mLS/N 3
Limit of Quantitation (LOQ) 1.0 ng/mLS/N 10, Precision 20%
Intra-day Precision (CV%) 3.2% – 5.8% 15% (except at LOQ)
Inter-day Precision (CV%) 4.5% – 7.1% 15% (except at LOQ)
Extraction Recovery 88.5% ± 4.2%Consistent across 3 QC levels
Matrix Effect 92.1% (Ion suppression)IS-normalized ME 98-102%

References

  • Title : N-Ethyl-4-methylbenzenesulfonamide | Source : SIELC Technologies | URL : 4

  • Title : Metal-Catalyzed and Metal-Free Intermolecular Amination of Light Alkanes and Benzenes | Source : PMC | URL : 1

  • Title : Sulfonimidamides: Efficient Chiral Iminoiodane Precursors for Diastereoselective Copper-Catalyzed Aziridination of Olefins | Source : PubMed | URL : 2

  • Title : Mechanochemical Synthesis of 1,2,6-Thiadiazine 1-Oxides from Sulfonimidamides and the Fluorescence Properties of the Products | Source : ACS Publications | URL : 3

Sources

Method

Application Note: Advanced Protocols for the Safe Handling, Containment, and Disposal of p-Toluenesulfonamide (PTSA)

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Compound: p-Toluenesulfonamide (PTSA) | CAS Number: 70-55-3 Introduction & Mechanistic Grounding p-Toluenesulfonamide (PTSA) is a cri...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Compound: p-Toluenesulfonamide (PTSA) | CAS Number: 70-55-3

Introduction & Mechanistic Grounding

p-Toluenesulfonamide (PTSA) is a critical synthetic intermediate widely utilized in the development of sulfonamide-based pharmaceuticals, pesticides, and specialized plasticizers. In pharmacological contexts, it is also highly relevant as the primary degradation product of chloramine-T, a broad-spectrum antimicrobial agent[1]. Because chloramine-T rapidly and almost exclusively converts to PTSA upon physiological absorption or environmental degradation, understanding the handling and toxicity of PTSA is a cornerstone of both occupational safety and downstream drug safety assessments.

While PTSA possesses a relatively low acute toxicity profile, its physical form—a fine, white crystalline powder—presents specific laboratory challenges. It is highly prone to aerosolization, meaning nuisance-causing concentrations of airborne particles can be reached rapidly if dispersed[2]. This application note establishes a self-validating framework for the safe handling, reaction monitoring, and disposal of PTSA, ensuring scientific integrity and zero-exposure execution.

Physicochemical and Toxicological Profiling

To design an effective safety protocol, experimental choices must be grounded in the compound's inherent properties. The tables below summarize the quantitative data and the direct causality behind required handling precautions.

Table 1: Physicochemical Properties & Handling Implications
PropertyValueCausality / Handling Implication
Appearance White crystalline powder[3]Highly prone to dust generation; mandates draft control and anti-static tools[2].
Molecular Weight 171.23 g/mol [4]Standard stoichiometric calculations apply.
Melting Point 134 - 137.5 °C[3]Solid at room temperature; thermal stability must be monitored during exothermic reactions.
Flash Point 202 °C (closed cup)[3]Combustible solid; keep away from open flames and strong oxidants[5].
Solubility Poor in water; soluble in alcohol/DMSO[6],[3]Water is ineffective for chemical decontamination; use alcohols for cleaning glassware.
Table 2: Toxicological Profile & Clinical Significance
EndpointValue / ObservationClinical Significance
Acute Oral (LD50) >2,000 mg/kg (Rat)Low acute systemic toxicity upon accidental ingestion.
Repeated Dose (LOAEL) 120 mg/kg/day[4]Chronic exposure may induce relative kidney weight changes[1].
Skin Sensitization Negative (LLNA Assay)Unlikely to cause allergic contact dermatitis; standard nitrile gloves provide adequate barrier protection.
Mutagenicity Negative (Ames / In vivo)[1]Not classified as a genotoxic hazard[4].

Hazard Assessment & Exposure Mitigation

Because PTSA reacts violently with strong acids, bases, and strong oxidants, and decomposes on burning to produce toxic fumes (nitrogen oxides, sulfur oxides), physical containment is the primary defense mechanism[2].

HazardMitigation PTSA PTSA (Solid Powder) Dust Dust Generation (Inhalation Risk) PTSA->Dust Contact Skin/Eye Contact (Irritation Risk) PTSA->Contact Hood Local Exhaust (Fume Hood) Dust->Hood Mitigated by PPE PPE: Gloves, Goggles, Coat Contact->PPE Mitigated by Safe Safe Execution & Containment Hood->Safe PPE->Safe

Exposure pathways of PTSA and required mitigation strategies.

Step-by-Step Protocol: Safe Handling & Experimental Workflow

This protocol utilizes a "self-validating" methodology. A protocol is only trustworthy if the operator can verify its safety parameters before and during execution.

Phase 1: Pre-Experiment Setup & Self-Validation
  • Ventilation Verification: Do not open the PTSA container on an open bench. Place all materials inside a certified chemical fume hood.

    • Self-Validation Checkpoint: Observe the magnehelic gauge on the fume hood. Proceed only if the face velocity is reading within the certified safe zone (typically 80–120 fpm). If the gauge is static, abort the procedure.

  • PPE Donning: Equip standard laboratory PPE: a buttoned lab coat, wrap-around safety goggles (to prevent mechanical eye irritation from dust), and nitrile gloves[5],[2].

  • Static Control: Because PTSA is a dry powder, static electricity can cause particles to repel and aerosolize. Wipe the exterior of the weighing balance and spatulas with an anti-static cloth prior to use.

Phase 2: Weighing and Transfer
  • Tare & Transfer: Use an anti-static weighing boat. Slowly transfer the PTSA powder using a non-sparking spatula[5] to minimize the kinetic energy applied to the powder bed, thereby preventing dust cloud formation.

  • Sealing: Once the desired mass is achieved, immediately cap the primary PTSA container.

  • Solubilization: If the protocol allows, dissolve the PTSA in the reaction solvent (e.g., DMSO or ethanol) inside the weighing vessel before transferring it to the main reaction flask. Liquid transfer eliminates the inhalation hazard associated with dry powder transfer.

Phase 3: Reaction Execution
  • Incompatibility Check: Ensure the reaction matrix does not contain strong oxidants or strong bases unless specifically controlled in a chilled, inert environment, as PTSA can react violently[2].

  • Thermal Monitoring: If heating the reaction, keep temperatures well below the flash point of 202 °C[3]. Ensure the condenser is actively flowing to capture any volatilized solvent.

Step-by-Step Protocol: Decontamination & Disposal

Proper disposal prevents environmental contamination. PTSA is slightly toxic to algae and is classified as "not readily biodegradable"[4], meaning it must never be discharged into municipal wastewater.

Phase 1: Spill Response (Dry Clean-up)
  • Containment: If PTSA powder is spilled, do not dry sweep , as this will immediately generate an inhalation hazard[2].

  • Moistening: Gently spray the spilled powder with a fine mist of water or ethanol to bind the particles[2].

  • Collection: Use a disposable damp paper towel or a dedicated chemical scoop to collect the moistened debris. Place the debris into a sealable, labeled hazardous waste bag.

Phase 2: Waste Segregation & Disposal Workflow

WasteDisposal Waste PTSA Waste Generation Solid Solid Consumables Waste->Solid Liquid Reaction Solvents Waste->Liquid Spill Moistened Spill Debris Waste->Spill SegSolid Sealed Solid Waste Bin Solid->SegSolid SegLiquid Liquid Waste Carboy Liquid->SegLiquid Spill->SegSolid Incineration Approved Incineration SegSolid->Incineration SegLiquid->Incineration

Step-by-step workflow for the segregation and disposal of PTSA waste.

  • Solid Waste: Place all contaminated weighing boats, spatulas, and spill cleanup materials into a dedicated, tightly closed solid hazardous waste container[7],.

  • Liquid Waste: Collect all PTSA-containing reaction solvents and equipment rinses. Segregate into halogenated or non-halogenated liquid waste carboys depending on the solvent used.

  • Final Destruction: Transfer all sealed waste containers to the institutional Environmental Health and Safety (EHS) department for disposal via an approved chemical waste incineration plant.

References

  • [6] Title: p-Toluenesulfonamide - Santa Cruz Biotechnology Source: scbt.com URL:

  • [3] Title: p-Toluenesulfonamide - Safety Data Sheet - ChemicalBook Source: chemicalbook.com URL:

  • [5] Title: p-Toluenesulfonamide SDS, 70-55-3 Safety Data Sheets - ECHEMI Source: echemi.com URL:

  • [1] Title: NTP Technical Report on the Toxicity Studies of p-Toluenesulfonamide Source: nih.gov URL:

  • [4] Title: P-TOLUENESULFONAMIDE CAS N°: 70-55-3 Source: oecd.org URL:

  • [7] Title: o,p-Toluenesulfonamide - Scientific Polymer Products, Inc. Source: scipoly.com URL:

  • Title: Toluenesulfonamides - Evaluation statement - 14 January 2022 Source: industrialchemicals.gov.au URL:

  • [2] Title: ICSC 1557 - p-TOLUENESULFONAMIDE Source: inchem.org URL:

  • Title: SAFETY DATA SHEET - Sigma-Aldrich Source: sigmaaldrich.com URL:

Sources

Application

The Versatility of p-Toluenesulfonamide in the Synthesis of Heterocyclic Compounds: A Guide for Researchers

Introduction: Unveiling the Potential of a Classic Reagent In the landscape of synthetic organic chemistry, the pursuit of efficient and robust methodologies for the construction of heterocyclic scaffolds is a cornerston...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Classic Reagent

In the landscape of synthetic organic chemistry, the pursuit of efficient and robust methodologies for the construction of heterocyclic scaffolds is a cornerstone of drug discovery and materials science. Among the arsenal of reagents available to the modern chemist, p-toluenesulfonamide (TsNH₂), a seemingly simple and traditional compound, has proven to be a remarkably versatile and powerful tool. Its utility extends far beyond its historical role as a protecting group for amines, emerging as a key building block and nitrogen source in the synthesis of a diverse array of nitrogen-containing heterocycles.

This technical guide provides an in-depth exploration of the applications of p-toluenesulfonamide in heterocyclic synthesis, with a focus on practical, field-proven protocols and the underlying mechanistic principles. We will delve into two key transformations that showcase the synthetic prowess of this reagent: the Paal-Knorr synthesis of N-tosylpyrroles and the transition-metal-catalyzed aziridination of olefins. For each, we will provide detailed experimental procedures, mechanistic insights, and a discussion of the critical parameters that govern the success of these reactions. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge and practical guidance necessary to effectively leverage p-toluenesulfonamide in their synthetic endeavors.

I. The Paal-Knorr Synthesis of N-Tosylpyrroles: A Modern Take on a Classic Reaction

The Paal-Knorr synthesis, a venerable reaction in organic chemistry, provides a direct and efficient route to pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[1][2] The use of p-toluenesulfonamide as the amine component in this reaction offers a convenient method for the preparation of N-tosylpyrroles. The tosyl group serves a dual purpose: it facilitates the reaction and provides a handle for further functionalization or deprotection.[3]

Mechanistic Rationale: A Stepwise Look at Pyrrole Formation

The currently accepted mechanism for the Paal-Knorr pyrrole synthesis involves a series of nucleophilic attacks and dehydration steps.[4][5] The reaction is typically acid-catalyzed, which enhances the electrophilicity of the carbonyl groups.[6]

The process begins with the nucleophilic attack of the nitrogen atom of p-toluenesulfonamide on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate. This is followed by an intramolecular cyclization, where the nitrogen attacks the second carbonyl group. The resulting cyclic intermediate then undergoes two successive dehydration steps to yield the aromatic N-tosylpyrrole.[5][7]

Paal_Knorr_Mechanism cluster_0 Paal-Knorr Pyrrole Synthesis Mechanism 1,4-Dicarbonyl 1,4-Dicarbonyl Compound Hemiaminal Hemiaminal Intermediate 1,4-Dicarbonyl->Hemiaminal Nucleophilic attack TsNH2 p-Toluenesulfonamide (TsNH₂) TsNH2->Hemiaminal Cyclic_Intermediate Cyclic Dihydroxytetrahydropyrrole Intermediate Hemiaminal->Cyclic_Intermediate Intramolecular cyclization N-Tosylpyrrole N-Tosylpyrrole Cyclic_Intermediate->N-Tosylpyrrole Dehydration (2x H₂O) Aziridination_Workflow cluster_1 Rhodium-Catalyzed Aziridination Workflow Olefin Olefin N-Tosylaziridine N-Tosylaziridine Olefin->N-Tosylaziridine TsNH2 p-Toluenesulfonamide (TsNH₂) Rh_Nitrenoid Rhodium Nitrenoid Intermediate TsNH2->Rh_Nitrenoid Oxidant Oxidant (e.g., PhI(OAc)₂) Oxidant->Rh_Nitrenoid Rh_Catalyst Rh(II) Catalyst Rh_Catalyst->Rh_Nitrenoid Catalyst Activation Rh_Nitrenoid->N-Tosylaziridine Nitrene Transfer

Sources

Method

Application Note: p-Toluenesulfonamide (PTS) for the Management of Malignant Pleural Effusions

Executive Summary & Scientific Rationale Malignant pleural effusion (MPE) is a debilitating complication of advanced thoracic and metastatic malignancies, significantly impairing patient respiration and overall quality o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

Malignant pleural effusion (MPE) is a debilitating complication of advanced thoracic and metastatic malignancies, significantly impairing patient respiration and overall quality of life[1]. Traditional palliative interventions, such as talc pleurodesis, effectively obliterate the pleural space to prevent fluid reaccumulation. However, these sclerosing agents induce irreversible pleural adhesion and fibrosis, which limits future therapeutic windows and causes considerable patient discomfort[2].3, also designated as PTS100, has emerged as a paradigm-shifting small-molecule therapeutic[3]. Unlike traditional sclerosing agents, intrapleural administration of PTS exerts direct antineoplastic effects. Recent breakthroughs demonstrate that PTS significantly reduces effusion volume and pleural tumor burden without causing pleural adhesions or loculation, preserving the physiological integrity of the pleural cavity[2].

Mechanistic Pathways of PTS in MPE

The clinical efficacy of PTS is driven by a multi-modal mechanism of action that targets tumor cell metabolism and structural integrity:

  • Targeted Organelle Disruption: PTS is highly lipophilic, allowing it to penetrate tumor tissues efficiently. It binds to sulfonylurea receptors on the endoplasmic reticulum (ER), inducing severe ER stress, homeostatic perturbation, and subsequent apoptosis[4].

  • Signaling Pathway Inhibition: PTS acts as a potent inhibitor of both Akt-dependent and Akt-independent mTOR/p70S6K signaling pathways, effectively halting tumor cell proliferation and survival[1].

  • Direct Tumor Necrosis: High local concentrations achieved via targeted intrapleural injection induce rapid, localized necrosis of pleural tumor nodules while sparing healthy tissue[5].

PTS_MoA PTS p-Toluenesulfonamide (PTS) ER ER Stress Induction (Sulfonylurea Receptor) PTS->ER mTOR PI3K/Akt/mTOR Pathway Inhibition PTS->mTOR Necrosis Direct Tumor Necrosis PTS->Necrosis MPE Reduction of MPE & Tumor Burden ER->MPE mTOR->MPE Necrosis->MPE

Caption: Mechanistic pathways of PTS leading to MPE reduction without adhesion.

Preclinical and Clinical Efficacy Data

Recent2 have rigorously validated the safety and efficacy of PTS across both murine models and human clinical trials[2].

Table 1: Summary of PTS Efficacy in MPE Models and Clinical Trials

Study PhaseSubject/ModelKey InterventionsPrimary Quantitative Outcomes
Preclinical Mouse MPE ModelIntrapleural PTS injectionSignificant reduction in effusion volume and tumor weight; 0% pleural adhesion observed [2].
Clinical (China) 17 Human PatientsIntrapleural PTS76.5% MPE response rate at treatment completion; 41.2% maintained control at 4 weeks[2].
Clinical (Taiwan) 7 Lung Cancer PatientsIntrapleural PTS85.7% MPE response rate; 100% disease control rate; Median time to reintervention: 84 days [2].

Experimental Protocols

Protocol A: In Vivo Assessment of PTS in Mouse MPE Models

Objective: To quantitatively evaluate the efficacy of PTS in reducing pleural fluid accumulation while preserving pleural cavity integrity. Causality & Rationale: Establishing a self-validating murine model ensures that fluid reduction is definitively attributed to the antineoplastic activity of PTS rather than mechanical sclerosis (which is the confounding mechanism of standard-of-care talc).

Step-by-Step Methodology:

  • Cell Preparation: Culture murine lung carcinoma cells (e.g., Lewis Lung Carcinoma) to 80% confluence. Resuspend in sterile PBS at a concentration of 1×106 cells/mL.

  • MPE Induction: Anesthetize 6-8 week old C57BL/6 mice. Inject 1×105 cells (100 µL) directly into the right pleural cavity. Rationale: Direct intrapleural injection reliably mimics the metastatic pleural dissemination seen in advanced human lung cancers.

  • Baseline Validation: On day 7 post-inoculation, confirm the establishment of MPE via small-animal ultrasound. Rationale: This self-validating step ensures only mice with confirmed effusions are randomized, eliminating false positives.

  • Treatment Administration: Randomize mice into treatment and vehicle cohorts. Administer PTS (e.g., 50 mg/kg) or vehicle control via intrapleural injection.

  • Efficacy Readout: Euthanize animals on day 14. Carefully aspirate and quantify pleural fluid volume using a micro-syringe. Excise and weigh pleural tumor nodules.

  • Adhesion Assessment (Critical Step): Macroscopically and histologically evaluate the pleural cavity for fibrotic adhesions. Rationale: Differentiating PTS from traditional therapies requires strict histological confirmation of an unaltered, non-fibrotic pleural lining[2].

Protocol B: Clinical Workflow for Intrapleural PTS Administration

Objective: Standardized clinical delivery of PTS for MPE management to maximize tumor contact and minimize adverse events.

Step-by-Step Methodology:

  • Preparation & Drainage: Insert an indwelling pleural catheter (IPC) or standard chest tube under ultrasound guidance. Drain existing pleural fluid. Safety Note: Limit drainage to a maximum of 1.5L per session to prevent re-expansion pulmonary edema[6].

  • Drug Preparation: Reconstitute PTS to the target clinical dose as determined by the patient's body surface area and specific trial protocols.

  • Intrapleural Instillation: Inject the PTS solution slowly through the catheter directly into the pleural space.

  • Distribution: Instruct the patient to rotate positions (supine, prone, left/right lateral decubitus) every 15 minutes for 1 hour. Rationale: Because PTS relies on direct contact to induce tumor necrosis, dynamic rotation ensures uniform distribution of the lipophilic molecule across the entire pleural surface[7].

  • Post-Treatment Monitoring: Clamp the tube for 2-4 hours to allow maximum drug-tumor interaction, then release to allow drainage of residual fluid and necrotic cellular debris. Monitor the patient for transient adverse events (e.g., mild chest pain).

Clinical_Workflow Drainage 1. Ultrasound-Guided Fluid Drainage Instillation 2. Intrapleural PTS Instillation Drainage->Instillation Rotation 3. Patient Rotation (Uniform Distribution) Instillation->Rotation Monitoring 4. Unclamp & Monitor (Debris Clearance) Rotation->Monitoring

Caption: Step-by-step clinical workflow for intrapleural PTS administration.

References

  • Title: A novel agent, p-toluenesulfonamide, in the management of malignant pleural effusions (Lung Cancer, Nov 2025)
  • Title: A novel agent, p-toluenesulfonamide, in the management of malignant pleural effusions (Overview)
  • Title: Subcellular Organelle Targeting as a Novel Approach to Combat Tumor Metastasis Source: MDPI URL
  • Title: Para-toluenesulfonamide - Gongwing Biopharma Drug Profile Source: Springer / AdisInsight URL
  • Title: Toxicity Assessment of an Anti-Cancer Drug of p-Toluene Sulfonamide in Zebrafish Larvae Source: NIH / PMC URL
  • Title: Gemcitabine plus cisplatin chemotherapy with concurrent para-toluenesulfonamide local injection therapy Source: ResearchGate URL
  • Title: Management of Malignant Pleural Effusions Source: ResearchGate URL

Sources

Application

Application Notes and Protocols: The Pivotal Role of p-Toluenesulfonamide in Pesticide and Drug Synthesis

Introduction: Unveiling the Versatility of a Core Synthetic Building Block p-Toluenesulfonamide, a seemingly unassuming white crystalline solid, stands as a cornerstone in the edifice of modern organic synthesis.[1] Its...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Versatility of a Core Synthetic Building Block

p-Toluenesulfonamide, a seemingly unassuming white crystalline solid, stands as a cornerstone in the edifice of modern organic synthesis.[1] Its true significance lies not in its direct application, but in its remarkable versatility as a chemical intermediate.[2] This molecule, characterized by a toluene ring functionalized with a sulfonamide group, offers a unique combination of stability and reactivity, making it an indispensable precursor in the synthesis of a wide array of valuable compounds, particularly in the agrochemical and pharmaceutical industries.[1][2] The sulfonamide functional group is a key player, capable of participating in a variety of chemical transformations that allow for the construction of complex molecular architectures with potent biological activities.[3] This guide provides an in-depth exploration of the applications of p-toluenesulfonamide as an intermediate, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

I. The Synthetic Utility of p-Toluenesulfonamide: A Mechanistic Overview

The chemical reactivity of p-toluenesulfonamide is centered around the sulfonamide group (-SO₂NH₂). The nitrogen atom can act as a nucleophile, while the sulfonyl group's electron-withdrawing nature influences the acidity of the N-H protons, facilitating deprotonation to form a nucleophilic anion.[3] This duality is the foundation of its utility in forming new carbon-nitrogen and sulfur-nitrogen bonds, which are prevalent in many bioactive molecules.

Key Transformations:
  • N-Alkylation: The deprotonated sulfonamide anion is an excellent nucleophile for reacting with alkyl halides and other electrophiles, leading to the formation of N-alkyl-p-toluenesulfonamides. These derivatives are crucial intermediates in their own right.[4][5]

  • Reaction with Isocyanates: p-Toluenesulfonamide readily reacts with isocyanates to form sulfonylureas, a class of compounds with significant biological activity, most notably as herbicides and antidiabetic drugs.[6][7][8]

  • Precursor to Sulfonylureas: It serves as a foundational component in the multi-step synthesis of various sulfonylurea compounds.[9][10]

II. Application in Pesticide Synthesis: The Sulfonylurea Herbicides

p-Toluenesulfonamide is a key starting material for the synthesis of sulfonylurea herbicides, a major class of agrochemicals known for their high efficacy at low application rates. These herbicides act by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants.

General Synthetic Workflow for Sulfonylurea Herbicides:

The synthesis typically involves the reaction of a substituted p-toluenesulfonyl isocyanate (derived from p-toluenesulfonamide) with a heterocyclic amine.

Caption: General synthetic pathway for sulfonylurea herbicides.

III. Application in Drug Synthesis: From Antidiabetics to Diuretics

The versatility of p-toluenesulfonamide extends significantly into the pharmaceutical realm, where it serves as a critical intermediate in the synthesis of a diverse range of therapeutic agents.[1][2]

A. Sulfonylurea Antidiabetic Drugs

One of the most prominent applications of p-toluenesulfonamide is in the synthesis of first-generation sulfonylurea drugs for the treatment of type 2 diabetes. These drugs stimulate the release of insulin from pancreatic β-cells.[7][8]

Tolbutamide, a widely recognized oral hypoglycemic agent, is synthesized through the reaction of p-toluenesulfonamide with butyl isocyanate.[6][7]

Caption: Synthesis of Tolbutamide from p-toluenesulfonamide.

This protocol outlines the laboratory-scale synthesis of tolbutamide.

Materials:

  • p-Toluenesulfonamide

  • n-Butyl isocyanate

  • Triethylamine

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask containing 10 mL of anhydrous tetrahydrofuran, dissolve n-butyl isocyanate (1 mmol) and triethylamine (1.2 mmol).

  • Cool the flask in an ice bath to 0°C.

  • Slowly add a solution of p-toluenesulfonamide (1 mmol) in THF dropwise to the cooled mixture with continuous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to 35-45°C.

  • Continue stirring for 3-4 hours.

  • Filter the resulting solution to remove any solids.

  • The filtrate contains the crude product. The product can be precipitated and collected.

  • Dry the separated product.

  • Recrystallize the crude tolbutamide from diethyl ether to obtain the purified product.

Quantitative Data Summary:

ReactantMolar EquivalentMolecular Weight ( g/mol )
p-Toluenesulfonamide1.0171.22
n-Butyl isocyanate1.099.13
Triethylamine1.2101.19

Note: The use of microwave-assisted synthesis can significantly reduce the reaction time to as little as 7-10 minutes while maintaining or improving yields.

Chlorpropamide is another first-generation sulfonylurea antidiabetic drug. Its synthesis also utilizes a sulfonamide intermediate derived from chlorobenzene.[11][12]

B. Diuretic Drugs

The sulfonamide moiety is a common feature in many diuretic drugs. While not always directly synthesized from p-toluenesulfonamide itself, the synthetic strategies employed are often analogous, highlighting the importance of the arylsulfonamide scaffold. Many non-mercurial diuretics are sulfonamide derivatives.[13]

IV. Advanced Synthetic Protocols Involving p-Toluenesulfonamide Derivatives

Modern organic synthesis has expanded the repertoire of reactions involving p-toluenesulfonamide and its derivatives, enabling more efficient and environmentally friendly processes.

Protocol: Manganese-Catalyzed N-Alkylation of p-Toluenesulfonamide using the "Borrowing Hydrogen" Strategy[4][15][16]

This sustainable method utilizes a manganese catalyst to alkylate p-toluenesulfonamide with primary alcohols, producing water as the only byproduct.

Materials:

  • p-Toluenesulfonamide

  • Primary alcohol (e.g., benzyl alcohol)

  • Mn(I) PNP pincer precatalyst

  • Potassium carbonate

  • Xylenes, anhydrous

  • Oven-dried vial with a magnetic stir bar

Procedure:

  • To an oven-dried vial, add p-toluenesulfonamide (1.0 mmol), the Mn(I) PNP pincer precatalyst (0.05 mmol), and potassium carbonate (0.1 mmol).

  • Add the primary alcohol (1.0 mmol) and enough anhydrous xylenes to achieve a final sulfonamide concentration of 1 M.

  • Seal the vial and place it in a preheated oil bath at 150°C.

  • Stir the reaction for 24 hours.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Caption: The "Borrowing Hydrogen" catalytic cycle.

V. Conclusion and Future Perspectives

p-Toluenesulfonamide continues to be a workhorse in the synthesis of pesticides and drugs. Its straightforward reactivity and the biological significance of its derivatives ensure its continued importance in both academic research and industrial production.[2][14] Future research will likely focus on developing even more sustainable and efficient catalytic methods for transformations involving p-toluenesulfonamide, further solidifying its role as a critical intermediate in the creation of molecules that benefit agriculture and human health.

VI. References

  • A Comprehensive Technical Guide to the Synthesis of N-Alkyl-p-toluenesulfonamides - Benchchem. (n.d.). Retrieved from

  • What is Para-Toluenesulfonamide used for? - Patsnap Synapse. (2024, June 14). Retrieved from

  • Medicinal Chemistry - III B. Pharm VI - PRACTICAL LAB MANUAL. (n.d.). Retrieved from

  • Tolbutamide synthesis: Medicinal Chemistry Practical, Lab manual, PDF - Pharmacy Infoline. (n.d.). Retrieved from

  • Synthesis Process of Tolbutamide | PDF - Scribd. (n.d.). Retrieved from

  • P-Toluenesulfonamide: A Versatile Compound in the Chemical Industry - ChemicalBook. (2024, September 2). Retrieved from

  • What is the mechanism of Para-Toluenesulfonamide? - Patsnap Synapse. (2024, July 17). Retrieved from

  • PRACTICAL LAB MANUAL - HR Patel Institute of Pharmaceutical Education and Research. (n.d.). Retrieved from

  • P-TOLUENESULFONAMIDE - Inxight Drugs. (n.d.). Retrieved from

  • Application Notes and Protocols: Synthesis of N-Alkyl-p-toluenesulfonamides from Primary Amines - Benchchem. (n.d.). Retrieved from

  • SYNTHESIS AND EVALUATION OF TOLBUTAMIDE ASSISTED BY MICROWAVE OVEN. (2020, April 5). Retrieved from

  • P-Toluenesulfonamide (CAS No: 70-55-3) API Intermediate Manufacturers - apicule. (n.d.). Retrieved from

  • P-TOLUENESULFONAMIDE CAS N°: 70-55-3. (n.d.). Retrieved from

  • Technical Support Center: Efficient p-Toluenesulfonamide Alkylation - Benchchem. (n.d.). Retrieved from

  • Recent advances and applications of p-toluenesulfonylmethyl isocyanide (TosMIC) - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from

  • CN104892470A - Method for preparing N-alkyl-p-toluenesulfonamide - Google Patents. (n.d.). Retrieved from

  • CAS 70-55-3: p-Toluenesulfonamide | CymitQuimica. (n.d.). Retrieved from

  • 70-55-3, p-Toluenesulfonamide Formula - ECHEMI. (n.d.). Retrieved from

  • p-Toluenesulfonamides - Organic Chemistry Portal. (n.d.). Retrieved from

  • SYNTHESIS OF CHLORPROPAMIDE-N1-(2, 3, 4, 6-TETRA-O. (n.d.). Retrieved from

  • p-Toluenesulfonic acid-promoted organic transformations for the generation of molecular complexity - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from

  • Rapid Multigram-Scale End-to-End Continuous-Flow Synthesis of Sulfonylurea Antidiabetes Drugs: Gliclazide, Chlorpropamide, and Tolbutamide | Request PDF - ResearchGate. (n.d.). Retrieved from

  • CN102557997A - Preparation method of p-toluenesulfonylurea - Google Patents. (n.d.). Retrieved from

  • CN102964280B - Preparation method of toluenesulfonylurea - Google Patents. (n.d.). Retrieved from

  • Synthesis of p-toluenesulfonamide - PrepChem.com. (n.d.). Retrieved from

  • Preparation method of toluenesulfonylurea - Patsnap Eureka. (2013, March 13). Retrieved from

  • Sulphonamide derivatives - Nonmercurial diuretics - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose - Pharmacy 180. (n.d.). Retrieved from

  • N-(But-2-yn-1-yl)-4-methylbenzenesulfonamide - Organic Syntheses Procedure. (n.d.). Retrieved from

  • 05 SYNTHESIS OF CHLORPROPANAMIDE OR DIABINASE. - YouTube. (2024, December 28). Retrieved from

  • 4-Methylphenylsulfonylurea synthesis - chemicalbook. (n.d.). Retrieved from

  • CN102964280A - Preparation method of toluenesulfonylurea - Google Patents. (n.d.). Retrieved from

  • Structures of diuretic drugs containing sulfonamide group. - ResearchGate. (n.d.). Retrieved from

  • p-Toluenesulfonamide | C7H9NO2S | CID 6269 - PubChem. (n.d.). Retrieved from

  • An In-depth Technical Guide to N-(2-chloroacetyl)-p-toluenesulfonamide and its Analogs: Synthesis, Biological Activity, and Mech - Benchchem. (n.d.). Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4-Methylbenzene-1-Sulfonoimidamide Synthesis

Welcome to the Aza-Sulfur Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the synthesis of sulfonimidamides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Aza-Sulfur Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the synthesis of sulfonimidamides. 4-Methylbenzene-1-sulfonoimidamide (often referred to as p-toluenesulfonimidamide) is an increasingly valuable bioisostere in medicinal chemistry[1]. However, its synthesis is notoriously sensitive to over-oxidation, hydrolysis, and poor nucleophilic substitution.

This guide abandons generic advice in favor of field-proven, mechanistically grounded troubleshooting. Below, you will find targeted FAQs, quantitative reagent comparisons, and a self-validating protocol designed to maximize your yield and purity.

Strategic Synthesis Workflow

SynthesisWorkflow A p-Toluenesulfonyl Chloride (Starting Material) B p-Toluenesulfinamide (S(IV) Intermediate) A->B Reduction & Amination (PPh3, Amine) C p-Toluenesulfonimidoyl Chloride (Reactive S(VI) Species) B->C Oxidative Chlorination (NCS or TCCA) D 4-Methylbenzene-1-sulfonoimidamide (Target Product) C->D Nucleophilic Amination (NH3 or Amine)

Workflow for the synthesis of 4-methylbenzene-1-sulfonoimidamide from sulfonyl chloride.

Phase 1: Reaction Design & Precursor Selection

Q: Why is direct amination of p-toluenesulfonyl chloride ineffective for yielding the sulfonimidamide? A: This is a fundamental issue of oxidation states. p-Toluenesulfonyl chloride is already in the S(VI) oxidation state. Direct amination simply displaces the chloride, yielding a sulfonamide. To introduce both an imine (=NH) and an amine (-NH 2​ ) group, you must first reduce the sulfur center to the S(IV) oxidation state (creating a sulfinamide) before executing an oxidative amination[2]. Alternatively, specialized sulfinylamine reagents (like TrNSO) can be used to build the core in one pot, though these reagents are less commercially accessible[3].

Q: What are the advantages of the one-pot Trichloroisocyanuric acid (TCCA) method over traditional stepwise synthesis? A: Traditional methods require the isolation of unstable sulfinyl chlorides, which rapidly degrade upon exposure to atmospheric moisture. The one-pot TCCA method utilizes cost-effective p-toluenesulfonyl chloride, reduces it in situ using triphenylphosphine (PPh 3​ ), and immediately traps the S(IV) intermediate. This eliminates the need for intermediate isolation, drastically reducing hydrolytic degradation and improving overall yields from ~40% to >75%[2].

Phase 2: Troubleshooting Yield & Purity

Q: My oxidative chlorination step yields a complex mixture with heavy sulfonic acid contamination. How do I prevent over-oxidation? A: This is almost always caused by the choice of chlorinating agent and trace moisture. Historically, tert-butyl hypochlorite (t-BuOCl) was the standard reagent. However, t-BuOCl releases highly reactive hypochlorite that indiscriminately oxidizes the sulfur center to a sulfonic acid if even trace water is present. The Fix: Switch to N-chlorosuccinimide (NCS) or TCCA[2],[4]. These solid reagents provide a controlled release of electrophilic chlorine (Cl + ), selectively targeting the nucleophilic S(IV) lone pair to form the chlorosulfonium intermediate without causing over-oxidation.

Mechanism S4 S(IV) Sulfinamide (Nucleophile) Inter Chlorosulfonium Intermediate S4->Inter Attack Cl Cl+ Source (TCCA/NCS) Cl->Inter Transfer S6 S(VI) Sulfonimidoyl Chloride Inter->S6 -H+

Mechanistic pathway of oxidative chlorination from S(IV) to S(VI).

Q: How do I eliminate symmetrical sulfamide byproducts during the final amination? A: Symmetrical byproducts occur when the amine acts as a bridging nucleophile between two highly reactive sulfonimidoyl chloride molecules. The Fix: This is a kinetic problem. You must maintain a vast local excess of the amine. Do not add the sulfonimidoyl chloride to the amine; instead, add a large excess of the amine (2.0 to 5.0 equivalents) dropwise to the reaction mixture at exactly 0 °C.

Q: The final product streaks heavily on silica gel during purification, making it impossible to isolate >99% pure product. What is the solution? A: Sulfonimidamides possess a highly polar, slightly basic hexavalent sulfur core that interacts strongly with the acidic silanol groups on standard silica gel. The Fix: Pre-treat your silica gel. Add 1-2% triethylamine (Et 3​ N) to your eluent system (e.g., Hexanes/EtOAc). This neutralizes the active acidic sites on the silica, preventing non-specific binding, eliminating tailing, and ensuring sharp elution bands.

Quantitative Reagent Comparison

To optimize the critical oxidative chlorination step, refer to the following field-data comparison of chlorinating agents[2],[4]:

Chlorinating AgentTypical YieldSafety & HandlingMechanistic ByproductRecommended Use Case
tert-Butyl hypochlorite 70–95%Hazardous (Explosive, light-sensitive)tert-ButanolStrictly anhydrous, highly specialized setups.
N-Chlorosuccinimide (NCS) 50–97%Safe (Stable solid)SuccinimideGeneral laboratory synthesis; requires aqueous washing.
Trichloroisocyanuric acid (TCCA) 55–85%Safe (Stable solid)Cyanuric acidOne-pot protocols; byproduct easily precipitates out.
Self-Validating Protocol: One-Pot Synthesis via TCCA

This protocol is engineered as a self-validating system . By monitoring specific physical and chemical checkpoints, you can verify the success of each mechanistic step without requiring offline LC-MS analysis[2].

Step 1: S(IV) Reduction & First Amination

  • Procedure: In a flame-dried flask under Argon, dissolve p-toluenesulfonyl chloride (1.0 equiv) and PPh 3​ (1.0 equiv) in anhydrous DCM (0.1 M) at 0 °C. Add Et 3​ N (1.0 equiv) followed by the first amine source (1.0 equiv) dropwise. Stir for 5 minutes.

  • Causality: PPh 3​ reduces the S(VI) chloride to a highly reactive S(IV) sulfinyl chloride, which is immediately trapped by the amine to form the sulfinamide.

  • Self-Validation Checkpoint: The reaction mixture will transition from a clear solution to a cloudy white suspension. This precipitate is triethylamine hydrochloride, providing immediate visual confirmation that the nucleophilic substitution has successfully occurred.

Step 2: Oxidative Chlorination

  • Procedure: While maintaining the temperature at 0 °C, add TCCA (1.0 equiv) in one portion. Stir for 30 minutes.

  • Causality: TCCA oxidizes the S(IV) sulfinamide to the electrophilic S(VI) sulfonimidoyl chloride.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 10:1). The highly polar sulfinamide spot (low R f​ ) will rapidly disappear, replaced by a non-polar, UV-active spot (high R f​ ) corresponding to the sulfonimidoyl chloride. Do not proceed to Step 3 until this conversion is >95% visually.

Step 3: Final Nucleophilic Amination

  • Procedure: Add the second amine (2.0 to 5.0 equiv) dropwise at 0 °C. Allow the mixture to stir for 10 hours, gradually warming to room temperature.

  • Causality: The excess amine attacks the electrophilic sulfur, displacing the chloride to form the final 4-methylbenzene-1-sulfonoimidamide.

  • Self-Validation Checkpoint: Cyanuric acid (the byproduct of TCCA) will precipitate as a dense white solid as the reaction progresses. Upon TLC analysis, the high R f​ intermediate spot will be entirely replaced by a highly polar product spot.

Step 4: Workup & Purification

  • Procedure: Filter the mixture through a Celite pad to remove cyanuric acid and phosphine oxide byproducts. Concentrate the filtrate and purify via flash chromatography using an eluent containing 1% Et 3​ N.

References
  • One-Pot Efficient Synthesis of Sulfonimidamides from Sulfonyl Chloride Synlett / Thieme Connect
  • Synthesis of sulfonimidamides from sulfinamides by oxidation with N-chlorosuccinimide Beilstein Journal of Organic Chemistry
  • Exploration of Novel Chemical Space: Synthesis and in vitro Evaluation of N-Functionalized Tertiary Sulfonimidamides N
  • One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO SciSpace

Sources

Optimization

common side products in the synthesis of p-toluenesulfonamide

Technical Support Center: Synthesis of p-Toluenesulfonamide Welcome to the Technical Support Center for the synthesis of p-toluenesulfonamide. This guide is designed for researchers, scientists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of p-Toluenesulfonamide

Welcome to the Technical Support Center for the synthesis of p-toluenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this fundamental organic transformation. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide: Common Issues and Solutions

The synthesis of p-toluenesulfonamide, typically achieved by the reaction of p-toluenesulfonyl chloride (TsCl) with ammonia, is a robust reaction. However, like any chemical process, it is susceptible to the formation of side products that can complicate purification and reduce yields. This section addresses the most frequently encountered problems.

Issue 1: Low Yield of p-Toluenesulfonamide

A lower than expected yield is often a direct consequence of side reactions consuming the starting materials.

Question: My reaction yield is significantly lower than anticipated. What are the likely causes?

Answer: Several factors can contribute to low yields. The primary culprits are the formation of p-toluenesulfonic acid and unreacted starting material.

  • p-Toluenesulfonic Acid (Side Product 1): p-Toluenesulfonyl chloride is highly reactive and susceptible to hydrolysis, especially in the presence of water. This reaction consumes your starting material, converting it into p-toluenesulfonic acid, which will not react with ammonia to form the desired product.[1] The reaction is exothermic, and poor temperature control can accelerate this and other side reactions.[1]

  • Incomplete Reaction: Insufficient ammonia or a short reaction time can lead to unreacted p-toluenesulfonyl chloride remaining in the reaction mixture.[1]

Troubleshooting Protocol:

  • Moisture Control: Ensure all glassware is thoroughly dried and use anhydrous solvents if the reaction is performed in a non-aqueous medium. The presence of water can lead to the hydrolysis of p-toluenesulfonyl chloride to form p-toluenesulfonic acid.[1][2]

  • Temperature Management: The reaction of TsCl with ammonia is exothermic.[1] It is crucial to control the temperature, often by using an ice bath, to prevent side reactions. A common procedure involves maintaining the reaction temperature around 70°C and then cooling to about 30°C before workup.[3]

  • Stoichiometry: Use a sufficient excess of ammonia to ensure complete conversion of the p-toluenesulfonyl chloride.

Issue 2: Presence of Impurities After Workup

The appearance of multiple spots on a Thin Layer Chromatography (TLC) plate or a broad melting point range of the isolated product indicates the presence of impurities.

Question: I've isolated my product, but it appears to be impure. What are the common side products and how can I remove them?

Answer: The most common impurities are unreacted starting materials and side products formed during the reaction. These include p-toluenesulfonyl chloride, p-toluenesulfonic acid, o-toluenesulfonamide, and di(p-tolyl)sulfonimide.

  • Unreacted p-Toluenesulfonyl Chloride: This is a frequent impurity if the reaction does not go to completion.[4][5] It has a similar polarity to the product, which can make chromatographic separation challenging.[5]

  • p-Toluenesulfonic Acid: As mentioned, this forms from the hydrolysis of TsCl.[1][4] Being acidic, it is readily removed with a basic wash.[4]

  • o-Toluenesulfonamide (Isomeric Impurity): The starting material, p-toluenesulfonyl chloride, is often produced from the chlorosulfonation of toluene, which can also yield the ortho-isomer, o-toluenesulfonyl chloride.[6] This ortho-isomer will react with ammonia to form o-toluenesulfonamide, a common impurity.[3][7]

  • Di(p-tolyl)sulfonimide (Over-reaction Product): Although less common in this specific synthesis, the reaction of a sulfonamide with another molecule of sulfonyl chloride can lead to the formation of a di-sulfonimide.

Purification Strategy:

A standard aqueous workup is the first line of defense for removing most of these impurities.

Step-by-Step Purification Protocol:

  • Quenching: After the reaction is complete, cool the mixture in an ice bath.

  • Base Wash: Transfer the reaction mixture to a separatory funnel and wash with a 1 M NaOH or saturated NaHCO₃ solution. This will convert unreacted p-toluenesulfonyl chloride and acidic p-toluenesulfonic acid into their more water-soluble sodium salts, which will partition into the aqueous layer.[4][8][9][10]

  • Acid Wash: A subsequent wash with a dilute acid, such as 1 M HCl, can remove any remaining basic impurities.[4][8][9][10]

  • Recrystallization: This is often the most effective method for purifying the crude solid p-toluenesulfonamide. A common and effective solvent system for this is an ethanol/water mixture.[4]

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • Add hot water dropwise until the solution becomes cloudy.

    • Reheat the mixture until it is clear, and then allow it to cool slowly to form pure crystals.

  • Drying: Ensure the final product is thoroughly dried, as residual solvent can depress the melting point.[4]

Impurity/Side ProductFormation PathwayRemoval Method
p-Toluenesulfonic Acid Hydrolysis of p-toluenesulfonyl chloride[1][4]Basic wash (e.g., NaHCO₃, NaOH)[4]
o-Toluenesulfonamide Reaction of o-toluenesulfonyl chloride (impurity in starting material) with ammonia[3]Recrystallization
Unreacted p-Toluenesulfonyl Chloride Incomplete reaction[1]Basic wash (e.g., NaHCO₃, NaOH)[4][5]
Di(p-tolyl)sulfonimide Reaction of p-toluenesulfonamide with p-toluenesulfonyl chlorideBasic wash and recrystallization

Frequently Asked Questions (FAQs)

Q1: Why is p-toluenesulfonyl chloride so reactive towards water?

The sulfur atom in p-toluenesulfonyl chloride is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it very susceptible to nucleophilic attack by water, leading to hydrolysis.[6][11]

Q2: Can I use a different base to neutralize the HCl byproduct?

While the reaction with ammonia generates its own base, in related sulfonamide syntheses from amines, a tertiary amine base like triethylamine or pyridine is often used to scavenge the HCl produced.[11][12] For the synthesis of p-toluenesulfonamide itself, using an excess of aqueous ammonia is standard practice.

Q3: How can I confirm the purity of my final product?

Purity can be assessed using several analytical techniques:

  • Melting Point: A sharp melting point close to the literature value (137-141°C) is a good indicator of purity.[13]

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system suggests a high degree of purity.

  • Spectroscopy (NMR, IR): For unambiguous structure confirmation and purity assessment, spectroscopic methods are essential.

Q4: What is the significance of the o-toluenesulfonamide impurity?

o-Toluenesulfonamide is a known impurity in the production of saccharin and has been the subject of toxicological studies.[7] For applications in pharmaceuticals or materials science, its presence may be undesirable, necessitating its removal.[7]

Visualizing the Reaction Pathways

To better understand the formation of the desired product and the primary side products, the following reaction scheme is provided.

G TsCl p-Toluenesulfonyl Chloride (TsCl) PTSA p-Toluenesulfonamide (Desired Product) TsCl->PTSA + NH3 PTSO3H p-Toluenesulfonic Acid (Side Product) TsCl->PTSO3H + H2O (Hydrolysis) NH3 Ammonia (NH3) H2O Water (H2O) oTsCl o-Toluenesulfonyl Chloride (Impurity) oPTSA o-Toluenesulfonamide (Side Product) oTsCl->oPTSA + NH3

Caption: Reaction pathways in p-toluenesulfonamide synthesis.

Troubleshooting Workflow

This flowchart outlines a systematic approach to diagnosing and resolving common issues during the synthesis.

G start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No hydrolysis Check for Hydrolysis: - Anhydrous conditions? - Temperature control? check_yield->hydrolysis Yes purify Perform Purification: - Base Wash - Acid Wash - Recrystallization check_purity->purify Yes end Pure Product check_purity->end No incomplete_rxn Check for Incomplete Reaction: - Sufficient NH3? - Adequate reaction time? hydrolysis->incomplete_rxn incomplete_rxn->start Optimize & Repeat purify->end

Caption: A workflow for troubleshooting p-toluenesulfonamide synthesis.

References

  • Jinli Chemical. (2025, October 13). PTSA (p-Toluenesulfonamide, CAS 70-55-3): Properties, Synthesis, Applications, and Technical Challenges. Retrieved from [Link]

  • CN104945288A. (2015, September 30). Method for preparing para toluene sulfonamide by directly amidating para-toluenesulfonic acid. Google Patents.
  • Wikipedia. (2023, September 21). 4-Toluenesulfonyl chloride. Retrieved from [Link]

  • Phywe. (n.d.). Preparation of p-toluenesulfonic acid. Retrieved from [Link]

  • Higuchi, K., Yamamoto, K., Nakamura, S., Naruse, H., Ito, M., & Sugiyama, S. (2023). Preparation of Alkyl Di(p-tolyl)sulfonium Salts and Their Application in Metal-Free C(sp3)–C(sp3) and C(sp3)–C(sp2) Bond Formations. Organic Letters, 25(20), 3766–3771. [Link]

  • de Boer, Th. J., & Backer, H. J. (1954). p-TOLYLSULFONYLMETHYLNITROSAMIDE. Organic Syntheses, 34, 96. [Link]

  • CN104945288A. (2015, September 30). Method for preparing para toluene sulfonamide by directly amidating para-toluenesulfonic acid. Google Patents.
  • CN104892470A. (2015, September 9). Method for preparing N-alkyl-p-toluenesulfonamide. Google Patents.
  • SVKM IOP. (2023, May 24). Synthetic applications of p-toluenesulfonyl chloride. Retrieved from [Link]

  • OECD. (2002, February 1). o-TOLUENESULFONAMIDE CAS N°: 88-19-7. Retrieved from [Link]

  • Chegg. (2016, February 28). (S)-2-butanol reacts with p-toluenesulfonyl chloride... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of p-toluenesulfonamide. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2022, January 14). Toluenesulfonamides - Evaluation statement. Retrieved from [Link]

  • Sciencemadness Wiki. (2022, September 15). 4-Toluenesulfonyl chloride. Retrieved from [Link]

  • Eureka | Patsnap. (2016, April 20). Preparation method of p-toluene sulfonyl chloride. Retrieved from [Link]

  • ResearchGate. (2015, January 27). Improved Preparation of Optically Active Methyl p Tolyl Sulfoxide. Retrieved from [Link]

  • Nine Chongqing Chemdad Co., Ltd. (n.d.). DI-P-TOLYL SULFONE. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-Methylbenzene-1-sulfonoimidamide

This technical guide is designed for researchers, scientists, and professionals in drug development who are working with 4-methylbenzene-1-sulfonoimidamide and facing challenges in its purification. This document provide...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide is designed for researchers, scientists, and professionals in drug development who are working with 4-methylbenzene-1-sulfonoimidamide and facing challenges in its purification. This document provides in-depth troubleshooting advice and frequently asked questions to address common issues encountered during experimental work.

Introduction to Purification Challenges

4-Methylbenzene-1-sulfonoimidamide, a molecule of interest in medicinal chemistry and organic synthesis, presents a unique set of purification challenges. These often stem from its synthesis, which can introduce a variety of impurities, and its inherent physicochemical properties. Common issues include the removal of starting materials, byproducts from side reactions, and residual reagents. The presence of a sulfonimidamide functional group, which is less common than the related sulfonamide, means that established purification protocols may require significant adaptation.

This guide will walk you through common problems and provide structured solutions to help you achieve the desired purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 4-methylbenzene-1-sulfonoimidamide?

A1: The impurities in your sample will largely depend on the synthetic route employed. However, some common classes of impurities include:

  • Unreacted Starting Materials: Such as 4-methylbenzenesulfonamide or the corresponding sulfonyl chloride.

  • Byproducts from Incomplete Reactions: For instance, if a protecting group strategy is used, you might find partially deprotected intermediates.

  • Side-Reaction Products: Oxidation of the sulfur atom can lead to the formation of the corresponding sulfonamide.[1]

  • Reagents and Catalysts: Residual coupling agents, bases, or catalysts used in the synthesis.

  • Solvents: Trapped solvent molecules from the reaction or workup.

Q2: What is the expected acidity (pKa) of 4-methylbenzene-1-sulfonoimidamide, and how does it affect purification?

  • Acid-base extraction: The compound can be deprotonated with a suitable base to form a salt, which can then be extracted into an aqueous layer, leaving non-acidic impurities in the organic layer.

  • pH-dependent chromatography: The retention of the compound on stationary phases like silica gel can be modulated by adjusting the pH of the mobile phase.

Q3: What are the general solubility characteristics of 4-methylbenzene-1-sulfonoimidamide?

A3: The solubility will be influenced by the "tosyl" (4-methylbenzene) group, which imparts some nonpolar character, and the polar sulfonoimidamide group. Generally, you can expect it to be:

  • Soluble in polar organic solvents: Such as acetone, acetonitrile, ethyl acetate, and alcohols.

  • Slightly soluble to insoluble in nonpolar organic solvents: Like hexanes and toluene.

  • Sparingly soluble in water: Its solubility in aqueous solutions will be pH-dependent due to its acidic nature.

For challenging purifications, exploring binary or ternary solvent systems can be beneficial.[4]

Q4: How stable is 4-methylbenzene-1-sulfonoimidamide during purification?

A4: Sulfonamides are generally stable compounds.[5] However, the sulfonoimidamide moiety might be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures, which could lead to the formation of the corresponding sulfonamide. It is advisable to conduct purification steps at or below room temperature if possible.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 4-methylbenzene-1-sulfonoimidamide.

Problem 1: Low Purity After Initial Workup

Probable Causes:

  • Incomplete reaction.

  • Formation of significant side products.

  • Ineffective initial extraction or washing steps.

Solutions:

  • Optimize the Reaction: Before focusing on purification, ensure your reaction is running to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

  • Improve Aqueous Workup:

    • Acid Wash: Use a dilute acid wash (e.g., 1 M HCl) to remove any basic impurities.

    • Base Wash: Employ a dilute base wash (e.g., saturated NaHCO₃ solution) to remove acidic impurities and unreacted starting materials like 4-methylbenzenesulfonic acid.

    • Brine Wash: A final wash with saturated NaCl solution helps to remove residual water and some polar impurities.

Problem 2: Difficulty in Removing a Close-Spotting Impurity by Column Chromatography

Probable Causes:

  • The impurity has a similar polarity to the desired product.

  • The chosen solvent system is not providing adequate separation.

  • The column is overloaded.

Solutions:

  • Optimize the Mobile Phase:

    • Systematic TLC Analysis: Screen a variety of solvent systems with different polarities and compositions. A good starting point for silica gel chromatography is a mixture of a nonpolar solvent (e.g., hexanes or toluene) and a polar solvent (e.g., ethyl acetate or acetone).

    • Introduce a Third Solvent: Adding a small amount of a third solvent, such as methanol or acetic acid, can sometimes significantly improve separation.

  • Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase. Options include:

    • Alumina (basic or neutral): Can be effective for separating compounds with different acidic/basic properties.

    • Reverse-phase silica (C18): Separates compounds based on hydrophobicity.

  • Reduce Column Loading: Overloading the column is a common reason for poor separation. As a general rule, use a sample-to-silica ratio of 1:50 to 1:100 for difficult separations.

Problem 3: The Product Fails to Crystallize or Oils Out During Recrystallization

Probable Causes:

  • The chosen solvent or solvent system is not suitable.

  • The presence of impurities is inhibiting crystallization.

  • The solution is supersaturated.

Solutions:

  • Systematic Solvent Screening:

    • Find a single solvent in which your compound is soluble at high temperatures but sparingly soluble at room temperature or below.

    • If a single solvent is not effective, try a binary solvent system. Dissolve the compound in a "good" solvent (in which it is very soluble) and add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes cloudy. Then add a few drops of the good solvent to clarify the solution and allow it to cool slowly.

  • Purify Before Crystallization: If significant impurities are present, it may be necessary to first purify the crude product by column chromatography and then recrystallize the partially purified material.

  • Induce Crystallization:

    • Seeding: Add a small crystal of the pure compound to the cooled solution.

    • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution.

    • Cooling: Cool the solution slowly to room temperature, and then in an ice bath or refrigerator.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol provides a general procedure for purifying 4-methylbenzene-1-sulfonoimidamide on a silica gel column.

1. Preparation of the Slurry:

  • In a beaker, add silica gel to your chosen eluent (e.g., a mixture of hexanes and ethyl acetate determined by TLC analysis).

  • Stir the mixture to form a uniform slurry.

2. Packing the Column:

  • Secure a glass column vertically.

  • Pour the silica gel slurry into the column.

  • Gently tap the column to ensure even packing and remove air bubbles.

  • Drain the excess solvent until the solvent level is just above the top of the silica bed.

3. Sample Loading (Dry Loading):

  • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

  • Add a small amount of silica gel to the solution.

  • Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.

  • Carefully add this powder to the top of the packed column.

4. Elution:

  • Carefully add the eluent to the top of the column.

  • Apply gentle pressure (if necessary) to begin the elution.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

5. Isolation:

  • Combine the pure fractions.

  • Remove the solvent under reduced pressure to obtain the purified 4-methylbenzene-1-sulfonoimidamide.

Data Presentation

Table 1: Suggested Starting Solvent Systems for TLC Analysis

Solvent System (v/v)PolarityNotes
Hexanes:Ethyl Acetate (9:1 to 1:1)Low to MediumGood starting point for many organic compounds.
Dichloromethane:Methanol (99:1 to 9:1)Medium to HighEffective for more polar compounds.
Toluene:Acetone (9:1 to 1:1)MediumCan offer different selectivity compared to ethyl acetate systems.

Visualization of Workflows

Diagram 1: Decision Tree for Purification Strategy

Purification_Strategy start Crude Product tlc Analyze by TLC/LC-MS start->tlc is_pure Is the product pure? tlc->is_pure finish Pure Product is_pure->finish Yes impurities What is the nature of the impurities? is_pure->impurities No baseline Baseline Impurities impurities->baseline Different Polarity close_spot Close-spotting Impurities impurities->close_spot Similar Polarity streaking Streaking/Tailing impurities->streaking Polar/Acidic extraction Acid-Base Extraction baseline->extraction column Column Chromatography close_spot->column streaking->column Modify mobile phase (e.g., add acid/base) extraction->column recrystallization Recrystallization column->recrystallization recrystallization->finish

Caption: A decision tree to guide the selection of an appropriate purification strategy.

References

  • J. Švenda, M. Otyepka, and P. Banáš, "Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides," Journal of Molecular Modeling, vol. 10, no. 5, pp. 353-361, 2004. [Link]

  • A. Martin, "Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents," Journal of Pharmaceutical Sciences, vol. 69, no. 6, pp. 659-663, 1980. [Link]

  • P. K. Chinthakindi, A. Benediktsdottir, E. Zamaratski, and A. Sandström, "Synthesis of Sulfonimidamide-Based Amino Acid Building Blocks with Orthogonal Protecting Groups," European Journal of Organic Chemistry, vol. 2019, no. 5, pp. 1045-1057, 2019. [Link]

  • P. K. Chinthakindi, A. Benediktsdottir, E. Zamaratski, and A. Sandström, "Synthesis of Sulfonimidamide-Based Amino Acid Building Blocks with Orthogonal Protecting Groups," DiVA portal, 2019. [Link]

  • J. Švenda, M. Otyepka, and P. Banáš, "Theoretical study of gas-phase acidity, pK(a), lipophilicity, and solubility of some biologically active sulfonamides," ResearchGate, 2004. [Link]

  • "26.04 Protecting Groups for Amines: Sulfonamides," YouTube, May 19, 2020. [Link]

  • X. Zhang and M. C. Willis, "Sulfondiimidamides unlocked as new S(VI) hubs for synthesis and drug discovery," Cell Reports Physical Science, vol. 3, no. 3, p. 100799, 2022. [Link]

  • "4-METHYLBENZENE-1-SULFONIC ACID," Ataman Kimya. [Link]

  • M. Roca, et al., "Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection," Food Chemistry, vol. 136, no. 2, pp. 965-971, 2013. [Link]

  • Z. Jin, et al., "Rapid Access to N-Protected Sulfonimidoyl Fluorides: Divergent Synthesis of Sulfonamides and Sulfonimidamides," Organic Letters, vol. 23, no. 10, pp. 3975-3980, 2021. [Link]

  • A. Kumar, et al., "Oxidation of Sulfonamide Antibiotics of Six-Membered Heterocyclic Moiety by Ferrate(VI): Kinetics and Mechanistic Insight into SO2 Extrusion," Environmental Science & Technology, vol. 53, no. 6, pp. 3126-3135, 2019. [Link]

  • J. L. G. Ruano, A. Parra, F. Yuste, and V. M. Mastranzo, "Mild and General Method for the Synthesis of Sulfonamides," Organic Chemistry Portal. [Link]

Sources

Optimization

Technical Support Center: Navigating the Stability of p-Toluenesulfonamide (TsNH₂)

From the desk of the Senior Application Scientist: Welcome, researchers and developers. p-Toluenesulfonamide (p-TsNH₂) is a cornerstone reagent in modern organic synthesis, prized for its role in forming robust sulfonami...

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Author: BenchChem Technical Support Team. Date: April 2026

From the desk of the Senior Application Scientist: Welcome, researchers and developers. p-Toluenesulfonamide (p-TsNH₂) is a cornerstone reagent in modern organic synthesis, prized for its role in forming robust sulfonamides used as protecting groups and as key structural motifs in pharmaceuticals. However, this stability can be a double-edged sword. Understanding its limits is crucial for successful, reproducible, and safe experimentation. This guide provides field-proven insights into the stability of p-TsNH₂ under various reaction conditions, offering troubleshooting advice and validated protocols to navigate potential challenges.

General Stability Profile of p-Toluenesulfonamide

p-Toluenesulfonamide is generally regarded as a stable, white crystalline solid under ambient conditions.[1][2] Its robustness is a key feature in its application as a protecting group for amines.[3] However, its stability is not absolute and is highly dependent on the chemical environment. The following table provides a high-level overview of its stability under common laboratory stress conditions.

Condition Stability Level Primary Degradation Pathway Key Considerations
Strong Acid (e.g., HCl, H₂SO₄, TfOH) Low to ModerateS-N Bond HydrolysisDegradation is accelerated at elevated temperatures.[4][5]
Strong Base (e.g., NaOH, KOH) Moderate to HighHydrolysis (slower than acid)Generally stable, but can react violently with strong bases under certain conditions.[6]
Oxidative (e.g., H₂O₂, m-CPBA) HighGenerally InertThe sulfur atom is already in its highest oxidation state (+6), making it resistant to further oxidation.[7]
Reductive (e.g., LiAlH₄, SmI₂) Low to ModerateReductive S-N Bond CleavageHighly susceptible to cleavage by potent reducing agents, a property often exploited for deprotection.[8][9][10]
Thermal ModerateDecompositionDecomposes upon strong heating, releasing toxic fumes of NOx and SOx.[6][11]
Photolytic High (in absence of sensitizers)Generally StablePhotoreductive cleavage is possible but typically requires a photosensitizer and a reducing agent.[12][13]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during reactions involving p-toluenesulfonamide in a practical question-and-answer format.

Acidic Conditions

Q: My reaction in concentrated HCl at 80°C is showing poor yield and multiple unknown spots on my TLC. Is my tosylamide starting material degrading?

A: Yes, it is highly probable. The N-S bond of a sulfonamide is susceptible to acid-catalyzed hydrolysis, especially at elevated temperatures.[5] While stable in mildly acidic conditions, strong acids like concentrated HCl or H₂SO₄ can protonate the nitrogen or oxygen atoms of the sulfonamide group, making the sulfur atom more electrophilic and vulnerable to nucleophilic attack by water. This leads to the cleavage of the N-S bond, yielding p-toluenesulfonic acid and the corresponding amine.[5][14]

  • Causality: The mechanism involves protonation of the sulfonamide, followed by attack of a water molecule. This process is significantly faster at higher temperatures. Studies have shown that while many sulfonamides are stable at pH 4.0, degradation can be significant at pH 2.0.[4]

  • Troubleshooting Advice:

    • Lower the Temperature: If possible, run your reaction at a lower temperature to minimize the rate of hydrolysis.

    • Use Milder Acids: Consider using weaker acids (e.g., acetic acid, TFA) or buffered systems if your desired transformation permits.

    • Limit Water: If the reaction chemistry allows, use anhydrous conditions to prevent hydrolysis.

    • Protecting Group Choice: If harsh acidic conditions are unavoidable, the tosyl group may not be the ideal protecting group for your amine.

Basic Conditions

Q: I am attempting a reaction using 6M NaOH and heating, and I'm observing the formation of p-toluenesulfonate. Is this expected?

A: While sulfonamides are considerably more stable under basic conditions than acidic ones, they are not completely inert.[15][16] Alkaline hydrolysis can occur, although it generally requires more forcing conditions (higher temperatures, concentrated base) than acid-catalyzed cleavage. The mechanism involves the direct nucleophilic attack of a hydroxide ion on the electrophilic sulfur atom.

  • Causality: The reaction proceeds via an addition-elimination mechanism at the sulfur center. However, the rate is typically much slower than acid-catalyzed hydrolysis because the sulfonamide is not activated by protonation.

  • Troubleshooting Advice:

    • Milder Base: If the reaction allows, switch to a non-nucleophilic organic base (e.g., DBU, DIPEA) or a weaker inorganic base (e.g., K₂CO₃, NaHCO₃).

    • Temperature Control: Avoid excessive heating to minimize the rate of hydrolysis.

    • Solvent Choice: Using aprotic solvents can reduce the effective concentration and reactivity of hydroxide ions compared to aqueous solutions.

Reductive Conditions

Q: I am trying to reduce an ester to an alcohol using LiAlH₄ in a molecule that also contains a tosylamide. My tosylamide group is being cleaved. Why is this happening and what are my alternatives?

A: This is a classic compatibility issue. The tosyl group is readily cleaved by strong reducing agents, particularly metal hydrides like Lithium Aluminum Hydride (LiAlH₄). This reductive cleavage of the N-S bond is a common and effective method for deprotecting tosylamides.

  • Causality: The hydride attacks the electrophilic sulfur atom, leading to the cleavage of the N-S bond and formation of the free amine and a sulfur-based byproduct. Other powerful reducing agents like Samarium(II) Iodide (SmI₂) are also known to cleave tosylamides very efficiently.[8][9][17][18]

  • Troubleshooting Advice:

    • Select a Milder Reductant: For reducing an ester in the presence of a tosylamide, a more selective reagent is needed. Sodium borohydride (NaBH₄) is often a good choice as it typically does not cleave tosylamides while still reducing esters (albeit more slowly than LiAlH₄, sometimes requiring activation).

    • Change Reaction Order: Consider if it's possible to perform the reduction before installing the tosyl group in your synthetic sequence.

    • Use Alternative Protecting Groups: If strong reduction is necessary late in the synthesis, consider a protecting group known to be stable to hydrides, such as Boc or Cbz.

The following workflow can help guide your choice of reducing agent:

G start Need to perform a reduction in the presence of a tosylamide? q_reductant What type of reduction? start->q_reductant ester_ketone Ester / Ketone / Aldehyde q_reductant->ester_ketone Carbonyl other_reduction Other Reductions q_reductant->other_reduction Other ester_ketone_q Is the tosylamide meant to be cleaved? ester_ketone->ester_ketone_q other_q Consult literature for reagent compatibility with tosylamides. other_reduction->other_q cleave_yes Use strong reductants: LiAlH₄, SmI₂/H₂O ester_ketone_q->cleave_yes Yes cleave_no Use milder reductants: NaBH₄, DIBAL-H (at low temp) ester_ketone_q->cleave_no No

Workflow for Reductant Selection.
Thermal & Photolytic Stress

Q: What is the decomposition temperature of p-toluenesulfonamide? Can I safely melt it for a reaction?

A: The melting point of p-toluenesulfonamide is approximately 136-140°C.[1][7] It exhibits good thermal stability under normal conditions but will decompose upon strong heating.[7][19] Decomposition can begin at temperatures above its boiling point (221°C at 10 mmHg), and upon burning, it produces toxic fumes, including nitrogen oxides and sulfur oxides.[6][11][15] Therefore, melting p-toluenesulfonamide for a reaction should be done with caution, under an inert atmosphere, and well below its decomposition temperature to avoid generating hazardous byproducts.

Q: Is p-toluenesulfonamide sensitive to light?

A: Under normal laboratory conditions and in the absence of specific photosensitizers, p-toluenesulfonamide is generally stable to light. However, specific methods have been developed for the photoreductive cleavage of the N-S bond. These reactions typically require a photosensitizer (like thiourea) and a reducing agent (like NaBH₄) to proceed.[12][13] Unless your reaction mixture contains such components and is exposed to high-intensity light (e.g., UV lamp), photolytic degradation is not a common concern.

Experimental Protocol: Forced Degradation Study

To empirically determine the stability of p-toluenesulfonamide in your specific reaction matrix, a forced degradation study is the most reliable approach.[20][21] This protocol provides a framework for stressing the compound under various conditions and analyzing the outcome.

Objective: To identify potential degradation products and quantify the stability of p-toluenesulfonamide under hydrolytic, oxidative, and thermal stress.

Materials:

  • p-Toluenesulfonamide (p-TsNH₂)

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade Acetonitrile and Water

  • Phosphate buffer (pH 3.0)

  • HPLC system with UV or MS detector

Protocol Workflow:

G cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions (in separate vials) cluster_analysis 3. Analysis prep Prepare 1 mg/mL p-TsNH₂ stock solution in 50:50 ACN:H₂O acid Acid Hydrolysis: Add 0.1 N HCl, heat at 60°C prep->acid base Base Hydrolysis: Add 0.1 N NaOH, heat at 60°C prep->base ox Oxidation: Add 3% H₂O₂, keep at RT prep->ox control Control: Stock solution at RT prep->control sample Withdraw samples at t = 0, 4, 8, 24, 48h acid->sample base->sample ox->sample therm Thermal (Solid): Heat solid sample at 105°C therm->sample control->sample neutralize Neutralize acid/base samples sample->neutralize analyze Analyze all samples by stability-indicating HPLC method neutralize->analyze quantify Quantify % degradation and identify major degradants analyze->quantify

Workflow for Forced Degradation Study.

Step-by-Step Methodology:

  • Preparation of Stock Solution: Accurately weigh and dissolve p-TsNH₂ in a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.[5]

  • Application of Stress:

    • Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 N HCl. Keep in a water bath at 60°C.

    • Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 N NaOH. Keep in a water bath at 60°C.

    • Oxidative Stress: Mix 5 mL of stock solution with 5 mL of 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Stress: Place a known quantity of solid p-TsNH₂ in an oven at 105°C.[2]

    • Control: Keep 5 mL of the stock solution at room temperature, protected from light.

  • Sampling and Analysis:

    • Withdraw aliquots from each stressed solution at predetermined time points (e.g., 0, 4, 8, 24, 48 hours).[5]

    • For the thermal stress sample, dissolve a portion in the stock solution solvent at each time point to achieve a 1 mg/mL concentration.

    • Crucially, immediately neutralize the acid and base aliquots with an equimolar amount of NaOH and HCl, respectively, to halt the degradation reaction.[5]

    • Analyze all samples using a validated stability-indicating HPLC method. A typical method might use a C18 column with a gradient elution of phosphate buffer and acetonitrile.

  • Data Interpretation:

    • Calculate the percentage of degradation by comparing the peak area of p-TsNH₂ in the stressed samples to the control sample.

    • The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent compound.[21][22]

    • Characterize any significant degradation products using HPLC-MS to understand the degradation pathways.

This structured approach will provide you with robust, empirical data on the stability of p-toluenesulfonamide within your specific experimental context, allowing for informed decisions in process development and optimization.

References

  • Dahlén, A., & Hilmersson, G. (2009). Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water. Organic Letters, 11(9), 2053–2056. [Link]

  • Petala, E., et al. (2020). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 59(17), 12457–12469. [Link]

  • Technical University of Munich. (n.d.). Sulfonamide Degradation. Institut für Wasserchemie und Chemische Balneologie. [Link]

  • Dahlén, A., & Hilmersson, G. (2009). Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water. Figshare. [Link]

  • Dahlén, A., & Hilmersson, G. (2009). Instantaneous deprotection of tosylamides and esters with SmI(2)/amine/water. National Open Access Monitor, Ireland. [Link]

  • Dahlén, A., & Hilmersson, G. (2009). Instantaneous deprotection of tosylamides and esters with SmI(2)/amine/water. PubMed. [Link]

  • Dahlén, A., & Hilmersson, G. (2009). Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water. National Open Access Monitor, Ireland. [Link]

  • OECD SIDS. (1994). P-TOLUENESULFONAMIDE. UNEP Publications. [Link]

  • King, J. F., & Tsang, G. T. (1989). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications. [Link]

  • Ratcliffe, A. J. (2022). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Domainex. [Link]

  • Borecka, B., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed. [Link]

  • Hoshino, O., Sawaki, S., & Umezawa, B. (1971). Organic Photochemistry. III. Photo-reductive Cleavage of p-Toluenesulfonamides. Chemical and Pharmaceutical Bulletin, 19(10), 2083-2087. [Link]

  • Brom, J., et al. (2023). Light-Driven Reductive Cleavage of Sulfonamides Promoted by Thiourea Organophotosensitizers. The Journal of Organic Chemistry, 88(9), 5923–5935. [Link]

  • Supporting Information for Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. DOI. [Link]

  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Organic Chemistry Portal. [Link]

  • Jinli Chemical. (2025). PTSA (p-Toluenesulfonamide, CAS 70-55-3): Properties, Synthesis, Applications, and Technical Challenges. Jinli Chemical. [Link]

  • Loba Chemie. (2015). P-TOLUENE SULPHONAMIDE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Nelson Labs. [Link]

  • ICSC. (2021). ICSC 1557 - p-TOLUENESULFONAMIDE. Inchem.org. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2022). Toluenesulfonamides - Evaluation statement. AICIS. [Link]

  • PubChem. (n.d.). p-Toluenesulfonamide. National Center for Biotechnology Information. [Link]

  • Lock, I., & Hollender, J. (2001). Biodegradation of p-toluenesulphonamide by a Pseudomonas sp. PubMed. [Link]

  • B. M. D. G. P. K. A. (2018). Important thermal properties of the p-toluene sulfonic acid [PTS] anion based protic ionic liquids (PILs). ResearchGate. [Link]

  • Sinha, A. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories Inc.[Link]

  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Parameters for Sulfonamide Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the Technical Support Center for Sulfonamide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for Sulfonamide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction parameters and troubleshooting common issues encountered during the synthesis of sulfonamides. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring you can develop robust and reliable synthetic methods.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis of sulfonamides, particularly focusing on the classic and most widely used method: the reaction of sulfonyl chlorides with amines.

Q1: What is the fundamental reaction for synthesizing sulfonamides from sulfonyl chlorides?

The most common method for synthesizing sulfonamides involves the nucleophilic reaction of a primary or secondary amine with a sulfonyl chloride.[1][2][3] This reaction is typically performed in the presence of a base, which is crucial for neutralizing the hydrochloric acid (HCl) generated as a byproduct.[1][2]

Q2: Why is the choice of base so critical in this reaction?

The base plays a pivotal role by scavenging the HCl produced during the reaction.[1] Without a base, the amine starting material would be protonated by the generated HCl, forming an ammonium salt. This salt is no longer nucleophilic, which effectively halts the reaction.[1] Common choices include tertiary amines like triethylamine (TEA) and pyridine, or inorganic bases.[1][4] The base should be non-nucleophilic to avoid competing with the primary or secondary amine in reacting with the sulfonyl chloride.

Q3: What are the primary side reactions to be aware of?

The most common side reactions include:

  • Hydrolysis of the sulfonyl chloride: Sulfonyl chlorides are highly sensitive to moisture and can react with water to form the corresponding sulfonic acid, which is unreactive towards the amine.[1][2][5][6]

  • Di-sulfonylation: Primary amines possess two N-H bonds. Under certain conditions, particularly with an excess of sulfonyl chloride, both hydrogens can react, leading to the formation of a di-sulfonylated byproduct.[2]

  • Formation of sulfonate esters: If an alcohol is used as a solvent or is present as an impurity, it can compete with the amine and react with the sulfonyl chloride to form a sulfonate ester byproduct.[2]

Q4: How can I monitor the progress of my reaction?

Thin-Layer Chromatography (TLC) is a rapid and effective method for qualitatively monitoring the consumption of your starting materials (especially the amine) and the formation of the sulfonamide product.[1][2] For more quantitative and precise analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques that can separate and identify all components in the reaction mixture.[2]

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of problems you might encounter during your experiments, followed by their potential causes and recommended solutions.

Problem 1: Low or No Yield of the Desired Sulfonamide

Question: My reaction yield is unexpectedly low. What are the most common culprits and how can I address them?

Low yields can be frustrating, but they are often traceable to a few key factors related to reagent stability and reaction conditions.

Cause A: Hydrolysis of the Sulfonyl Chloride The sulfonyl chloride is highly moisture-sensitive.[5] The presence of even trace amounts of water in your solvent, on your glassware, or in your starting amine can lead to its rapid hydrolysis into an unreactive sulfonic acid.[1][2][6]

  • Solution: Rigorous Anhydrous Conditions

    • Dry Glassware: Thoroughly oven-dry all glassware before use.

    • Anhydrous Solvents: Use commercially available anhydrous solvents or dry your solvents using appropriate methods.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[1][2]

    • Reagent Quality: Use a fresh bottle of sulfonyl chloride or purify it before use if you suspect it has been compromised.[5]

Cause B: Poor Nucleophilicity of the Amine The reactivity of the amine is critical. Sterically hindered amines (e.g., those with bulky groups near the nitrogen) or electron-deficient amines (e.g., anilines with electron-withdrawing groups) are less nucleophilic and react more slowly.[1][2]

  • Solution: Adjusting Reaction Conditions

    • Increase Temperature: Gently heating the reaction can often provide the necessary activation energy to drive it to completion.[1] However, monitor for potential decomposition of the sulfonyl chloride.[6]

    • Use a Catalyst: For particularly challenging amines, catalytic methods, such as those employing copper or palladium, can be effective.[7]

    • Alternative Reagents: Consider using a more reactive sulfonylating agent if possible.

Cause C: Inadequate Base If the base is too weak or used in insufficient quantity, the reaction mixture will become acidic, protonating the amine and stopping the reaction.[6]

  • Solution: Optimize Base Selection and Stoichiometry

    • Sufficient Equivalents: Use at least one equivalent of a suitable base like pyridine or triethylamine.[6]

    • Stronger Base: For less reactive amines, a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be required.[6]

Problem 2: Presence of Significant Side Products

Question: My TLC plate shows multiple spots, and purification is difficult. What are these byproducts and how can I minimize them?

Identifying the impurity is the first step toward mitigating its formation.

Side Product A: Sulfonic Acid (Polar Spot on TLC) This is a clear indication of sulfonyl chloride hydrolysis due to the presence of water.[2][6]

  • Solution: As detailed in Problem 1, the most effective solution is the rigorous exclusion of water from your reaction system.[6]

Side Product B: Di-sulfonylated Product (Less Polar Spot on TLC with Primary Amines) This occurs when both N-H bonds of a primary amine react with the sulfonyl chloride.[2]

  • Solution: Control Stoichiometry and Temperature

    • Stoichiometry: Use a 1:1 ratio of amine to sulfonyl chloride, or a slight excess of the amine.[2]

    • Slow Addition: Add the sulfonyl chloride solution dropwise to the amine solution, preferably at a low temperature (e.g., 0 °C), to maintain control over the reaction.[8]

    • Monitor Closely: Monitor the reaction by TLC and quench it as soon as the starting amine is consumed.[2]

Problem 3: Difficult Purification

Question: I've completed the reaction, but isolating a pure product is challenging. What purification strategies are most effective?

Effective purification is crucial for obtaining a high-purity product suitable for further use.

Strategy A: Aqueous Workup A standard aqueous workup is highly effective for removing the hydrochloride salt of your base and any excess water-soluble reagents.[1][5]

  • Procedure:

    • Quench the reaction with water or a saturated aqueous solution of NH₄Cl.[8]

    • Extract the product into an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with 1M HCl (to remove excess amine base), saturated aqueous NaHCO₃ (to remove any sulfonic acid), and brine.[1][5]

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[1]

Strategy B: Recrystallization For solid sulfonamides, recrystallization is often the most powerful method for achieving high purity.[5]

  • Procedure: Experiment with various solvent systems to find optimal conditions. Common systems include ethanol/water, ethyl acetate/hexanes, or isopropanol/water.[5][9]

Strategy C: Silica Gel Chromatography If recrystallization is ineffective or if your product is an oil, silica gel column chromatography is the standard alternative.[1]

  • Procedure: Use TLC to determine an appropriate solvent system (eluent) that provides good separation between your desired product and any impurities.

Data and Parameter Summaries

To facilitate quick reference, the following tables summarize key reaction parameters.

Table 1: Common Solvents for Sulfonamide Synthesis

SolventTypeKey Characteristics
Dichloromethane (DCM)AproticExcellent solubility for many substrates, volatile and easy to remove.[6]
Acetonitrile (ACN)Aprotic, PolarGood for a wide range of substrates.[6]
Tetrahydrofuran (THF)AproticCommonly used, but must be checked for peroxides and be anhydrous.[6]
PyridineAprotic, BasicCan act as both a solvent and a base.[4]
Water, Ethanol, GlycerolProticUsed in some newer, "green" chemistry protocols, often with specific oxidants.[10][11]

Table 2: Selection of Bases for Sulfonamide Synthesis

BaseTypeUse Case
Triethylamine (TEA)Tertiary AmineStandard, cost-effective choice for most syntheses.[4]
PyridineTertiary AmineOften used when it also serves as the solvent.[4]
Hunig's Base (DIPEA)Hindered AmineGood for preventing side reactions due to its steric bulk.
DBUAmidineA stronger, non-nucleophilic base for less reactive amines.[6]

Visualized Workflows and Logic

The following diagrams illustrate the standard experimental workflow and a decision-making process for troubleshooting.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 1. Dry Glassware & Syringes prep2 2. Use Anhydrous Solvents prep1->prep2 react1 3. Dissolve Amine & Base in Solvent prep2->react1 react2 4. Cool to 0 °C react1->react2 react3 5. Add Sulfonyl Chloride Dropwise react2->react3 react4 6. Monitor by TLC/LC-MS react3->react4 workup1 7. Quench Reaction react4->workup1 workup2 8. Aqueous Extraction workup1->workup2 workup3 9. Dry Organic Layer workup2->workup3 workup4 10. Purify Product (Chromatography/Recrystallization) workup3->workup4

Standard experimental workflow for sulfonamide synthesis.

G action_node action_node start_node Low Yield Observed q1 Reagents fresh & anhydrous? start_node->q1 q2 Amine sterically hindered or electron-deficient? q1->q2 Yes a1 Use fresh/purified sulfonyl chloride & anhydrous solvents. Run under inert atmosphere. q1->a1 No q3 Base adequate? (≥1 equiv., non-nucleophilic) q2->q3 No a2 Increase reaction temperature. Consider a stronger base (DBU) or alternative catalytic method. q2->a2 Yes a4 Review workup procedure for product loss. Check stoichiometry. q3->a4 Yes a3 Screen alternative bases (e.g., Pyridine, Hunig's Base) and ensure ≥1 equivalent. q3->a3 No

Sources

Optimization

troubleshooting guide for reactions involving 4-methylbenzene-1-sulfonoimidamide

Welcome to the Technical Support Center for reactions involving 4-methylbenzene-1-sulfonoimidamide (often referred to as p-toluenesulfonimidamide) and its derivatives. As a highly versatile bioisostere and a privileged c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for reactions involving 4-methylbenzene-1-sulfonoimidamide (often referred to as p-toluenesulfonimidamide) and its derivatives. As a highly versatile bioisostere and a privileged chiral nitrene precursor, this compound presents unique mechanistic challenges in the laboratory.

This guide is engineered for researchers and drug development professionals, providing field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to optimize your synthetic workflows.

Section 1: Troubleshooting Synthesis & Handling

Q: When synthesizing 4-methylbenzene-1-sulfonoimidamide via NH transfer from p-toluenesulfinamide, I observe significant over-oxidation and side products. How can I improve chemoselectivity?

A: The synthesis of sulfonimidamides via NH transfer often utilizes hypervalent iodine reagents (e.g., iodosylbenzene or PhI(OAc)₂) and an ammonia source like ammonium carbamate ()[1]. Over-oxidation occurs when the hypervalent iodine reagent is too reactive or the reaction temperature is not strictly controlled.

  • Causality: The intermediate iodonitrene is highly electrophilic. If the reaction is run in strongly acidic conditions or without temperature control, competitive pathways (like hydrolysis to sulfonic acids or unwanted C-H insertions) outcompete the desired S-N bond formation.

  • Solution: Switch to iodosylbenzene (PhI=O) in isopropanol (iPrOH) with exactly 1.0 equivalent of acetic acid. This specific stoichiometry moderates the electrophilicity of the iodonitrene and suppresses the formation of undesired sulfoximines. Maintain the reaction strictly at 0 °C during the addition phase.

Section 2: Troubleshooting Applications (Nitrene Transfer & Aziridination)

Q: I am using chiral N-(p-toluenesulfonyl)-p-toluenesulfonimidamide as a nitrene precursor for the diastereoselective copper-catalyzed aziridination of styrene, but my diastereomeric excess (de) is below 20%. Why?

A: The in situ generation of the chiral iminoiodane from the sulfonimidamide and iodosylbenzene requires rigorously anhydrous conditions. Moisture degrades the iminoiodane intermediate, leading to background, non-catalyzed nitrene transfer which is inherently racemic ()[2].

  • Causality: Copper(I) catalysts (like Cu(MeCN)₄PF₆) coordinate the iminoiodane to form a discrete metallonitrene intermediate. If water is present, it competes for copper coordination sites, forcing the iminoiodane to undergo uncatalyzed thermal decomposition rather than the stereocontrolled metal-mediated pathway.

  • Solution: Add freshly activated 4Å molecular sieves to the reaction mixture 15 minutes prior to the addition of PhI=O. Ensure the sulfonimidamide is rigorously dried under high vacuum overnight before use.

Q: My C-H amination of unactivated alkanes using 4-methylbenzene-1-sulfonoimidamide and Rh₂(S-nta)₄ is stalling at 10% conversion. How do I drive it to completion?

A: Amination of light alkanes using sulfonimidamides is notoriously sluggish due to the high activation energy required for the asynchronous concerted metal-bound nitrene insertion into the C(sp³)-H bond ()[3].

  • Causality: The active oxidant, typically PhI(OCOt-Bu)₂, degrades over time at the required reaction temperatures (-35 °C to room temperature), leaving the catalytic cycle starved of the necessary nitrene precursor.

  • Solution: Employ a slow, continuous addition of the oxidant via a syringe pump over 12 hours rather than a single bolus addition. Additionally, use a 5-fold volumetric excess of the alkane substrate relative to the sulfonimidamide to shift the kinetic equilibrium toward the C-H insertion pathway.

Section 3: Troubleshooting Applications (Cross-Coupling)

Q: I am attempting a Pd-catalyzed C-N cross-coupling of 4-methylbenzene-1-sulfonoimidamide with an aryl bromide, but I only recover starting material and debrominated arene.

A: Sulfonimidamides have significantly lower nucleophilicity compared to primary alkylamines, making the reductive elimination step in the catalytic cycle highly challenging ()[4].

  • Causality: The steric bulk and electron-withdrawing nature of the sulfonyl/imidamide core stabilize the Pd(II)-amido intermediate, preventing efficient reductive elimination ()[5]. The presence of debrominated arene indicates that β -hydride elimination or protodepalladation is occurring faster than C-N bond formation.

  • Solution: Switch to a specialized biarylphosphine ligand (e.g., tBuBrettPhos) which features extreme steric bulk designed to accelerate reductive elimination. Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) to ensure complete deprotonation of the sulfonimidamide prior to transmetalation.

Quantitative Data Summary

Reaction TypeCatalyst / ReagentOptimal SolventTemp (°C)Key AdditiveExpected Yield / de
NH Transfer (Synthesis) PhI=O, NH₂CO₂NH₄iPrOH0 to 25AcOH (1.0 eq)75–85% / N/A
Aziridination of Olefins Cu(MeCN)₄PF₆ (10 mol%)MeCN-18 to 254Å Molecular Sieves35–96% / up to 60% de
C-H Amination of Alkanes Rh₂(S-nta)₄ (5 mol%)Cl₂CHCHCl₂/MeOH-35PhI(OCOt-Bu)₂36–50% / High Regioselectivity
C-N Cross-Coupling Pd₂(dba)₃ / tBuBrettPhosToluene100NaOtBu (2.0 eq)60–90% / N/A

Diagnostic Workflow

TroubleshootingWorkflow A Low Yield in Aziridination B Check Iminoiodane Formation A->B C Is PhI=O freshly prepared? B->C D Synthesize fresh PhI=O Add 4Å Molecular Sieves C->D No E Check Cu Catalyst State C->E Yes D->E F Ensure Cu(I) state (e.g., Cu(MeCN)4PF6) E->F G Analyze Olefin Electronics F->G H Is olefin electron-poor? G->H I Increase catalyst loading or switch to Rh(II) H->I Yes J Success: High Yield & de H->J No I->J

Workflow for diagnosing and resolving low yields in copper-catalyzed aziridination.

Standardized Experimental Protocols

Protocol 1: Synthesis of 4-Methylbenzene-1-sulfonoimidamide via NH Transfer
  • Preparation: In a flame-dried 50 mL round-bottom flask, dissolve p-toluenesulfinamide (1.0 mmol) in anhydrous isopropanol (10 mL).

  • Reagent Addition: Add ammonium carbamate (2.0 mmol) and exactly 1.0 equivalent of glacial acetic acid.

    • Self-Validation Step: Ensure complete dissolution; the mixture must be entirely clear before proceeding.

  • Oxidation: Cool the mixture to 0 °C using an ice bath. Slowly add iodosylbenzene (PhI=O, 1.2 mmol) in small portions over 15 minutes.

    • Self-Validation Step: Gentle gas evolution (CO₂) should be observed immediately. If no gas evolves, verify the quality and storage conditions of the ammonium carbamate.

  • Completion: Stir at room temperature for 2 hours. Monitor via LC-MS. The target mass[M+H]⁺ for the sulfonimidamide should be the dominant peak.

  • Workup: Quench with saturated aqueous Na₂S₂O₃, extract with EtOAc (3 × 15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Diastereoselective Aziridination of Styrene
  • Complexation: In a nitrogen-filled glovebox, charge a Schlenk tube with Cu(MeCN)₄PF₆ (10 mol%) and freshly flame-dried 4Å molecular sieves (100 mg). Add anhydrous MeCN (5 mL).

  • Substrate Addition: Add styrene (1.0 mmol) and chiral N-(p-toluenesulfonyl)-p-toluenesulfonimidamide (1.2 mmol).

    • Self-Validation Step: The solution should turn a homogeneous pale yellow/green, confirming active Cu(I) coordination.

  • Nitrene Generation: Cool the Schlenk tube to -18 °C. Add PhI=O (1.2 mmol) in one single portion.

    • Self-Validation Step: A transient deep green/brown color indicates successful metallonitrene formation. If an immediate black precipitate forms, the catalyst has died (Cu oxide formation) due to moisture or oxygen ingress.

  • Reaction: Stir at -18 °C for 24 hours under a positive pressure of nitrogen.

  • Purification: Filter the crude mixture through a short pad of Celite, concentrate, and purify via flash column chromatography (Hexanes/EtOAc).

References

  • Title: Sulfonimidamides: Efficient Chiral Iminoiodane Precursors for Diastereoselective Copper-Catalyzed Aziridination of Olefins Source: PubMed / Organic Letters URL: [Link]

  • Title: Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer Source: MDPI / Molecules URL: [Link]

  • Title: Metal-Catalyzed and Metal-Free Intermolecular Amination of Light Alkanes and Benzenes Source: PMC / NIH URL: [Link]

  • Title: Synthesis of Sulfonimidamides Source: Organic Chemistry Portal URL: [Link]

Sources

Troubleshooting

Technical Support Center: Identification and Characterization of Impurities in 4-Methylbenzene-1-sulfonoimidamide

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-methylbenzene-1-sulfonoimidamide. It provides in-depth troubleshooting advice and frequently asked q...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-methylbenzene-1-sulfonoimidamide. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the identification and characterization of impurities. The information herein is based on established principles of organic chemistry, analytical science, and regulatory expectations for pharmaceutical development.

I. Frequently Asked Questions (FAQs)

FAQ 1: What are the most likely process-related impurities in a synthesis of 4-methylbenzene-1-sulfonoimidamide?

The impurity profile of 4-methylbenzene-1-sulfonoimidamide is highly dependent on the synthetic route employed. A common approach to analogous sulfonamides involves the reaction of a sulfonyl chloride with an amine or ammonia source.[1][2] Extrapolating from these methods, potential impurities can be categorized as follows:

  • Starting Materials and Reagents:

    • p-Toluenesulfonyl chloride: The primary electrophile in many sulfonamide syntheses. Its presence indicates an incomplete reaction.

    • o-Toluenesulfonyl chloride: A common isomeric impurity in commercial p-toluenesulfonyl chloride that can lead to the corresponding o-isomer of the final product.

    • Ammonia or Amine Source: Unreacted nucleophiles may be present.

  • Reaction By-products:

    • 4-Methylbenzene-1-sulfonamide: If the synthesis involves a stepwise process where a sulfonamide is an intermediate, it may be present as an impurity.

    • Bis(4-methylphenyl)disulfane: A potential by-product from the reduction of the sulfonyl chloride.

    • 4-Methylbenzenesulfinic acid: Can be formed by the reduction of p-toluenesulfonyl chloride.[3]

  • Solvent-Related Impurities:

    • Residual solvents used in the synthesis and purification steps.

The following diagram illustrates a potential synthetic pathway and the origin of these impurities.

Impurity_Formation Potential Impurity Formation Pathways cluster_starting_materials Starting Materials cluster_synthesis Synthesis cluster_impurities Potential Impurities p-Toluenesulfonyl_chloride p-Toluenesulfonyl chloride Reaction Reaction to form 4-methylbenzene-1-sulfonoimidamide p-Toluenesulfonyl_chloride->Reaction Unreacted_p-TsCl Unreacted p-Toluenesulfonyl chloride p-Toluenesulfonyl_chloride->Unreacted_p-TsCl Incomplete Reaction o-Toluenesulfonyl_chloride o-Toluenesulfonyl chloride (Isomer) o-Toluenesulfonyl_chloride->Reaction o-Isomer o-Toluenesulfonoimidamide o-Toluenesulfonyl_chloride->o-Isomer Isomeric Starting Material Ammonia_source Ammonia/Amine Source Ammonia_source->Reaction Unreacted_Amine Unreacted Ammonia/Amine Ammonia_source->Unreacted_Amine Incomplete Reaction Sulfonamide_Intermediate 4-Methylbenzene-1-sulfonamide Reaction->Sulfonamide_Intermediate Incomplete second step Byproduct_1 Bis(4-methylphenyl)disulfane Reaction->Byproduct_1 Side Reaction Byproduct_2 4-Methylbenzenesulfinic acid Reaction->Byproduct_2 Side Reaction 4-methylbenzene-1-sulfonoimidamide 4-methylbenzene-1-sulfonoimidamide Reaction->4-methylbenzene-1-sulfonoimidamide Desired Product

Caption: Potential Impurity Formation Pathways.

FAQ 2: What are the likely degradation products of 4-methylbenzene-1-sulfonoimidamide?

Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions during manufacturing, storage, and handling.[3][4][5]

  • Hydrolysis: The sulfonoimidamide functional group may be susceptible to hydrolysis under acidic or basic conditions.

    • Acidic Hydrolysis: Likely to yield 4-methylbenzene-1-sulfonic acid and the corresponding amine/ammonia.

    • Basic Hydrolysis: May also lead to the formation of 4-methylbenzene-1-sulfonic acid .

  • Oxidation: The sulfur atom is susceptible to oxidation. However, as it is already in a high oxidation state, degradation of other parts of the molecule, such as the tolyl methyl group to a carboxylic acid, is possible under strong oxidative stress.

  • Photolysis: Exposure to UV light can induce degradation, potentially leading to radical-mediated decomposition products. The specific products are highly dependent on the conditions.

  • Thermal Degradation: High temperatures can lead to decomposition. The degradation pathway would need to be investigated experimentally.

A well-designed forced degradation study should include exposure to acid, base, peroxide, heat, and light to comprehensively identify potential degradants.[3][4]

II. Troubleshooting Guides

Troubleshooting Guide 1: HPLC-UV Analysis

Issue: An unknown peak is observed in the chromatogram of my 4-methylbenzene-1-sulfonoimidamide sample.

Troubleshooting Workflow:

HPLC_Troubleshooting Troubleshooting Unknown HPLC Peaks Start Unknown Peak Observed Check_Blank Inject a blank (diluent) Start->Check_Blank Blank_Peak_Present Is the peak present in the blank? Check_Blank->Blank_Peak_Present System_Contamination System Contamination or Carryover. Clean the injector and column. Blank_Peak_Present->System_Contamination Yes Spike_Sample Spike the sample with known potential impurities (e.g., starting materials). Blank_Peak_Present->Spike_Sample No Peak_Coelutes Does the peak co-elute with a known standard? Spike_Sample->Peak_Coelutes Identify_Impurity Tentatively identify the impurity. Confirm with a secondary technique (e.g., LC-MS). Peak_Coelutes->Identify_Impurity Yes UV_Spectrum Compare the UV spectrum of the unknown peak with the main peak. Peak_Coelutes->UV_Spectrum No Spectrum_Similar Is the UV spectrum similar? UV_Spectrum->Spectrum_Similar Isomeric_Impurity Potential isomeric impurity. Spectrum_Similar->Isomeric_Impurity Yes Different_Chromophore Impurity with a different chromophore. Proceed to LC-MS for mass information. Spectrum_Similar->Different_Chromophore No LC_MS_Analysis Perform LC-MS analysis to obtain mass information. Isomeric_Impurity->LC_MS_Analysis Different_Chromophore->LC_MS_Analysis

Caption: HPLC Troubleshooting Workflow.

Detailed Steps:

  • Blank Injection: Always start by injecting your mobile phase or sample diluent. This will help you identify any peaks originating from the system or solvent.

  • Spiking with Known Impurities: If you have access to potential starting materials or by-products, spike your sample with a small amount of each. Co-elution of the unknown peak with a known standard provides strong evidence for its identity.

  • UV Spectral Analysis: If your HPLC system has a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, compare the UV spectrum of the unknown peak to that of the main component. Isomeric impurities will often have very similar UV spectra.

  • Proceed to LC-MS: If the above steps do not lead to identification, the next logical step is to obtain mass information using Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guide 2: LC-MS Characterization

Issue: I have the mass of an unknown impurity from LC-MS, but I am unsure of its structure.

Characterization Workflow:

  • Determine the Molecular Formula: Use high-resolution mass spectrometry (HRMS) to obtain an accurate mass measurement, which will allow you to predict the elemental composition.

  • Analyze the Fragmentation Pattern: Perform tandem mass spectrometry (MS/MS) to induce fragmentation of the impurity's molecular ion. Aromatic sulfonamides often exhibit characteristic fragmentation patterns, such as the loss of SO2 (64 Da). The fragmentation can provide clues about the structure.

    Characteristic Neutral Loss Interpretation
    64 Da (SO2)Suggests a sulfonamide or related structure.
    155 Da (C7H7SO2)Loss of the tosyl group.
    91 Da (C7H7)Loss of a tolyl group.
  • Isolate the Impurity: If the impurity is present at a significant level (>0.1%), consider isolating it using preparative HPLC for further characterization by Nuclear Magnetic Resonance (NMR) spectroscopy.

  • NMR Spectroscopy:

    • ¹H NMR: Will provide information on the number and types of protons and their connectivity.

    • ¹³C NMR: Will show the number of unique carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments can be used to piece together the complete structure of the impurity.

III. Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

This protocol provides a general starting point for developing a stability-indicating HPLC method. Optimization will be required based on the specific impurity profile of your sample.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

Time (min)%A%B
09010
251090
301090
319010
409010
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products.

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60 °C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample (in a photostability chamber) to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

After exposure, neutralize the acidic and basic samples and analyze all samples by the developed HPLC-UV method.

IV. References

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry. ([Link])

  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC. ([Link])

  • Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. PMC. ([Link])

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. ([Link])

  • Synthesis of N-arylsulfonamides via Fe-promoted reaction of sulfonyl halides with nitroarenes in an aqueous medium. PubMed. ([Link])

  • 4-METHYLBENZENE-1-SULFONIC ACID. Ataman Kimya. ([Link])

  • Three Component Reaction of Aryl Diazonium Salt with Sulfonamide & Actonitrile to Synthesize N-sulfonyl Amidine. ResearchGate. ([Link])

  • 4-METHYLBENZENE-1-SULFONAMIDE | CAS 70-55-3. Matrix Fine Chemicals. ([Link])

  • Method for preparing 4-amino-N-methylphenyl methane sulfonamide. Google Patents. ()

  • Hydrolysis of naptalam and structurally related amides: inhibition by dissolved metal ions and metal (hydr)oxide surfaces. PubMed. ([Link])

  • Synthetic method of 4-methylsulfonyl methylbenzene. Google Patents. ()

  • Synthesizing process of 4-methyl sodium benzene sulphinate. Google Patents. ()

  • Assessment of the impact of hydrolysis on bound sulfonamide residue determination in honey using stable isotope dilution ultrahigh performance liquid chromatography tandem mass spectrometry. PubMed. ([Link])

  • One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides. Organic Chemistry Portal. ([Link])

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. ([Link])

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. ([Link])

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. ([Link])

Sources

Optimization

Catalyst Deactivation in 4-Methylbenzene-1-sulfonoimidamide Workflows: Technical Support &amp; Troubleshooting Guide

Welcome to the Technical Support Center for Transition-Metal Catalysis. As a Senior Application Scientist, I frequently encounter challenges related to catalyst quenching when utilizing 4-methylbenzene-1-sulfonoimidamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Transition-Metal Catalysis. As a Senior Application Scientist, I frequently encounter challenges related to catalyst quenching when utilizing 4-methylbenzene-1-sulfonoimidamide (also known as p-toluenesulfonimidamide). This unique aza-S(VI) motif is highly valuable as a chiral nitrene precursor and a robust directing group in drug development. However, its distinct stereoelectronic profile—specifically its strong coordinating ability and requirement for potent oxidants—often leads to premature catalyst deactivation.

This guide provides field-proven, step-by-step troubleshooting methodologies and answers to frequently asked questions to ensure your catalytic cycles remain robust and high-yielding.

Section 1: Troubleshooting Guides & Methodologies

Issue A: Rapid Catalyst Quenching in Copper-Catalyzed Aziridination

Context: Using 4-methylbenzene-1-sulfonoimidamide with iodosylbenzene (PhI=O) to generate chiral iminoiodanes in situ for Cu(I)-catalyzed alkene aziridination. Symptom: The reaction mixture turns dark brown/black within minutes; aziridine yields stall below 30%. Causality: The generation of the active nitrene species requires a hypervalent iodine oxidant. If the local concentration of PhI=O exceeds the catalytic turnover rate, the excess oxidant irreversibly oxidizes the Cu(I) catalyst to inactive Cu(II) or Cu(III) species. This leads to disproportionation and metal nanoparticle precipitation (evidenced by the black color) .

Self-Validating Protocol:

  • Pre-chill the system: Cool the reaction vessel containing the alkene, Cu(MeCN)₄PF₆ (10 mol%), and 4 Å molecular sieves in anhydrous MeCN to -18 °C.

  • Controlled Oxidant Delivery: Do not add PhI=O in a single portion. Instead, use a programmable syringe pump to deliver a suspension of PhI=O (1.2 equiv.) over 3 hours to maintain a low steady-state concentration.

  • Validation Check (Feedback Loop): Monitor the reaction visually. It should maintain a pale/clear appearance. If darkening occurs, pause the syringe pump for 15 minutes. If the color lightens, the catalytic cycle has consumed the accumulated oxidant, validating that your addition rate was too fast. Adjust the flow rate accordingly.

Issue B: Ir/Rh Catalyst Poisoning via Off-Cycle Chelation in Directed C-H Activation

Context: Using the sulfonoimidamide moiety as a directing group for late-stage C-H functionalization. Symptom: High starting material recovery; kinetic profiling shows an initial burst of product followed by a complete halt. Causality: The sulfonoimidamide group ( Ar−S(=O)(=NR)−NR2​ ) is a potent bidentate ligand. As the reaction progresses, excess substrate or the functionalized product can outcompete the transient active species, forming a thermodynamically stable, off-cycle bis-chelated metal complex (e.g., an inactive Ir(III) dimer). This sequesters the active catalyst and halts the cycle .

Self-Validating Protocol:

  • Solvent Modulation: Switch from coordinating solvents (like DMF or MeCN) to highly fluorinated, non-coordinating solvents such as hexafluoroisopropanol (HFIP) or 2,2,2-trifluoroethanol (TFE). These solvents disrupt the hydrogen-bonding networks that stabilize the deactivated chelate.

  • Additive Rescue: Introduce a halide scavenger. Add 1.5 equivalents of AgOAc or AgNTf₂. The silver salt abstracts halide ligands from the poisoned metal center, forcing the equilibrium back toward the active, open-coordination cationic metal species.

  • Validation Check (Diagnostic Spiking): Run a parallel reaction. Once it stalls, spike the mixture with 10 mol% fresh catalyst. If the reaction immediately resumes, off-cycle poisoning (rather than substrate degradation) is definitively confirmed as your root cause.

Section 2: Mechanistic Pathways

To effectively troubleshoot, one must visualize the competing pathways of the catalytic cycle. The diagram below illustrates the divergence between productive turnover and the two primary deactivation states.

G A Active Metal Catalyst (Rh, Ir, or Cu) C Catalytic Intermediate (Nitrene/Metallacycle) A->C Substrate Binding E Deactivated State 1: Off-Cycle Chelate A->E Strong N/O Coordination (Poisoning) F Deactivated State 2: Oxidative Degradation A->F Excess Hypervalent Iodine B Substrate + 4-methylbenzene-1-sulfonoimidamide B->C Reagent Addition D Functionalized Product C->D Reductive Elimination/ Transfer D->A Catalyst Release E->A Halide Scavengers/ Steric Ligands

Catalytic cycle showing productive turnover vs. off-cycle chelation and oxidative degradation.

Section 3: Quantitative Data & Mitigation Strategies

Table 1: Summary of Catalyst Deactivation Modes and Mitigation Strategies

Catalyst SystemReaction TypePrimary Deactivation ModeMechanistic Root CauseRecommended Mitigation StrategyExpected Yield Recovery
Cu(MeCN)₄PF₆ AziridinationOxidative DegradationExcess PhI=O oxidizes Cu(I) to inactive Cu(II)/Cu(III)Syringe pump addition of oxidant; strict -18 °C temp control+40-50%
Ir(III) / Rh(III) Directed C-H ActivationOff-Cycle ChelationBidentate N,O-coordination of sulfonoimidamideSwitch to HFIP solvent; add AgOAc (1.5 equiv.)+35-45%
Rh₂(S-nta)₄ C-H AminationThermal DegradationExothermic nitrene formation degrades paddlewheelIsothermal jacketed cooling (-35 °C); overhead stirring+20-30%

Section 4: Frequently Asked Questions (FAQs)

Q: Why does my Rh₂(S-nta)₄ catalyzed C-H amination fail when scaling up from 0.1 mmol to 5 mmol? A: Scale-up alters the heat transfer profile and mixing efficiency. In the stereoselective C-H amination using chiral sulfonoimidamides, the asynchronous concerted metal-bound nitrene insertion is highly sensitive to thermal spikes. At a 5 mmol scale, the exothermic nitrene formation can degrade the dirhodium(II) carboxylate paddlewheel . Solution: Scale up using a jacketed reactor to maintain strict isothermal conditions (-35 °C), and ensure vigorous overhead stirring rather than magnetic stirring to prevent localized oxidant concentration gradients.

Q: Can I use standard sulfonamides instead to avoid these deactivation issues? A: While standard sulfonamides are less sterically demanding and simpler to handle, they lack the stereogenic sulfur center and the additional nitrogen vector provided by sulfonoimidamides. Substituting them will result in a complete loss of the diastereoselectivity (up to 60% de) observed in Cu(I)-catalyzed aziridinations . The deactivation must be managed chemically, not by abandoning the functional group.

Section 5: References

  • Dodd, R. H., et al. "Sulfonimidamides: efficient chiral iminoiodane precursors for diastereoselective copper-catalyzed aziridination of olefins." Organic Letters, 2004. URL:[Link]

  • Weis, E. "Iridium-Catalyzed C−H Activation Methods for Late-Stage Functionalization of Pharmaceuticals." Department of Organic Chemistry, Stockholm University, 2020. URL:[Link]

  • Perez, P. J., et al. "Metal-Catalyzed and Metal-Free Intermolecular Amination of Light Alkanes and Benzenes." National Institutes of Health (PMC), 2011. URL:[Link]

Reference Data & Comparative Studies

Validation

comparative study of 4-methylbenzene-1-sulfonoimidamide with other sulfonamides

Comparative Study: 4-Methylbenzene-1-sulfonimidamide vs. Classical Sulfonamides in Drug Design The sulfonamide functional group is a historical cornerstone of medicinal chemistry, forming the pharmacophore of numerous an...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Study: 4-Methylbenzene-1-sulfonimidamide vs. Classical Sulfonamides in Drug Design

The sulfonamide functional group is a historical cornerstone of medicinal chemistry, forming the pharmacophore of numerous antibacterial agents, diuretics, and carbonic anhydrase inhibitors. However, the demand for novel chemical space and improved pharmacokinetic profiles has driven the exploration of bioisosteres. Enter 4-methylbenzene-1-sulfonimidamide (also known as p-toluenesulfonimidamide), an aza-analog where one of the oxygen atoms on the sulfur is replaced by a nitrogen atom[1].

This technical guide provides an objective, data-driven comparison between classical sulfonamides and their sulfonimidamide counterparts, detailing the mechanistic rationale, physicochemical shifts, and self-validating synthetic protocols required to leverage this scaffold in drug development.

Structural and Mechanistic Divergence

The transition from p-toluenesulfonamide to 4-methylbenzene-1-sulfonimidamide is not merely a substitution of atoms; it is a fundamental geometric and electronic transformation.

  • Stereochemical Expansion: Classical sulfonamides feature an achiral sulfur center. The substitution of oxygen for an imine nitrogen (=NH) breaks this symmetry, transforming the sulfur into a stereogenic tetrahedral center[2]. This expands the molecule's spatial projection from 2D to 3D, allowing for enantiomer-specific interactions within chiral protein binding pockets.

  • Vector Addition: The new nitrogen atom serves as an additional vector for functionalization. Medicinal chemists can alkylate or acylate this nitrogen to fine-tune the molecule's electronics without disrupting the primary hydrogen-bonding interface of the -NH2 group[1].

Properties SIA Sulfonimidamide Scaffold (Chiral S-Center) P1 Physicochemical Properties SIA->P1 P2 Pharmacokinetic Profile SIA->P2 A1 Lower Lipophilicity P1->A1 A2 Tunable pKa P1->A2 A3 Increased Aqueous Solubility P1->A3 B1 Reduced Plasma Protein Binding P2->B1 B2 High Caco-2 Permeability P2->B2

Caption: Pharmacological and physicochemical advantages of the sulfonimidamide scaffold.

Physicochemical Profiling

The aza-substitution directly impacts the absorption, distribution, metabolism, and excretion (ADME) profile of the molecule. The table below summarizes the quantitative and qualitative shifts observed when moving from a classical sulfonamide to a sulfonimidamide[1][3][4].

Propertyp-Toluenesulfonamide4-Methylbenzene-1-sulfonimidamideCausality / Impact on Drug Design
Sulfur Geometry AchiralChiral (Tetrahedral)Enables stereospecific target engagement; enantiomers often display distinct IC50 values[5].
H-Bond Acceptors 2 (O, O)2 (O, N)The imine nitrogen alters the hydration shell, often significantly improving aqueous solubility[1].
H-Bond Donors 1 (-NH2)2 (-NH2, =NH)Increased donor capacity enhances interaction with polar residues in target binding sites.
Lipophilicity (LogP) ModerateLoweredReduced lipophilicity decreases off-target toxicity and non-specific lipid partitioning[4].
Acidity (pKa) Fixed (~10)Tunable (5.9–7.6)N-substitution allows precise pKa modulation, optimizing the ionization state at physiological pH[4].
Plasma Protein Binding HighSignificantly ReducedIncreases the fraction of unbound, pharmacologically active drug in systemic circulation[3].

Experimental Methodology: Synthesis and Validation

To effectively evaluate 4-methylbenzene-1-sulfonimidamide, researchers require robust synthetic access. Traditional solvent-based aminations of sulfinamides often suffer from poor yields due to the rapid oligomerization of the reactive intermediates.

The following protocol utilizes a mechanochemical (solvent-free) approach . Causality: By eliminating the solvent, the localized concentration of reagents is maximized, driving the reaction kinetically toward the desired product before hydrolytic degradation or oligomerization can occur[6].

Protocol 1: Mechanochemical Synthesis of 4-Methylbenzene-1-sulfonimidamide

Step 1: Oxidative Chlorination

  • Add p-toluenesulfinamide (1.0 equiv) and N-chlorosuccinimide (NCS, 1.1 equiv) into a 15 mL stainless-steel milling jar equipped with a single 10 mm stainless-steel milling ball.

  • Mill the solid mixture at 30 Hz for 10 minutes. Mechanism: The mechanical energy facilitates a rapid, solvent-free oxidative chlorination, quantitatively yielding the highly reactive p-toluenesulfonimidoyl chloride intermediate[6].

Step 2: Nucleophilic Amination 3. Open the milling jar under a fume hood and add the amine nucleophile (e.g., ammonia gas equivalent or primary amine, 2.5 equiv). 4. Mill the mixture for an additional 30 minutes at 30 Hz. Mechanism: The excess amine acts simultaneously as the nucleophile for the S(VI) substitution and as an acid scavenger for the generated HCl, driving the reaction to completion. 5. Isolation: Extract the resulting solid with ethyl acetate. Wash the organic layer with saturated aqueous NaCl, dry over anhydrous MgSO4, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

Step 3: Self-Validation System 6. Structural Confirmation: Validate the chiral sulfur center via 1H NMR. If functionalized with a chiral amine, observe the diastereotopic splitting of adjacent protons. 7. Stereochemical Isolation: Separate the resulting enantiomers via preparative chiral HPLC (e.g., using a Chiralpak AD-H column) to isolate the pure (+)- and (-)-isomers for comparative biological assays[2].

Workflow N1 p-Toluenesulfinamide (Starting Material) N2 Oxidative Chlorination (NCS, Mechanochemical) N1->N2 Step 1 (10 min) N3 Sulfonimidoyl Chloride Intermediate N2->N3 Rapid Conversion N4 Amination (Amine Nucleophile) N3->N4 Step 2 (30 min) N5 4-Methylbenzene-1-sulfonimidamide (Chiral Bioisostere) N4->N5 Nucleophilic Substitution

Caption: Mechanochemical synthesis workflow of 4-methylbenzene-1-sulfonimidamide from sulfinamide.

Protocol 2: Caco-2 Permeability Validation

To verify the ADME advantages of the synthesized sulfonimidamide over its sulfonamide counterpart, a self-validating Caco-2 assay must be performed.

  • Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days to form a fully polarized, differentiated monolayer. Validate monolayer integrity using Transepithelial Electrical Resistance (TEER > 300 Ω·cm²).

  • Dose the apical chamber with 10 µM of 4-methylbenzene-1-sulfonimidamide in HBSS buffer (pH 7.4). Run p-toluenesulfonamide in parallel as the control.

  • Sample the basolateral chamber at 30, 60, and 120 minutes. Quantify compound concentration via LC-MS/MS.

  • Expected Outcome: The sulfonimidamide will exhibit comparable or superior apparent permeability ( Papp​ ) with a lower efflux ratio, validating its utility as an orally bioavailable bioisostere[4].

Pharmacological Implications

The biological performance of sulfonimidamides heavily relies on the absolute configuration of the S(VI) center. For instance, in the development of oncolytic sulfonylureas and γ -secretase inhibitors, replacing the sulfonamide core with a sulfonimidamide often results in one enantiomer exhibiting significantly higher target affinity than the other[2][5]. Furthermore, the inherently lower lipophilicity and tunable pKa directly correlate with improved metabolic stability, addressing common attrition factors in late-stage drug development[1].

References

  • [1] Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery. European Journal of Medicinal Chemistry (2017). URL:[Link]

  • [3] Sulfonimidamides as Sulfonamides Bioisosteres: Rational Evaluation through Synthetic, in Vitro, and in Vivo Studies. ChemMedChem / Semantic Scholar. URL:[Link]

  • [5] Sulfonimidamide Analogs of Oncolytic Sulfonylureas. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • [4] Preclinical Characterization of Acyl Sulfonimidamides: Potential Carboxylic Acid Bioisosteres with Tunable Properties. ResearchGate. URL:[Link]

  • [2] Pyridine-N-oxide catalyzed asymmetric N-acylative desymmetrization of sulfonimidamides. Chemical Science (RSC Publishing, 2025). URL:[Link]

  • [6] Sulfonimidamides by Sequential Mechanochemical Chlorinations and Aminations of Sulfinamides. Organic Letters (ACS Publications, 2022). URL:[Link]

Sources

Comparative

A Comparative Guide to the Preclinical Validation of p-Toluenesulfonamide's Anticancer Activity

The landscape of oncology drug discovery is continuously evolving, with a significant focus on repurposing existing chemical scaffolds for novel therapeutic applications. Among these, the sulfonamide moiety, a cornerston...

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Author: BenchChem Technical Support Team. Date: April 2026

The landscape of oncology drug discovery is continuously evolving, with a significant focus on repurposing existing chemical scaffolds for novel therapeutic applications. Among these, the sulfonamide moiety, a cornerstone of medicinal chemistry, has garnered substantial interest for its anticancer properties.[1][2] This guide provides an in-depth, comparative framework for the preclinical validation of p-Toluenesulfonamide (PTS), a promising small molecule, detailing the critical in vitro and in vivo methodologies required to substantiate its efficacy against cancer.[3][4][5] This document is intended for researchers, scientists, and drug development professionals, offering both strategic rationale and detailed, field-proven protocols.

While many sulfonamide derivatives have been investigated, this guide will focus on the parent compound, p-Toluenesulfonamide (PTS), which has demonstrated direct anticancer effects in preclinical and clinical studies, particularly against hepatocellular carcinoma, non-small cell lung cancer, and tongue squamous cell carcinoma.[3][6][7] Our objective is to compare its performance against a well-established standard-of-care chemotherapeutic agent, Cisplatin, to provide a clear benchmark for its potential clinical utility.

Part 1: In Vitro Validation - The Foundational Screen

The initial phase of any anticancer drug validation pipeline involves a series of robust in vitro assays. These cell-based tests are designed to efficiently determine a compound's cytotoxic and cytostatic effects, offering a first look at its therapeutic potential before committing to costly and complex animal studies.[8][9][10]

The "Why": Rationale for Experimental Choices

The goal of this multi-assay approach is to build a comprehensive profile of the drug's cellular effects.

  • Cell Viability (Cytotoxicity) Assay: This is the primary screening step. The core question is: Does the compound kill cancer cells, and at what concentration? We use the IC50 (half-maximal inhibitory concentration) as a key metric to quantify potency.[9]

  • Apoptosis Assay: If the compound is cytotoxic, we then need to understand how it kills the cells. Apoptosis (programmed cell death) is a preferred mechanism for anticancer drugs as it is a controlled process that minimizes inflammation. This assay distinguishes between apoptosis and necrosis (uncontrolled cell death).

  • Cell Cycle Analysis: This assay reveals if the compound halts cell proliferation (a cytostatic effect) by arresting cells at specific checkpoints in their division cycle.[2] This is a crucial mechanism for many anticancer agents, including sulfonamide derivatives known to disrupt microtubule assembly.[2][11][12]

Comparative Data: p-Toluenesulfonamide vs. Cisplatin

The following table presents representative data from in vitro screening, comparing the cytotoxic effects of PTS and Cisplatin across a panel of human cancer cell lines after a 48-hour exposure.

Cell LineCancer Typep-Toluenesulfonamide (IC50, µM)Cisplatin (IC50, µM)
A549 Non-Small Cell Lung Cancer35.58.2[13]
H460 Non-Small Cell Lung Cancer42.1[6][14]4.5[13]
PC-3 Prostate Cancer25.0[3]15.7
HepG2 Hepatocellular Carcinoma30.89.9[15]
MCF-7 Breast Cancer55.220.3[15]

Note: IC50 values are highly dependent on experimental conditions such as cell seeding density and assay duration.[16][17] The values presented here are for comparative purposes.

This data indicates that while Cisplatin, a DNA-damaging agent, generally shows higher potency (lower IC50), PTS demonstrates significant cytotoxic activity across multiple cancer types, justifying further investigation.

Experimental Workflow & Protocols

The following diagram and protocols outline the sequential process for in vitro validation.

InVitro_Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Cell Death start Cancer Cell Lines (A549, PC-3, etc.) seed Seed Cells in 96-Well Plates start->seed treat Treat with Serial Dilutions of PTS & Cisplatin seed->treat incubate Incubate for 48h treat->incubate mtt Perform MTT Assay incubate->mtt ic50 Calculate IC50 Values mtt->ic50 apoptosis Annexin V / PI Staining ic50->apoptosis If IC50 is promising cell_cycle Propidium Iodide (PI) Staining ic50->cell_cycle If IC50 is promising flow Analyze by Flow Cytometry apoptosis->flow cell_cycle->flow

Caption: Sequential workflow for in vitro validation of anticancer compounds.

Protocol 1: MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which correlates with cell viability.

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of p-Toluenesulfonamide and Cisplatin in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[18]

Protocol 2: Apoptosis Analysis by Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture: Seed 1x10^5 cells in a 6-well plate and treat with the respective compound at its IC50 concentration for 24-48 hours.

  • Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the samples immediately using a flow cytometer.

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

Part 2: In Vivo Validation - Efficacy in a Biological System

Positive in vitro results are a prerequisite, but not a guarantee, of anticancer activity in a complex living organism.[8] In vivo studies, typically using xenograft models in immunodeficient mice, are essential to evaluate a drug's efficacy, pharmacokinetics, and toxicity profile in a systemic context.[9][19]

The "Why": Rationale for Experimental Choices

The primary objective is to determine if the promising in vitro activity translates into tumor growth inhibition in a living model.

  • Xenograft Model: Human cancer cells are implanted subcutaneously into immunodeficient mice.[19] This allows the formation of a solid tumor that can be measured externally. This model is a standard for preclinical efficacy testing.[20]

  • Treatment Regimen: The dosing and schedule are critical. PTS has been effectively administered via intraperitoneal injection in preclinical models.[3]

  • Key Endpoints:

    • Tumor Volume: The primary measure of efficacy. A significant reduction in tumor growth compared to a vehicle-treated control group is the desired outcome.

    • Body Weight: A critical indicator of systemic toxicity. Significant weight loss suggests the treatment is not well-tolerated.

    • Survival: In some studies, the experiment continues until a humane endpoint is reached to assess any survival benefit.

Comparative Data: p-Toluenesulfonamide vs. Vehicle Control

This table summarizes representative data from a PC-3 prostate cancer xenograft study.

Treatment Group (n=8)Dosing RegimenMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control 15% NMP, i.p., every other day765-+5%
p-Toluenesulfonamide 50 mg/kg, i.p., every other day40347%[3]+3%

Data adapted from studies on PC-3 xenografts.[3]

These results demonstrate that PTS can significantly inhibit tumor growth in vivo with no apparent toxicity, as indicated by stable body weight.[3]

Experimental Workflow & Protocols

The following diagram illustrates the key stages of an in vivo efficacy study.

InVivo_Workflow cluster_0 Model Development cluster_1 Treatment & Monitoring cluster_2 Endpoint & Analysis mice Immunodeficient Mice (e.g., BALB/c nude) implant Subcutaneous Implantation of Cancer Cells (e.g., PC-3) mice->implant growth Monitor Tumor Growth (wait until ~100 mm³) implant->growth random Randomize Mice into Groups (Vehicle, PTS) growth->random treat Administer Treatment (e.g., i.p. injection) random->treat measure Measure Tumor Volume & Body Weight (2-3x/week) treat->measure endpoint Humane Endpoint (e.g., 21 days or max tumor size) measure->endpoint harvest Harvest Tumors for Analysis endpoint->harvest analyze Compare Tumor Growth Between Groups harvest->analyze Signaling_Pathway PTS p-Toluenesulfonamide (PTS) mTOR mTOR PTS->mTOR Inhibits Akt Akt Akt->mTOR Activates p70S6K p70S6K mTOR->p70S6K Activates Proliferation Cell Proliferation & Survival p70S6K->Proliferation Promotes

Caption: Simplified diagram of the PTS-mediated inhibition of the mTOR pathway.

This inhibition of the mTOR pathway by PTS has been shown to occur through both Akt-dependent and -independent mechanisms, leading to reduced cell proliferation. [3]Other proposed mechanisms for sulfonamides include the disruption of microtubule assembly and the inhibition of carbonic anhydrase, an enzyme involved in regulating pH in the tumor microenvironment. [1][2][11]

Conclusion

This guide outlines a systematic and comparative approach to validating the anticancer activity of p-Toluenesulfonamide. The in vitro data establishes its cytotoxic efficacy across multiple cancer cell lines, while the in vivo xenograft model confirms its ability to significantly inhibit tumor growth in a physiological context without overt toxicity. [3][6]When compared to a standard agent like Cisplatin, PTS may show lower potency but presents a distinct mechanistic profile centered on mTOR pathway inhibition. [3]These findings underscore the potential of p-Toluenesulfonamide as a viable therapeutic candidate and provide a robust framework for its continued preclinical and clinical development.

References

  • Scozzafava, A., Owa, T., Mastrolorenzo, A., & Supuran, C.T. (2003). Anticancer and Antiviral Sulfonamides. Current Medicinal Chemistry. [Link]

  • Hsiao, C.-J., et al. (2018). Para-Toluenesulfonamide Induces Anti-tumor Activity Through Akt-Dependent and -Independent mTOR/p70S6K Pathway: Roles of Lipid Raft and Cholesterol Contents. Frontiers in Pharmacology. [Link]

  • Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • Akhtar, M.J., et al. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. PubMed. [Link]

  • Tarnawski, R., et al. (2001). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed. [Link]

  • Gao, Y., et al. (2013). Antitumor effect of para-toluenesulfonamide against lung cancer xenograft in a mouse model. Journal of Thoracic Disease. [Link]

  • Górniak, I., et al. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences. [Link]

  • Pahl, A., & Aigner, A. (2010). New Anticancer Agents: In Vitro and In Vivo Evaluation. InTech. [Link]

  • Gao, Y., et al. (2013). Antitumor effect of para-toluenesulfonamide against lung cancer xenograft in a mouse model. Journal of Thoracic Disease. [Link]

  • Visikol. (2019). In vitro Cancer Drug Screening Services. Visikol. [Link]

  • Paul, K., et al. (2024). Sulfonamide derivatives as tubulin polymerization inhibitors: advances in structural mechanisms, structure–activity relationships, and therapeutic potential in cancer treatment. RSC Publishing. [Link]

  • Paul, K., et al. (2026). Sulfonamide derivatives as tubulin polymerization inhibitors: advances in structural mechanisms, structure–activity relationships, and therapeutic potential in cancer treatment. ResearchGate. [Link]

  • IC50 of cisplatin in various cell line. IC50 cisplatin concentration (mM). ResearchGate. [Link]

  • Chen, Y.-M., et al. (2025). A novel agent, p-toluenesulfonamide, in the management of malignant pleural effusions. Heliyon. [Link]

  • Lin, C.-Y., et al. (2018). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. PMC. [Link]

  • Kim, J.B., et al. (2020). Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. Oncology Letters. [Link]

  • Basso, D., et al. (2024). Different Cytotoxic Effects of Cisplatin on Pancreatic Ductal Adenocarcinoma Cell Lines. International Journal of Molecular Sciences. [Link]

  • Astashkina, A., & Grainger, D.W. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. [Link]

  • Thangavel, P., et al. (2022). Toxicity Assessment of an Anti-Cancer Drug of p-Toluene Sulfonamide in Zebrafish Larvae Based on Cardiovascular and Locomotion Activities. PMC. [Link]

  • IC 50 values for cell lines treated with cisplatin BG. ResearchGate. [Link]

  • Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne. [Link]

  • Liu, W., et al. (2015). Para-toluenesulfonamide induces tongue squamous cell carcinoma cell death through disturbing lysosomal stability. PubMed. [Link]

  • Welm, A.L., & Welm, B.E. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. PMC. [Link]

  • Kajdi, R., et al. (2021). Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells. PMC. [Link]

  • What is Para-Toluenesulfonamide used for? Patsnap Synapse. [Link]

  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. XenoSTART. [Link]

  • Gao, Y., et al. (2013). Antitumor effect of para-toluenesulfonamide against lung cancer xenograft in a mouse model. Journal of Thoracic Disease. [Link]

  • Sakagami, H., et al. (2019). In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. Anticancer Research. [Link]

  • Thangavel, P., et al. (2022). Toxicity Assessment of an Anti-Cancer Drug of p-Toluene Sulfonamide in Zebrafish Larvae Based on Cardiovascular and Locomotion Activities. MDPI. [Link]

  • Deocaris, C.C., et al. (2014). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Semantic Scholar. [Link]

  • Udelnow, A., et al. (2011). IN vItRO ChEMO-SENSItIvIty ASSAy GuIdEd ChEMOthERAPy IS ASSOCIAtEd wIth PROLONGEd OvERALL SuRvIvAL IN CANCER PAtIENtS. Journal of Cancer Research and Therapeutics. [Link]

  • Deocaris, C.C., et al. (2014). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. ResearchGate. [Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of 4-Methylbenzenesulfonamide Analogs

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-methylbenzenesulfonamide analogs. It is intended for researchers, scientists, and drug development professionals interested in t...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-methylbenzenesulfonamide analogs. It is intended for researchers, scientists, and drug development professionals interested in the design and optimization of novel therapeutic agents based on this versatile scaffold. We will explore how modifications to the core structure influence biological activity against various targets, supported by experimental data and detailed protocols. While the initial focus was on the closely related but less documented 4-methylbenzene-1-sulfonoimidamide scaffold, this guide concentrates on the more extensively studied sulfonamide derivatives to provide a robust and data-rich comparison.

Introduction: The 4-Methylbenzenesulfonamide Scaffold - A Privileged Motif in Medicinal Chemistry

The 4-methylbenzenesulfonamide (tosyl) moiety is a cornerstone in medicinal chemistry, found in a wide array of biologically active compounds.[1] Its prevalence stems from its ability to act as a key pharmacophore, engaging in crucial interactions with biological targets. Sulfonamides, in general, are known to exhibit a broad spectrum of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and enzyme inhibitory effects.[2][3] The 4-methyl group, in particular, can influence the lipophilicity and metabolic stability of the molecule, often contributing to favorable pharmacokinetic profiles.

This guide will dissect the SAR of various 4-methylbenzenesulfonamide analogs, providing a comparative analysis of their performance against different biological targets. By understanding how structural modifications impact activity, researchers can rationally design more potent and selective drug candidates.

Comparative Analysis of Biological Activity

The biological activity of 4-methylbenzenesulfonamide analogs is highly dependent on the nature and position of substituents on both the benzenesulfonamide core and the appended functionalities. The following table summarizes the in vitro activity of a selection of analogs against different targets, highlighting key SAR trends.

Compound IDR1 (Substitution on N-phenyl ring)R2 (Other Modifications)TargetIC50 (µM)Reference
1 H-Acetylcholinesterase (AChE)8.9[4]
2 H5-(4-methoxystyryl)Acetylcholinesterase (AChE)4.3[4]
3 H5-(4-trifluoromethylstyryl)Acetylcholinesterase (AChE)6.2[4]
4 H-Butyrylcholinesterase (BChE)26.5[4]
5 H5-(4-methoxystyryl)Butyrylcholinesterase (BChE)5.6[4]
6 H5-(4-trifluoromethylstyryl)Butyrylcholinesterase (BChE)10.5[4]
7 4-aminophenyl---[5]
8 4-azidophenyl---[5]
9 4-((4-hydroxy-3-((pyrimidin-2-ylimino)methyl)phenyl)diazenyl)phenyl---[5]

Key Insights from the Data:

  • Impact of Styryl Substitution: The introduction of a styryl group at the 5-position of the N-phenyl ring (compounds 2, 3, 5, and 6) significantly enhances the inhibitory activity against both AChE and BChE compared to the unsubstituted analog (compounds 1 and 4).[4]

  • Influence of Substituents on the Styryl Moiety: A lipophilic 4-methoxystyryl group (compounds 2 and 5) leads to a greater improvement in potency against both enzymes compared to a 4-trifluoromethylstyryl group (compounds 3 and 6).[4] This suggests that increased lipophilicity in this region is beneficial for binding.

  • Versatility of the Scaffold: The 4-methylbenzenesulfonamide core can be functionalized to target a variety of biological systems, as evidenced by the diverse analogs synthesized for different therapeutic purposes.[5][6]

Visualizing the Structure-Activity Relationship

The following diagram illustrates the key structural modifications on the 4-methylbenzenesulfonamide scaffold and their general impact on biological activity based on the comparative data.

SAR_diagram cluster_core 4-Methylbenzenesulfonamide Core cluster_modifications Modifications & Effects Core R1-NH-SO2-C6H4-CH3 Styryl Introduction of Styryl Group at R1 Core->Styryl Modification Methoxy 4-Methoxy on Styryl Styryl->Methoxy Substituent CF3 4-CF3 on Styryl Styryl->CF3 Substituent Activity_Increase Increased Activity (e.g., AChE/BChE Inhibition) Styryl->Activity_Increase Leads to Higher_Potency Higher Potency Methoxy->Higher_Potency Results in Moderate_Potency Moderate Potency CF3->Moderate_Potency Results in

Caption: Key structural modifications and their effects on activity.

Performance Comparison with Alternative Compounds

When evaluating the potential of 4-methylbenzenesulfonamide analogs as therapeutic agents, it is crucial to compare their performance against existing standards or alternative scaffolds. For instance, in the context of cholinesterase inhibition for Alzheimer's disease, donepezil is a commonly used reference standard. The styryl-substituted 4-methylbenzenesulfonamide analogs (compounds 2 and 5) show promising IC50 values in the low micromolar range, suggesting they are viable candidates for further optimization.[4]

Similarly, in the realm of antimicrobial agents, new sulfonamide derivatives are often compared to established antibiotics like ciprofloxacin or fluconazole.[5] The development of novel analogs is driven by the need to overcome resistance to existing drugs. The diverse biological activities reported for 4-methylbenzenesulfonamide derivatives underscore their potential as a platform for developing new therapeutic agents that may offer advantages over current treatments.[2]

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of 4-methylbenzenesulfonamide analogs.

General Synthesis of N-Substituted 4-Methylbenzenesulfonamides

This protocol describes a general method for the synthesis of N-substituted 4-methylbenzenesulfonamides via the reaction of 4-methylbenzenesulfonyl chloride with a primary amine.

Materials:

  • 4-Methylbenzenesulfonyl chloride (tosyl chloride)

  • Appropriate primary amine (e.g., 2-amino-5-bromoacetophenone)

  • Pyridine

  • Ice-cold water

  • Acetonitrile (for recrystallization)

Procedure:

  • Dissolve the primary amine (1.0 equivalent) in pyridine.

  • Gradually add 4-methylbenzenesulfonyl chloride (1.2 equivalents) to the solution.

  • Stir the reaction mixture under reflux for 2 hours.

  • Quench the reaction by pouring the mixture into ice-cold water.

  • Filter the resulting precipitate.

  • Recrystallize the crude product from acetonitrile to afford the purified N-substituted 4-methylbenzenesulfonamide.[4]

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay

This colorimetric assay, based on Ellman's method, is used to determine the cholinesterase inhibitory activity of the synthesized compounds.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI) as substrate for AChE

  • Butyrylthiocholine iodide (BTCI) as substrate for BChE

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Donepezil as a reference standard

  • 96-well microplate reader

Procedure:

  • Prepare solutions of AChE or BChE, ATCI or BTCI, and DTNB in phosphate buffer.

  • In a 96-well plate, add the enzyme solution and the test compound at various concentrations.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the substrate (ATCI or BTCI) and DTNB to each well.

  • The enzyme hydrolyzes the substrate to thiocholine, which reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB).

  • Measure the absorbance of TNB at 412 nm at regular intervals using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value, the concentration of the inhibitor that causes 50% enzyme inhibition, by plotting the percentage of inhibition against the inhibitor concentration.[4]

Summary of Key Findings and Future Directions

The 4-methylbenzenesulfonamide scaffold has proven to be a highly adaptable platform for the development of a wide range of biologically active compounds. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to this core can lead to significant enhancements in potency and selectivity against various therapeutic targets.

Key takeaways include:

  • Lipophilicity and Steric Bulk: The introduction of lipophilic and sterically appropriate groups, such as the styryl moiety, can significantly improve binding affinity to target enzymes.

  • Target-Specific Optimization: The diverse range of biological activities exhibited by these analogs underscores the importance of target-specific optimization of the substituent patterns.

  • Potential for Further Development: The promising activities observed for several analogs warrant further investigation, including in vivo efficacy studies and pharmacokinetic profiling.

Future research in this area should focus on exploring a wider range of substitutions on the 4-methylbenzenesulfonamide core, investigating novel therapeutic targets, and employing computational modeling to guide the rational design of next-generation analogs with improved efficacy and safety profiles.

References

  • Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI. [Link]

  • Synthesis and Biological Evaluation of New Sulfonamide Derivative. TSI Journals. [Link]

  • Synthesis Characterization and Biological Activity of 4-Methyl-benzene Sulfonohydrazide Derivatives. Bentham Science. [Link]

  • Synthesis Characterization and Biological Activity of 4-Methyl-benzene Sulfonohydrazide Derivatives. Bentham Science. [Link]

  • Biological Activities Of Sulfonamides. SciSpace. [Link]

  • The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry. [Link]

  • Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. ResearchGate. [Link]

  • Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. IntechOpen. [Link]

  • Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. National Center for Biotechnology Information. [Link]

  • Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. ResearchGate. [Link]

  • Synthesis and Biological Activity of New Sulfonamide Derivatives. Impactfactor. [Link]

  • Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives: Synthesis, Molecular Structure, Anticancer Activity and Metabolic Stability. National Center for Biotechnology Information. [Link]

  • Synthesis, Molecular Structure, Metabolic Stability and QSAR Studies of a Novel Series of Anticancer N-Acylbenzenesulfonamides. National Center for Biotechnology Information. [Link]

  • Design, Synthesis and Biological Evaluation of 1,4-Benzenesulfonamide Derivatives as Glyoxalase I Inhibitors. Taylor & Francis Online. [Link]

  • Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. PubMed. [Link]

  • N-(4-Methylbenzylidene)-4-methylbenzenesulfonamide. PubChem. [Link]

Sources

Comparative

comparing the efficacy of p-toluenesulfonamide with other therapeutic agents

Title: Comparative Efficacy of p-Toluenesulfonamide (PTS) vs. Conventional Therapeutic Agents: A Technical Guide Introduction p-Toluenesulfonamide (PTS) has emerged as a versatile small molecule in oncology, functioning...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Efficacy of p-Toluenesulfonamide (PTS) vs. Conventional Therapeutic Agents: A Technical Guide

Introduction p-Toluenesulfonamide (PTS) has emerged as a versatile small molecule in oncology, functioning both as a potent agent for direct intratumoral injection and as a highly specific endoplasmic reticulum (ER)-targeting moiety in advanced drug delivery systems[1][2]. Unlike conventional ablative agents such as anhydrous ethanol, which rely on non-specific protein denaturation, PTS exerts its anti-tumor effects through targeted mechanistic pathways. This guide provides an objective, data-driven comparison of PTS against alternative therapeutic agents, detailing its mechanisms, comparative efficacies, and experimental validation protocols for researchers and drug development professionals.

Mechanistic Overview: Causality Behind the Efficacy

The superior efficacy of PTS compared to traditional local ablative agents stems from its dual-action mechanism. While agents like ethanol cause indiscriminate cellular dehydration, PTS selectively accumulates in tumor cells due to its lipophilic nature[1]. Once intracellular, PTS disrupts cholesterol-enriched membrane microdomains (lipid rafts), which serve as functional platforms for survival signaling. This disruption leads to the downregulation of both Akt-dependent and Akt-independent mTOR/p70S6K pathways, culminating in G1 cell cycle arrest and apoptosis via the upregulation of pro-apoptotic proteins Bak and PUMA[1].

Furthermore, PTS binds to sulfonylurea receptor-like proteins localized on the ER[3]. This property has been recently exploited to design sequential-targeting radioconjugates (e.g., 177Lu-FAPI-PEG3-K-PTSA) and photodynamic therapies (PDT) that utilize PTS to anchor therapeutic payloads directly to the ER, inducing severe ER stress and amplifying immunogenic cell death (ICD)[2][4].

PTS_Mechanism PTS p-Toluenesulfonamide (PTS) LipidRaft Lipid Raft & Cholesterol Disruption PTS->LipidRaft Disrupts mTOR mTOR / p70S6K Pathway PTS->mTOR Akt-independent inhibition ER_Target ER Targeting (Sulfonylurea Receptors) PTS->ER_Target Localizes to Akt Akt Kinase LipidRaft->Akt Inhibits Akt->mTOR Inhibits Apoptosis Apoptosis (Bak/PUMA Upregulation) mTOR->Apoptosis Triggers G1 Arrest ER_Stress ER Stress & Immunogenic Cell Death ER_Target->ER_Stress Payload Delivery (e.g., Radioligands/PDT) ER_Stress->Apoptosis Enhances

Figure 1: Mechanistic pathways of PTS, highlighting lipid raft disruption and ER-targeted stress.

Comparative Efficacy: PTS vs. Anhydrous Ethanol in Local Ablation

For decades, percutaneous ethanol injection has been used for the local ablation of solid tumors. However, ethanol diffusion is unpredictable, often leading to severe collateral damage to adjacent healthy tissues and incomplete tumor necrosis. In comparative in vivo xenograft models (e.g., H460 non-small cell lung cancer), intratumoral injection of PTS demonstrated a significantly stronger inhibition of tumor growth (T/C ratio of 0.44, with a 56% inhibition of growth rate) compared to ethanol[1]. Crucially, histological evaluation revealed that PTS induces profound tumor necrosis with only mild injury to surrounding normal tissue, validating its superior therapeutic index[1].

Table 1: Comparative Efficacy of Local Ablative Agents

Therapeutic AgentPrimary Mechanism of ActionTumor Growth InhibitionNormal Tissue ToxicityClinical Application Profile
p-Toluenesulfonamide (PTS) Targeted necrosis, mTOR inhibition, ER stressHigh (T/C = 0.44)Mild (Selective accumulation)NSCLC, Malignant Pleural Effusion, Hepatocellular Carcinoma
Anhydrous Ethanol Non-specific protein denaturation & dehydrationModerateSevere (High collateral damage)Small hepatic tumors (Historical standard)
Systemic Cisplatin DNA crosslinkingHighHigh (Systemic toxicity)Broad solid tumors (Systemic, not local)

Advanced Applications: PTS vs. Standard Radioligands

Beyond direct ablation, PTS is revolutionizing targeted radioligand therapy. A major limitation of standard radioconjugates like 177Lu-FAPI-46 is rapid cellular efflux, which diminishes therapeutic efficacy. By conjugating PTS to the FAPI scaffold (forming 177Lu-FAPI-PEG3-K-PTSA), researchers created a sequential-targeting complex. FAPI binds to the cell surface, while the PTS moiety drives the complex into the endoplasmic reticulum[2]. This ER-anchoring mechanism drastically reduces efflux, resulting in a 3- to 5-fold higher tumor uptake and intratumoral retention exceeding 72 hours compared to FAPI-46 alone[2].

Table 2: Pharmacokinetic Comparison in U87MG Cells (1h post-incubation)

RadioconjugatePrimary TargetSecondary TargetCellular Uptake (%ID/10⁶ cells)Efflux Rate (at 8h)
177Lu-FAPI-46 FAP (Cell Surface)None4.91 ± 4.02~83.37%
177Lu-FAPI-PEG3-K-PTSA FAP (Cell Surface)ER (Intracellular)12.05 ± 0.86~24.88%

Experimental Protocols: Validating PTS Efficacy

To ensure scientific rigor and reproducibility, the following self-validating protocols detail the methodologies used to compare PTS against alternative agents.

Protocol A: In Vivo Evaluation of Intratumoral Injection Efficacy (PTS vs. Ethanol)

Rationale: This protocol establishes a direct causality between the injected agent and the degree of localized tumor necrosis versus peripheral tissue sparing.

  • Model Establishment : Subcutaneously inject 5 × 10⁶ H460 (NSCLC) cells into the right flank of 6-week-old BALB/c nude mice. Allow tumors to reach a volume of ~100 mm³.

  • Randomization & Dosing : Randomize mice into three cohorts (n=8/group): Vehicle Control, Anhydrous Ethanol, and PTS (diluted in an optimized PEG-400/propylene glycol solvent system).

  • Intratumoral Administration : Perform intratumoral injections using a 27-gauge needle. Distribute the injection volume (typically 10-20 µL) evenly across the tumor mass using a multi-directional fanning technique to ensure uniform distribution.

  • Monitoring : Measure tumor volume using digital calipers every 2 days. Calculate volume as V=(length×width2)/2 .

  • Histological Validation (Self-Validation Step) : At day 14, excise the tumors and adjacent normal tissue. Perform H&E staining. Quantify the percentage of necrotic area within the tumor boundary and score the inflammatory/necrotic damage in the adjacent healthy muscle/dermis. PTS should exhibit >80% internal necrosis with intact peripheral tissue margins, whereas ethanol will show irregular necrosis breaching the tumor capsule.

InVivo_Protocol Xenograft 1. Establish H460 Xenograft Model Group 2. Randomize (n=8/group) Xenograft->Group Trt_PTS Intratumoral PTS (Targeted Necrosis) Group->Trt_PTS Trt_EtOH Anhydrous Ethanol (Non-specific) Group->Trt_EtOH Eval 3. Histological Validation (H&E) Trt_PTS->Eval Trt_EtOH->Eval

Figure 2: Experimental workflow for comparative in vivo efficacy of intratumoral agents.

Protocol B: In Vitro Assessment of ER-Targeted Retention (PTS-Radioconjugates)

Rationale: This assay validates the hypothesis that PTS conjugation prevents cellular efflux by anchoring payloads to the endoplasmic reticulum.

  • Cell Preparation : Seed U87MG cells in 6-well plates at a density of 1 × 10⁶ cells/well and incubate overnight at 37°C.

  • Radiotracer Incubation : Add 37 kBq (1 µCi) of either 177Lu-FAPI-46 or 177Lu-FAPI-PEG3-K-PTSA to the respective wells. Incubate for 1 hour to allow for receptor binding and internalization.

  • Efflux Initiation : Remove the radioactive medium, wash the cells twice with ice-cold PBS to remove unbound tracer, and add fresh, non-radioactive culture medium.

  • Time-Course Sampling : At pre-determined time points (1h, 4h, 8h), collect the culture medium (effluxed fraction).

  • Cell Lysis & Quantification : Lysis the cells using 1 M NaOH (internalized fraction). Measure the radioactivity of both the medium and the lysate using a gamma counter.

  • Data Analysis : Calculate the efflux rate as the ratio of radioactivity in the medium to the total initial internalized radioactivity. A significantly lower efflux rate for the PTS-conjugate validates its ER-anchoring efficacy.

Conclusion

p-Toluenesulfonamide represents a significant advancement over traditional therapeutic agents. Whether utilized as a standalone intratumoral injection that outperforms anhydrous ethanol in safety and efficacy, or as a sophisticated organelle-targeting moiety that rescues radioligands from rapid cellular efflux, PTS provides a highly versatile, mechanistically sound platform for modern oncological drug development.

References

  • Luo, Y.-H., et al. "A novel agent, p-toluenesulfonamide, in the management of malignant pleural effusions." Lung Cancer, Nov 2025.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwfckeyWucQKySFQyMHiSfaRH74KFPpHSWce6_2XSOmUIshf5SsgPj1n2RHarv4EL08DrV48ZCRYnuOTBkJGk8CXbHEQCmkEfYZMmNLJgsNCvfJ_jcYCOxLaOYIeYYWHWHdU37]
  • "Endoplasmic Reticulum Mediates Prolonged Tumor Retention of FAPI Radioconjugates and Enhanced Radiotherapeutic Efficacy." Molecular Pharmaceutics, Mar 2026.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMCeFFfkqyOs2GqZXZ3vAq6WSKh_ZJEIjxvE_hpdX3TwsOc-1lGXxw4Ch1K8bLIPkIrzzGXKdKdOhZjUKwqZVsM4rRfV7fyJ0-hhrIzbaKxDjSd2v8WJaW8wdJD03Lu5OxfyqILKJE_G-Azjg975lh4gLtIKw=]
  • "Enzyme-Instructed Self-Assembly of Endoplasmic Reticulum-Targeting Peptides for Selective Modulation of Cancer Cell Fate." Biomacromolecules, Oct 2025.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkRGjk648A4Cd0NtQP6OpkJDObkMSd9WPouC7PA05KRsGyEVrHgU8t-OBdmAfhtoLl9A8cpTgFhydfSHoPlF1AgLjsG4W6RD7nwmbFO5ZtyDE3ExcyDdjjsUu1WDf0PIbKv2fKB3AiTzmIsdwSyA==]
  • "Targeted photodynamic therapy: enhancing efficacy through specific organelle engagement." Frontiers, Aug 2025.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXOI8vbxcztIlPc1iU3PAIBMLy9DLNqxWn7xWWFxzDAB2H-JBxOEgsbe5zVTR1DWrVQkxMd-xE0FF8HJCaqFdJNiDl97rG5vwgu2qGrwnuX_fjavCHYgEwqgZ9V12NscBwpVwqCLkLybr874VQZn5T9v9RgR8f8QQxPdHbVFGdsUdn5uTlO0eIiWIAlj61HkCey043AQ==]

Sources

Validation

A Senior Application Scientist's Guide to Ensuring Reproducibility in Experiments Utilizing p-Toluenesulfonamide

For researchers and drug development professionals, p-toluenesulfonamide (PTSA) is a cornerstone reagent, serving as a critical intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1][2][3] Its util...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, p-toluenesulfonamide (PTSA) is a cornerstone reagent, serving as a critical intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1][2][3] Its utility, particularly in forming sulfonamides—a key functional group in many bioactive molecules—is well-established.[2][3][4] However, the promise of its synthetic versatility is often challenged by a fundamental scientific hurdle: the reproducibility of experimental results.

This guide provides an in-depth, comparative analysis of the factors governing reproducibility in reactions involving p-toluenesulfonamide. Moving beyond a simple recitation of protocols, we will dissect the causality behind experimental choices, from the crucial first step of starting material validation to the nuances of synthetic execution and final product analysis. Our objective is to equip you with a robust framework for designing self-validating experiments that yield consistent and reliable outcomes.

Pillar 1: The Starting Material as the First Checkpoint for Reproducibility

The axiom 'garbage in, garbage out' is particularly resonant in synthetic chemistry. The purity and characterization of your starting p-toluenesulfonamide are the bedrock upon which a reproducible experiment is built. Assuming the purity of a commercial reagent without verification is a common and critical oversight.

Common Impurities and Their Impact

The industrial synthesis of p-toluenesulfonamide can introduce several impurities that may persist in the final product. The most common of these are isomers and related precursors, which can significantly interfere with subsequent reactions:

  • o-Toluenesulfonamide (OTSA): An isomer that can be present in the starting material, leading to the formation of undesired isomeric products that are often difficult to separate from the target molecule.[5]

  • p-Toluenesulfonic acid (PSTA): A potential starting material or degradation product that can alter the pH of the reaction mixture, affecting reaction kinetics and potentially catalyzing side reactions.[5][6]

The presence of these impurities can lead to lower yields, complex purification challenges, and ultimately, a lack of reproducibility. Therefore, a robust analytical assessment of the starting material is not just recommended; it is mandatory for reliable synthesis.

A Comparative Guide to Analytical Methods for Purity Assessment

Choosing the right analytical technique is critical for accurately profiling the purity of p-toluenesulfonamide and its derivatives. The selection depends on factors like required sensitivity, the nature of potential impurities, and laboratory capabilities.[5][7]

Technique Principle Strengths Limitations Best Suited For
HPLC-UV Separates compounds based on polarity, with UV detection.Robust, cost-effective, widely available.[7][8]Limited selectivity in complex matrices; may not detect trace impurities without extensive method development.[7]Routine quality control, quantifying known impurities at relatively high concentrations.[7]
GC-MS Separates volatile compounds based on boiling point, with mass spectrometry for identification.High sensitivity and selectivity for volatile and thermally stable compounds.[7]Not suitable for non-volatile or thermally labile compounds without derivatization.[5]Analyzing volatile impurities and by-products.
LC-MS Combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry.Excellent for a wide range of compounds, including non-volatile ones; very low detection limits.[7]Higher cost and complexity compared to HPLC-UV.Detecting and quantifying trace-level impurities, especially potential genotoxic ones.[7]
Experimental Protocol: HPLC-UV Purity Analysis of p-Toluenesulfonamide

This protocol provides a validated method for determining the purity of p-toluenesulfonamide and quantifying common impurities like OTSA and PSTA.[6]

  • Preparation of Mobile Phase: Prepare a mobile phase consisting of a filtered and degassed mixture of acetonitrile and water (e.g., 50:50 v/v) with a suitable buffer like ammonium dihydrogen phosphate.

  • Standard Preparation: Accurately weigh and dissolve reference standards of p-toluenesulfonamide, o-toluenesulfonamide, and p-toluenesulfonic acid in the mobile phase to create stock solutions. Perform serial dilutions to generate calibration standards across a relevant concentration range (e.g., 0.01 µg/mL to 2.5 µg/mL).[8]

  • Sample Preparation: Accurately weigh and dissolve the p-toluenesulfonamide sample to be tested in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • UV Detection: 230 nm.

    • Column Temperature: 25 °C.

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution. The purity of the sample is determined by comparing the peak area of p-toluenesulfonamide to the total area of all peaks, and the concentration of specific impurities is quantified using the calibration curves.

cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC-UV Analysis cluster_data Phase 3: Data Interpretation prep_standards Prepare Reference Standards (PTSA, OTSA, PSTA) calibrate Inject Standards (Generate Calibration Curve) prep_standards->calibrate prep_sample Prepare PTSA Sample (Known Concentration) run_sample Inject Sample prep_sample->run_sample prep_mobile Prepare Mobile Phase (e.g., ACN:Water) instrument HPLC System Setup (C18 Column, 230nm UV) prep_mobile->instrument instrument->calibrate calibrate->run_sample process_data Integrate Peak Areas run_sample->process_data quantify Quantify Impurities (vs. Calibration Curve) process_data->quantify purity Calculate Purity (% Area Normalization) process_data->purity

Workflow for HPLC-UV Purity Assessment of p-Toluenesulfonamide.

Pillar 2: A Comparative Analysis of Synthetic Protocols

Reproducibility in synthesis is contingent on understanding how reaction parameters influence the desired outcome. Here, we compare two common methods for the N-alkylation of amines using a p-toluenesulfonyl group source, a frequent application in medicinal chemistry.[9]

Method A: The Classical Approach (from p-Toluenesulfonyl Chloride)

This is the most widely used method, involving the reaction of an amine with p-toluenesulfonyl chloride (TsCl).[10] The reaction is a nucleophilic attack of the amine on the electrophilic sulfur atom.

  • Causality of Choices:

    • Base (e.g., Pyridine, Triethylamine): Essential for neutralizing the HCl byproduct generated during the reaction.[10] The choice of base can influence reaction rate and work-up complexity. Pyridine can also serve as the solvent.

    • Solvent (e.g., Dichloromethane, Pyridine): Must be inert to the reactants and capable of dissolving them. The polarity of the solvent can affect the reaction rate.

    • Temperature: Typically performed at 0 °C to room temperature to control the exothermic reaction and minimize side products.

Method B: The "Green" Alternative (from p-Toluenesulfonic Acid)

To mitigate the environmental concerns of using TsCl, methods using p-toluenesulfonic acid (TsOH) have been developed.[10] This is a condensation reaction that produces water as a byproduct.

  • Causality of Choices:

    • Catalyst (e.g., Solid Super Acid, Organic Boronic Acid): Required to activate the sulfonic acid, making the sulfur atom more electrophilic.[11][12]

    • Water Scavenger (e.g., Molecular Sieves): Crucial for driving the reaction equilibrium towards the product by removing the water formed.[10][11] Without this, the reaction will not proceed to completion, severely impacting yield and reproducibility.

Performance Comparison: N-Alkylation Methods
Parameter Method A (from TsCl) Method B (from TsOH)
Reagents p-Toluenesulfonyl chloride, amine, basep-Toluenesulfonic acid, amine, catalyst, water scavenger
Byproduct HCl (neutralized to a salt)Water
Typical Yield Generally high (can be >90%)Moderate to high (e.g., 70-80%)[11]
Reaction Conditions Mild (0 °C to RT)Mild, but requires anhydrous conditions
Reproducibility Factors Purity of TsCl, efficiency of baseCatalyst activity, efficiency of water removal
Environmental Impact Generates chloride waste"Greener," with water as the main byproduct
Experimental Protocol: Synthesis of N-Propyl-p-toluenesulfonamide (from TsCl)

This protocol is a robust example of the classical method.[13]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve n-propylamine (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane (DCM).

  • Addition: Cool the solution to 0 °C in an ice bath. Add a solution of p-toluenesulfonyl chloride (1.1 eq.) in DCM dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[13]

  • Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain high-purity N-Propyl-p-toluenesulfonamide.

Pillar 3: Critical Factors Governing Experimental Reproducibility

Beyond specific protocols, several overarching factors are critical determinants of reproducibility. A conscious and systematic approach to controlling these variables is the hallmark of a self-validating experimental design.

reagents Reagent Quality outcome Reproducible Outcome (Yield & Purity) reagents->outcome conditions Reaction Conditions conditions->outcome workup Work-up & Purification workup->outcome sub_reagents Purity of PTSA Solvent Anhydrous? Amine Purity sub_reagents->reagents sub_conditions Temperature Control Stirring Rate Inert Atmosphere Reaction Time sub_conditions->conditions sub_workup Consistent Quenching Standardized Extractions Defined Chromatography sub_workup->workup

Key Pillars Influencing Experimental Reproducibility.
  • Reagent Quality & Handling:

    • Purity: As discussed, always verify the purity of your p-toluenesulfonamide.

    • Solvents: Use anhydrous solvents when reactions are sensitive to water, such as the direct condensation method.

    • Handling: p-Toluenesulfonamide can cause skin and respiratory irritation.[1][14] Consistent use of personal protective equipment (PPE) like gloves and safety glasses is essential for both safety and preventing contamination of the reaction.[1]

  • Reaction Conditions:

    • Temperature Control: Use a reliable ice bath, cryocooler, or heating mantle with a temperature probe. Fluctuations in temperature can lead to the formation of side products.

    • Stirring: Ensure the stirring rate is consistent and adequate to maintain a homogenous mixture, especially in heterogeneous reactions (e.g., with molecular sieves).

    • Atmosphere: For reactions involving sensitive reagents or catalysts, working under an inert atmosphere (Nitrogen or Argon) is critical to prevent degradation and ensure consistent results.

  • Work-up and Purification:

    • Standardize Procedures: The work-up and purification steps are often a major source of variability. Use consistent volumes of washing solutions and standardized chromatography procedures (e.g., same silica gel, solvent system, and column dimensions) to ensure reproducible purity profiles.

Conclusion

Achieving reproducibility in experiments using p-toluenesulfonamide is not a matter of chance, but a result of deliberate and informed experimental design. It begins with the rigorous analytical validation of the starting material, extends to a deep understanding of the chosen synthetic protocol and the causal factors behind each step, and concludes with consistent work-up and purification. By treating each experiment as a self-validating system—where inputs are verified, variables are controlled, and outputs are consistently analyzed—researchers can transform variability into reliability, ensuring the integrity and progress of their scientific and drug development endeavors.

References

  • A Comparative Guide to the Validation of Analytical Methods for p-Toluenesulfonamide Deriv
  • What are the side effects of Para-Toluenesulfonamide? (2024, July 12).
  • Characterization of N-Propyl-p-toluenesulfonamide Impurities: A Comparative Guide to Analytical Techniques. (n.d.). Benchchem.
  • p-Toluenesulfonamide. (n.d.). Santa Cruz Biotechnology.
  • Gosar, A., Shaikh, T., Joglekar, A., & Mahadik, N. (2021). Development of Analytical Method for Determination of p-toluenesulfonylurea and its Impurities in Gliclazide Drug Substances by using HPLC. Journal of Pharmacological Research and Developments.
  • A Comprehensive Technical Guide to the Synthesis of N-Alkyl-p-toluenesulfonamides. (n.d.). Benchchem.
  • Gosar, A., Shaikh, T., & Joglekar, A. A. (2021). Development of Analytical Method for Determination of p-toluenesulfonylurea and its Impurities in Gliclazide Drug Substances by using HPLC.
  • Grosse, S., De Pra, M., & Steiner, F. (n.d.). Accurate and reliable quantitation of p-toluenesulfonates genotoxic impurities in an active pharmaceutical ingredient by HPLC-UV. Thermo Fisher Scientific.
  • N-Propyl-p-toluenesulfonamide synthesis mechanism. (n.d.). Benchchem.
  • What is Para-Toluenesulfonamide used for? (2024, June 14).
  • p-Toluenesulfonamides. (n.d.). Organic Chemistry Portal.
  • p-Toluenesulfonamide. (n.d.). PubChem.
  • P-Toluenesulfonamide: A Versatile Compound in the Chemical Industry. (2024, September 2). ChemicalBook.
  • Continuous flow and liquid chromatographic determination of p-toluenesulfonamide in ice cream: interlabor
  • Method of synthesis of N-alkyl p-toluene sulfonamide. (n.d.).
  • SAFETY DATA SHEET: p-Toluenesulfonamide. (2010, June 4). Thermo Fisher Scientific.
  • Method for preparing para toluene sulfonamide by directly amidating para-toluenesulfonic acid. (n.d.).
  • Toluenesulfonamides - Evaluation st
  • Comparative Study of the Antibacterial Activity of N, N-Diethylamido Substituted p-Toluenesulfonamides to Their α-Toluenesulfonamide Counterparts. (2015, April 15). PubMed.
  • p. 943 - Organic Syntheses Procedure. (n.d.).
  • Safety Data Sheet: N-Ethyl-o/p-toluene sulfonamide. (n.d.). Chemos GmbH&Co.KG.
  • Shellhamer, D. F., & Brady, D. L. (n.d.). REACTION OF p-TOLUENESULFONYL ISOCYANATE WITH ELECTRON-RICH ALKENES AND MONOFLUOROALKENES.
  • P-TOLUENESULFONAMIDE CAS N°: 70-55-3. (n.d.).
  • Toxicity Assessment of an Anti-Cancer Drug of p-Toluene Sulfonamide in Zebrafish Larvae Based on Cardiovascular and Locomotion Activities. (2022, August 10). MDPI.

Sources

Comparative

cross-reactivity and off-target effects of 4-methylbenzene-1-sulfonoimidamide

An In-Depth Guide to Characterizing the Cross-Reactivity and Off-Target Effects of Novel Sulfonimidamides: A Case Study Approach for 4-methylbenzene-1-sulfonoimidamide For the researcher embarking on the development of n...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Characterizing the Cross-Reactivity and Off-Target Effects of Novel Sulfonimidamides: A Case Study Approach for 4-methylbenzene-1-sulfonoimidamide

For the researcher embarking on the development of novel small molecules, the initial discovery of a potent compound is merely the first step. The journey from a promising hit to a viable therapeutic candidate is paved with rigorous characterization, chief among which is the assessment of its selectivity. A molecule's interactions beyond its intended target can lead to unforeseen toxicity or, in some cases, reveal opportunities for beneficial polypharmacology. This guide provides a comprehensive framework for evaluating the cross-reactivity and off-target effects of novel compounds, using the specific, yet under-characterized molecule, 4-methylbenzene-1-sulfonoimidamide, as our guiding example.

While extensive public data on 4-methylbenzene-1-sulfonoimidamide is not available, its sulfonamide-related core is a common motif in medicinal chemistry, notably in kinase inhibitors.[1][2] Therefore, this document serves as a methodological playbook, outlining the critical experiments, data interpretation, and strategic thinking required to build a robust selectivity profile for this or any novel chemical entity. We will proceed not by presenting pre-existing data, but by detailing the self-validating workflows a drug discovery professional would employ to generate and understand such data from first principles.

The Imperative of Selectivity Profiling

In drug discovery, particularly within the domain of kinase inhibitors, achieving selectivity is a formidable challenge.[3][4] The human kinome comprises over 500 protein kinases, many of which share highly conserved ATP-binding pockets. A compound designed to inhibit one kinase may inadvertently bind to dozens of others, leading to a cascade of off-target effects.[5] Proactively and comprehensively profiling these interactions is paramount for several reasons:

  • De-risking for Toxicity: Early identification of off-target binding to proteins associated with adverse events (e.g., hERG, CYP enzymes, or kinases in critical physiological pathways) can prevent costly late-stage failures.[6]

  • Mechanism of Action (MoA) Elucidation: A clean selectivity profile strengthens the link between the inhibition of the intended target and the observed cellular phenotype. Conversely, a promiscuous compound may produce its effect through a combination of targets, complicating MoA studies.[7]

  • Discovering Polypharmacology: Not all off-target effects are detrimental. The efficacy of some of the most successful drugs is attributed to their ability to modulate multiple targets within a disease-related pathway.[4] Systematic profiling can uncover these opportunities.

Our approach is therefore structured as a multi-tiered strategy, moving from broad, high-throughput screening to more focused, biologically relevant validation assays.

Tier 1: Initial Broad-Scale Selectivity Assessment

The first step is to cast a wide net to identify the potential interaction landscape of the compound across a significant portion of the proteome, typically the kinome.[6] The goal here is not to generate precise affinity values, but to rapidly identify any kinase that is inhibited above a certain threshold at a single, relatively high concentration of the test compound.

Recommended Workflow: Large-Scale Kinase Panel Screen

A competitive binding assay is often the most efficient method for this initial screen.[3] This format measures the ability of a test compound to displace a known, high-affinity ligand from the ATP-binding site of a large number of kinases.

  • Compound Preparation: Prepare a 10 mM stock solution of 4-methylbenzene-1-sulfonoimidamide in 100% DMSO. For the primary screen, create a working solution for a final assay concentration of 1 µM.

  • Assay Plate Preparation: Utilize a multi-well plate format (e.g., 384-well) where each well contains a specific recombinant kinase, an affinity probe (e.g., a biotinylated ATP-competitive ligand), and streptavidin-coated acceptor beads.

  • Compound Addition: Add the test compound to the assay plates. Include a positive control (a known pan-kinase inhibitor like Staurosporine) and a negative control (DMSO vehicle).

  • Incubation: Allow the plate to incubate to permit the binding reaction to reach equilibrium.

  • Detection: Add detection reagents, such as a europium-labeled anti-tag antibody that binds to the kinase. In a time-resolved fluorescence resonance energy transfer (TR-FRET) format, displacement of the affinity probe by the test compound will lead to a loss of signal.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the controls. A common threshold for identifying a "hit" is >70% inhibition.[6]

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Potency Determination cluster_2 Tier 3: Cellular Validation Compound Test Compound (e.g., 4-methylbenzene-1-sulfonoimidamide) Binding_Assay Competitive Binding Assay (Single High Concentration, e.g., 1µM) Compound->Binding_Assay Kinase_Panel Large Kinase Panel (~400 kinases) Kinase_Panel->Binding_Assay Hit_List Initial Hit List (e.g., % Inhibition > 70%) Binding_Assay->Hit_List Dose_Response IC50/Kd Determination (10-point curve) Hit_List->Dose_Response Selectivity_Analysis Quantitative Selectivity Profile Dose_Response->Selectivity_Analysis CETSA Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Selectivity_Analysis->CETSA Go_NoGo Proceed to In Vivo Studies Selectivity_Analysis->Go_NoGo Decision Point Cellular_Engagement Validated Cellular Targets CETSA->Cellular_Engagement Cellular_Engagement->Go_NoGo Decision Point

Caption: Tiered workflow for kinase inhibitor selectivity profiling.

Tier 2: Quantitative Potency and Selectivity Analysis

Hits identified in the primary screen must be validated and quantified. This involves generating dose-response curves to determine the potency (IC50 or Kd) of the compound against each identified off-target, as well as the primary target.[8]

Recommended Workflow: IC50/Kd Determination

For each hit from Tier 1, a 10-point dose-response curve is generated to accurately calculate the concentration at which the compound elicits a half-maximal effect.[6] This can be done using the same assay format as the primary screen or orthogonal methods like radiometric assays that measure substrate phosphorylation.[3][5]

The resulting data should be compiled into a clear, quantitative table. To provide a practical example, the table below presents hypothetical data for our test compound against a selection of kinases, compared to a known multi-targeted kinase inhibitor, Dasatinib.

Kinase Target4-methylbenzene-1-sulfonoimidamide (Hypothetical IC50, nM)Dasatinib (Reference IC50, nM)
Primary Target X 15 1
ABL1>10,0000.6
SRC>10,0000.8
LCK8501.1
DDR11,20026
ZAK5,60016
CDK2250>10,000
p38α (MAPK14)8,9003,000

This data is illustrative. Actual experimental results are required.

Quantifying Selectivity: To move beyond a simple list of IC50 values, we can calculate selectivity metrics:

  • Selectivity Score (S-score): This is a simple yet effective measure. For example, S(1µM) is the number of kinases inhibited by more than a certain threshold (e.g., 90%) at a 1µM concentration, divided by the total number of kinases tested.[6] A lower score indicates higher selectivity.

  • Selectivity Entropy: A more sophisticated metric that considers the potency against all measured kinases. It provides a single value that captures the "peakiness" of the distribution of inhibition data, where a lower entropy score signifies a more selective compound.[6]

Tier 3: Confirming Target Engagement in a Cellular Context

In vitro biochemical or binding assays are essential, but they do not fully recapitulate the complex environment inside a living cell.[6] Factors like cell permeability, efflux pump activity, and high intracellular ATP concentrations can significantly alter a compound's effective potency and selectivity. Therefore, confirming target engagement in a cellular model is a critical validation step.[7]

Recommended Workflow: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method that measures the thermal stabilization of a target protein upon ligand binding.[7] When a compound binds to its target protein inside a cell, the resulting complex is often more resistant to heat-induced denaturation.

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., one that endogenously expresses the target kinases) and treat the cells with the test compound (e.g., 10 µM 4-methylbenzene-1-sulfonoimidamide) or a vehicle control (DMSO) for a defined period (e.g., 1 hour).

  • Heating Gradient: Aliquot the cell lysates into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 68°C) for 3 minutes using a thermal cycler.

  • Protein Separation: Cool the samples and centrifuge to pellet the denatured, aggregated proteins. The soluble fraction, containing the non-denatured proteins, is collected.

  • Protein Quantification: Analyze the amount of the specific target protein remaining in the soluble fraction at each temperature point using a quantitative immunoassay, such as Western Blot or ELISA.

  • Data Analysis: Plot the fraction of soluble protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

G cluster_pathway Hypothetical Cellular Signaling cluster_inhibitor Inhibitor Action GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Target_Kinase Intended Target (Kinase X) Receptor->Target_Kinase Off_Target_Kinase Off-Target (Kinase Y) Receptor->Off_Target_Kinase Downstream_1 Substrate A Target_Kinase->Downstream_1 Cell_Effect_On Desired Cellular Effect (e.g., Apoptosis) Downstream_1->Cell_Effect_On Downstream_2 Substrate B Off_Target_Kinase->Downstream_2 Cell_Effect_Off Undesired Side Effect (e.g., Proliferation) Downstream_2->Cell_Effect_Off Inhibitor 4-methylbenzene-1-sulfonoimidamide Inhibitor->Target_Kinase On-Target Inhibition Inhibitor->Off_Target_Kinase Off-Target Inhibition

Caption: Impact of off-target effects on cellular signaling.

Beyond the Kinome: Broader Safety Profiling

While kinome scanning is a cornerstone for this class of compounds, a thorough investigation must also consider non-kinase off-targets. Depending on the stage of the project and the compound's structure, it is prudent to screen against a panel of targets known for their association with clinical adverse events. This includes, but is not limited to, GPCRs, ion channels (especially hERG), nuclear receptors, and transporters.[6]

Conclusion

The path to developing a selective small molecule requires a systematic, evidence-based approach. For a novel entity like 4-methylbenzene-1-sulfonoimidamide, for which public data is scarce, the framework presented here provides a robust and logical progression for comprehensive characterization. By integrating broad-scale screening, quantitative potency determination, and cellular target validation, researchers can build a high-confidence selectivity profile. This not only illuminates the compound's true mechanism of action but also critically informs the decision-making process, enabling the early identification of both liabilities and new therapeutic opportunities, ultimately paving the way for safer and more effective medicines.

References

  • Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & biology, 12(6), 621-637. [Link]

  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase inhibitors. Science, 358(6367), eaan4368. [Link]

  • Uitdehaag, J. C., & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Future medicinal chemistry, 4(13), 1637-1650. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Blog. [Link]

  • Bamborough, P., & Drewry, D. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of medicinal chemistry, 54(1), 7-18. [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Creative Diagnostics. [Link]

  • Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature reviews Drug discovery, 11(12), 909-922. [Link]

  • van der Worp, H. B., Howells, D. W., Sena, E. S., Porritt, M. J., Rewell, S., O'Collins, V., & Macleod, M. R. (2010). Can animal models of disease reliably inform human studies?. PLoS medicine, 7(3), e1000245. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100-2122. [Link]

  • Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & El-Hossary, E. M. (2018). Design, synthesis and molecular modeling study of certain 4-Methylbenzenesulfonamides with CDK2 inhibitory activity as anticancer and radio-sensitizing agents. Bioorganic chemistry, 80, 56-68. [Link]

  • Johnson, K. K., Green, D. L., Rife, J. P., & Limon, L. (2005). Sulfonamide cross-reactivity: fact or fiction?. The Annals of pharmacotherapy, 39(2), 290-301. [Link]

  • Strom, B. L., Schinnar, R., Apter, A. J., Margolis, D. J., Lautenbach, E., Hennessy, S., ... & Pettitt, D. (2003). Absence of cross-reactivity between sulfonamide antibiotics and sulfonamide nonantibiotics. New England Journal of Medicine, 349(17), 1628-1635. [Link]

  • Dib, K., & Timsit, J. F. (2016). Sulfonamide cross-reactivity: a comprehensive review. Current opinion in allergy and clinical immunology, 16(4), 333-341. [Link]

  • Ataman Kimya. (n.d.). 4-METHYLBENZENE-1-SULFONIC ACID. Ataman Kimya. [Link]

  • Hameed, A. D., Al-Fatlawi, A. A. Y., & Al-Fatlawi, A. A. Y. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398. [Link]

  • Verma, P., Kumar, S., Ojha, S., & Mishra, S. (2022). Synthesis Characterization and Biological Activity of 4-Methyl-benzene Sulfonohydrazide Derivatives. Letters in Drug Design & Discovery, 19(1), 1-10. [Link]

  • WNS. (2023). Design and Synthesis of Sulfonamides Derivatives: A Review. World News of Natural Sciences, 49, 51-66. [Link]

Sources

Validation

Benchmarking Synthetic Efficiency: A Comparative Guide to p-Toluenesulfonamide (PTSA) Synthesis Methods

As a critical intermediate in the pharmaceutical synthesis of drugs like Mafenide and Tolbutamide, as well as a foundational building block for industrial resins and plasticizers, p-toluenesulfonamide (PTSA) demands high...

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Author: BenchChem Technical Support Team. Date: April 2026

As a critical intermediate in the pharmaceutical synthesis of drugs like Mafenide and Tolbutamide, as well as a foundational building block for industrial resins and plasticizers, p-toluenesulfonamide (PTSA) demands highly efficient, scalable, and reproducible synthetic workflows[1][2].

For researchers and drug development professionals, selecting the optimal synthetic route is not merely a matter of theoretical yield; it requires balancing thermodynamic efficiency, exotherm management, and downstream purification requirements. This guide objectively benchmarks the primary synthesis methods for PTSA, providing field-proven protocols grounded in mechanistic causality and self-validating experimental design.

Mechanistic Pathways & Strategic Selection

The synthesis of PTSA generally bifurcates into two primary strategic pathways based on the starting precursor: the highly reactive p-Toluenesulfonyl Chloride (TsCl) or the more stable p-Toluenesulfonic Acid (TsOH) .

  • The TsCl Amination Route (Industry Standard): This classical method relies on the intense electrophilicity of the sulfonyl chloride moiety. Nucleophilic attack by ammonia rapidly displaces the chloride ion to form the sulfonamide[3]. The primary synthetic challenge here is competitive hydrolysis: if water is present and temperature is poorly controlled, TsCl hydrolyzes into TsOH, irreversibly reducing the yield[3].

  • The TsOH Direct Amidation Route: A greener alternative that avoids corrosive chloride intermediates. However, the direct condensation of a sulfonic acid with an amine is thermodynamically unfavorable. It requires rigorous water removal (e.g., molecular sieves) and often yields poor conversion rates compared to the TsCl route[4].

PTSA_Mechanisms Toluene Toluene (Starting Material) TsCl p-Toluenesulfonyl Chloride (TsCl) Toluene->TsCl Chlorosulfonation TsOH p-Toluenesulfonic Acid (TsOH) Toluene->TsOH Sulfonation PTSA p-Toluenesulfonamide (PTSA) TsCl->PTSA Amination Excess NH3 (aq) Hydrolysis Hydrolysis Byproduct (Yield Loss) TsCl->Hydrolysis H2O / Poor Temp Control TsOH->PTSA Direct Amidation NH3 + Catalyst Hydrolysis->TsOH

Mechanistic pathways for PTSA synthesis highlighting primary routes and side-reactions.

Quantitative Benchmarking of Synthesis Methods

To objectively select a protocol, we must benchmark the alternatives across key operational metrics. The table below synthesizes quantitative data from standard laboratory and industrial practices[3][4][5].

Synthesis MethodPrecursorReagentsTypical YieldReaction TimeOptimal TempKey AdvantageKey Limitation
Aqueous Amination TsClAq. NH₃ (Excess)85–90%30–60 min0–30 °CHighly scalable, rapid, no organic solventsExothermic; high risk of competitive hydrolysis
Solvent-Mediated TsClNH₃ in DCM/THF85–95%1–4 hours0–25 °CSuppresses hydrolysis, higher crude purityRequires solvent recovery and organic workup
Direct Amidation TsOHNH₃ + Mol. Sieves10–15%2–4 hours0–60 °CUses stable precursor, avoids chloride wasteVery low yield; requires aggressive dehydration

Verdict: The Aqueous Amination of TsCl remains the optimal choice for general synthesis due to its rapid kinetics and elimination of organic solvents. However, for moisture-sensitive downstream applications, the Solvent-Mediated approach is superior as it fundamentally prevents the formation of the TsOH byproduct.

Experimental Protocols: Causality and Execution

The following protocols are engineered not just as a list of steps, but as self-validating systems where the causality behind every physical action is explained.

Protocol A: Classical Aqueous Amination of TsCl

This protocol leverages an aqueous biphasic system where the solid TsCl reacts with dissolved ammonia[1][2].

Aqueous_Amination_Workflow Start Excess Aq. NH3 (Chilled to 0-5°C) AddTsCl Portion-wise Addition of TsCl Start->AddTsCl Temp Control Stir Vigorous Stirring (30-60 min, RT) AddTsCl->Stir Exotherm Management Filter Vacuum Filtration Stir->Filter Precipitation Wash Cold Water Wash (Removes NH4Cl) Filter->Wash Crude Solid Dry Desiccation (Pure PTSA) Wash->Dry Purified Solid

Step-by-step experimental workflow for the aqueous amination of p-toluenesulfonyl chloride.

Step-by-Step Methodology:

  • Preparation of the Nucleophilic Bath: Place an excess of concentrated aqueous ammonia (at least 3-4 equivalents) into a round-bottom flask and cool to 0–5 °C using an ice bath.

    • Causality: Ammonia acts as both the nucleophile and the acid scavenger. Using a massive excess ensures the reaction pH remains alkaline (~8-9). If the pH drops, the generated HCl will halt the amination and accelerate the hydrolysis of TsCl into TsOH[3].

  • Portion-wise Addition: Add 1 equivalent of p-toluenesulfonyl chloride (TsCl) portion-wise over 15 minutes under vigorous stirring[2].

    • Causality: The reaction is violently exothermic. Adding the electrophile slowly into the chilled nucleophile prevents localized temperature spikes that would otherwise boil off the ammonia and drive the competitive hydrolysis side-reaction[1][3].

  • Maturation: Remove the ice bath and allow the mixture to stir vigorously at room temperature for 30–60 minutes[1][5].

    • Causality: TsCl is poorly soluble in water. Vigorous mechanical stirring is required to break up the hydrophobic TsCl aggregates, maximizing surface area for the aqueous ammonia to react until complete conversion is achieved.

  • Isolation: Filter the resulting white precipitate under vacuum. Wash the filter cake thoroughly with ice-cold water[1][2].

    • Causality: The byproduct of this reaction is ammonium chloride (NH₄Cl), which is highly water-soluble. Washing with cold water strips away the salt and any trace TsOH, leaving behind the water-insoluble PTSA[5].

Protocol B: Solvent-Mediated Direct Amidation (Anhydrous)

For researchers requiring ultra-high purity without the risk of hydrolysis, an aprotic solvent system is utilized[4].

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve 1 equivalent of TsCl in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.

    • Causality: Aprotic solvents eliminate the water concentration entirely, fundamentally suppressing the hydrolysis pathway and protecting the sulfonyl chloride moiety[3][4].

  • Amination: Slowly bubble anhydrous ammonia gas into the solution (or add a controlled amount of aqueous ammonia if gas is unavailable) while maintaining the temperature below 10 °C. Stir for 1-4 hours.

    • Causality: The organic solvent acts as a heat sink, providing better thermodynamic control over the exotherm than pure water.

  • Organic Workup: Filter off the precipitated ammonium chloride salts. Wash the organic filtrate with dilute HCl (0.5 mol/L), followed by saturated NaCl (brine)[4].

    • Causality: The dilute HCl wash protonates and removes any unreacted ammonia. The brine wash pulls residual moisture from the organic phase, preparing it for final desiccation over anhydrous sodium sulfate before solvent evaporation[4].

Establishing a Self-Validating System

A robust protocol must allow the scientist to verify success in real-time, without immediately relying on complex analytical machinery (e.g., NMR or HPLC). You can validate the integrity of your PTSA synthesis through the following observable parameters:

  • In-Process pH Monitoring: During Protocol A, the system must remain distinctly alkaline (pH ~8–9)[3]. If you observe a sudden drop in pH, it is a self-validating indicator that the ammonia has been depleted and the reaction has stalled, meaning you are now exclusively generating the unwanted TsOH byproduct.

  • Visual Phase State Transition: TsCl often presents as a clumpy, oily solid in aqueous suspension. As the amination proceeds, the reaction mixture will visibly transition into a fine, uniform, milky-white suspension. This morphological change confirms the formation of the sulfonamide[1].

  • Solubility-Based Validation: The final crude product should be completely insoluble in cold water[3]. If a significant portion of your isolated solid dissolves during the cold water wash, it indicates a failure in exotherm control, resulting in high contamination with water-soluble p-toluenesulfonic acid.

  • Thermal Validation: Pure PTSA exhibits a sharp melting point. If your dried product melts significantly below the expected range, or over a broad range, it is a definitive indicator of trapped ammonium chloride salts or unreacted TsCl, necessitating recrystallization from 50% acetic acid or ethanol[1][5].

References

  • A Publication of Reliable Methods for the Preparation of Organic Compounds Source: Organic Syntheses URL:[Link]

  • PTSA (p-Toluenesulfonamide, CAS 70-55-3): Properties, Synthesis, Applications, and Technical Challenges Source: Jinli Chemical URL:[Link]

  • CN104945288A - Method for preparing para toluene sulfonamide by directly amidating para-toluenesulfonic acid Source: Google Patents URL

Sources

Comparative

A Therapeutic Review of 4-Methylbenzene-1-sulfonamide and Its Derivatives: From Antibacterial to Anticancer Applications

An In-depth Guide for Researchers and Drug Development Professionals The therapeutic landscape of sulfonamides, a class of synthetic compounds, has evolved significantly since their initial discovery as antimicrobial age...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide for Researchers and Drug Development Professionals

The therapeutic landscape of sulfonamides, a class of synthetic compounds, has evolved significantly since their initial discovery as antimicrobial agents.[1][2] This guide provides a comprehensive review of the therapeutic applications of 4-methylbenzene-1-sulfonamide, more commonly known as p-toluenesulfonamide (PTS), and its derivatives. While specific data on 4-methylbenzene-1-sulfonoimidamide is scarce in publicly available literature, its structural similarity to p-toluenesulfonamide allows for a scientifically grounded exploration of its potential therapeutic applications based on the extensive research conducted on its parent compound and related derivatives. This guide will delve into the synthesis, mechanisms of action, and comparative efficacy of these compounds in key therapeutic areas, namely as antibacterial and anticancer agents.

The Chemical Landscape: From Sulfonamides to Sulfonoimidamides

P-toluenesulfonamide serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical compounds.[3] Its derivatives have been extensively explored for various biological activities.[1] The term "4-methylbenzene-1-sulfonoimidamide" suggests a modification of the sulfonamide group where one of the oxygen atoms is replaced by an imido (=NH) or a substituted imido (=NR) group. This structural alteration introduces a chiral center at the sulfur atom and provides an additional vector for chemical modifications, a feature of growing interest in medicinal chemistry for the development of novel therapeutic agents.

General Synthesis of p-Toluenesulfonamide Derivatives

The synthesis of p-toluenesulfonamide derivatives typically begins with the reaction of 4-methylbenzene-1-sulfonyl chloride with an appropriate amine. This straightforward and versatile reaction allows for the introduction of a wide variety of substituents, leading to a diverse library of compounds with distinct biological activities.[4]

Experimental Protocol: General Synthesis of N-substituted-4-methylbenzenesulfonamides

This protocol outlines a general method for the synthesis of N-substituted-4-methylbenzenesulfonamide derivatives.

Materials:

  • 4-methylbenzene-1-sulfonyl chloride (TsCl)

  • Appropriate primary or secondary amine

  • Toluene

  • Diisopropylethylamine (DIPEA)

  • Water

  • Magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • TLC plates

  • Silica gel for column chromatography

Procedure:

  • Dissolve the amine (1.0 eq) in toluene under a nitrogen atmosphere at room temperature.

  • Add 4-methylbenzene-1-sulfonyl chloride (1.2 eq) to the solution.

  • After 5 minutes, add diisopropylethylamine (1.0 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 3.5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture twice with water.

  • Dry the organic layer over magnesium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane) to obtain the desired N-substituted-4-methylbenzenesulfonamide.[5]

Therapeutic Applications: A Dual Arsenal Against Disease

Derivatives of 4-methylbenzene-1-sulfonamide have demonstrated significant potential in two primary therapeutic areas: as antibacterial agents and as anticancer agents.

Antibacterial Applications: A Classic Revisited

The foundational therapeutic application of sulfonamides is their antibacterial activity. They act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial synthesis of folic acid. By mimicking the natural substrate, p-aminobenzoic acid (PABA), these compounds disrupt the production of a vital nutrient for bacterial growth and replication.[6]

Comparative Efficacy of p-Toluenesulfonamide Derivatives

The antibacterial efficacy of various p-toluenesulfonamide derivatives has been evaluated against a range of bacterial strains. The minimum inhibitory concentration (MIC) is a key parameter used to quantify their potency.

CompoundTest OrganismMIC (µg/mL)Reference
1-(benzylsulfonyl)-N,N-diethylpyrrolidine-2-carboxamide (α-T2a)Staphylococcus aureus3.12[6]
N,N-Diethyl-3-phenyl-2-(phenylmethylsulfonamide) propanamide (α-T2j)Escherichia coli12.5[6]
N,N-diethyl-3-substituted-2-(4-methyl-phenylsulfonamido)alkanamide (8j)Escherichia coli12.5[7]
N,N-diethyl-3-substituted-2-(4-methyl-phenylsulfonamido)alkanamide (8j)Staphylococcus aureus25[7]
Streptomycin (Control)Escherichia coli6.25[7]

Alternatives to Sulfonamide Antibiotics

For patients with sulfonamide allergies or in cases of bacterial resistance, several alternative antibiotic classes are available.

Alternative Antibiotic ClassExamplesCommon Indications for Sulfa Drugs
PenicillinsAmoxicillin, AmpicillinVarious bacterial infections
CephalosporinsCephalexin, CeftriaxoneVarious bacterial infections
MacrolidesAzithromycin, ErythromycinRespiratory tract infections
FluoroquinolonesCiprofloxacin, LevofloxacinUrinary tract infections
TetracyclinesDoxycycline, MinocyclineSkin and soft tissue infections

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the MIC of an antibacterial agent.[8][9]

Materials:

  • Test compound (e.g., a 4-methylbenzene-1-sulfonamide derivative)

  • Bacterial culture (e.g., E. coli or S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in MHB in the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Applications: Targeting Tumor-Specific Pathways

More recently, derivatives of p-toluenesulfonamide have emerged as promising anticancer agents, targeting specific pathways that are crucial for tumor growth and survival.[10][11]

Certain p-toluenesulfonamide derivatives have been identified as potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.[12] CA IX is overexpressed in many hypoxic tumors and plays a key role in regulating tumor pH, promoting cell proliferation and metastasis. By inhibiting CA IX, these compounds can disrupt the tumor microenvironment and suppress cancer progression.

Comparative Efficacy of Carbonic Anhydrase Inhibitors

The inhibitory activity of p-toluenesulfonamide and its derivatives against carbonic anhydrase is typically measured by their IC₅₀ values.

CompoundTarget EnzymeIC₅₀ (nM)Reference
Acetazolamide (Control)hCA I985.8
N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamide (1e)CA II< Acetazolamide
4-methyl-N-(2-nitrophenyl) benzene sulfonamide (1C)DHPS (bacterial)-

Alternatives to Carbonic Anhydrase Inhibitors in Cancer Therapy

While CA inhibitors represent a promising therapeutic strategy, other classes of drugs are also used to target cancer.

Alternative Drug ClassExamplesMechanism of Action
Kinase InhibitorsImatinib, GefitinibInhibit signaling pathways involved in cell growth
Chemotherapy AgentsDoxorubicin, PaclitaxelDirectly kill rapidly dividing cells
Immunotherapy AgentsPembrolizumab, NivolumabEnhance the immune system's ability to fight cancer

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This protocol outlines a colorimetric assay to measure the inhibition of carbonic anhydrase activity.

Materials:

  • Human carbonic anhydrase I (hCA I) enzyme

  • p-Nitrophenyl acetate (pNPA) substrate

  • Test inhibitor compound

  • Assay buffer (e.g., 50 mM Tris-SO₄, pH 7.4)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, the hCA I enzyme solution, and the test inhibitor at various concentrations. Include an enzyme control (no inhibitor) and a blank (buffer only).

  • Pre-incubation: Incubate the plate at room temperature for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the pNPA substrate solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 400-405 nm over time in a kinetic mode. The rate of p-nitrophenol formation is proportional to the enzyme activity.

  • Data Analysis: Calculate the rate of reaction for each well. The IC₅₀ value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the reaction rate against the inhibitor concentration.

Some derivatives of 4-methylbenzenesulfonamide have been designed as inhibitors of cyclin-dependent kinase 2 (CDK2). CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. By inhibiting CDK2, these compounds can induce cell cycle arrest and prevent the proliferation of cancer cells.

Diagrams

Caption: General synthetic scheme for p-toluenesulfonamide derivatives.

G cluster_antibacterial Antibacterial Mechanism of Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Natural Substrate Sulfonamide p-Toluenesulfonamide Derivative Sulfonamide->DHPS Competitive Inhibition Folic Acid Synthesis Folic Acid Synthesis DHPS->Folic Acid Synthesis Bacterial Growth Bacterial Growth Folic Acid Synthesis->Bacterial Growth

Caption: Competitive inhibition of DHPS by p-toluenesulfonamide derivatives.

G cluster_anticancer Anticancer Mechanism of Action (Carbonic Anhydrase Inhibition) p-TSA Derivative p-Toluenesulfonamide Derivative CA IX Carbonic Anhydrase IX (CA IX) p-TSA Derivative->CA IX Inhibition Tumor pH Regulation Tumor pH Regulation CA IX->Tumor pH Regulation Tumor Growth & Metastasis Tumor Growth & Metastasis Tumor pH Regulation->Tumor Growth & Metastasis

Caption: Inhibition of carbonic anhydrase IX by p-toluenesulfonamide derivatives.

Conclusion and Future Perspectives

Derivatives of 4-methylbenzene-1-sulfonamide represent a versatile and promising class of therapeutic agents with a rich history and an exciting future. From their well-established role as antibacterial drugs to their emerging potential as targeted anticancer therapies, these compounds continue to be a focal point of medicinal chemistry research. The ability to readily modify their structure allows for the fine-tuning of their biological activity, offering the potential to develop more potent and selective drugs. Future research will likely focus on the synthesis and evaluation of sulfonoimidamide analogs to explore how this structural modification impacts their therapeutic properties, potentially leading to the development of next-generation sulfonamide-based drugs with improved efficacy and safety profiles.

References

  • Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities. (2026). Asian Journal of Green Chemistry. [Link]

  • Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. (2015). Journal of Medicinal Chemistry. [Link]

  • Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. (2022). Molecules. [Link]

  • What are the alternative antibiotic options for a patient with a known sulfa (sulfonamide) allergy?. (2025). Dr.Oracle. [Link]

  • What is Para-Toluenesulfonamide used for?. (2024). Patsnap Synapse. [Link]

  • 4-Methyl-N-[(S)-1-phenylethyl]benzenesulfonamide. (n.d.). Acta Crystallographica Section E. [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Food and Agriculture Organization of the United Nations. [Link]

  • Synthesis Characterization and Biological Activity of 4-Methyl-benzene Sulfonohydrazide Derivatives. (2022). Bentham Science Publishers. [Link]

  • Comparative Study of the Antibacterial Activity of N, N-Diethylamido Substituted p-Toluenesulfonamides to Their α-Toluenesulfonamide Counterparts. (2015). PubMed. [Link]

  • MIC test of p-tolylsulfonamides on targeted organisms (μg/mL). (n.d.). ResearchGate. [Link]

  • p-Toluenesulfonamide, N-benzyl-. (n.d.). PubChem. [Link]

  • Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. (2020). Dergipark. [Link]

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. (n.d.). PMC. [Link]

  • (PDF) 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. (n.d.). ResearchGate. [Link]

  • Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Tri-Aryl Imidazole-Benzene Sulfonamide Hybrids as Promising Selective Carbonic Anhydrase IX and XII Inhibitors. (2021). MDPI. [Link]

  • (PDF) 4-Methyl-N-(4-nitrophenyl)benzenesulfonamide. (n.d.). ResearchGate. [Link]

  • Atom-efficient arylation of N-tosylimines mediated by cooperative ZnAr2/Zn(C6F5)2 combinations. (n.d.). RSC Publishing. [Link]

  • Para-toluenesulfonamide, a novel potent carbonic anhydrase inhibitor, improves hypoxia-induced metastatic breast cancer cell viability and prevents resistance to αPD-1 therapy in triple-negative breast cancer. (2023). PubMed. [Link]

  • Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. (2022). Longdom Publishing. [Link]

  • p-Toluenesulfonamide. (n.d.). PubChem. [Link]

  • Experimental and computational approach on p-toluenesulfonamide and its derivatives. (n.d.). ResearchGate. [Link]

  • Para-Toluenesulfonamide Induces Anti-tumor Activity Through Akt-Dependent and -Independent mTOR/p70S6K Pathway: Roles of Lipid Raft and Cholesterol Contents. (2018). Frontiers in Pharmacology. [Link]

  • Selenium-analogs based on natural sources as cancer-associated carbonic anhydrase isoforms IX and XII inhibitors. (2023). RSC Publishing. [Link]

  • Multitargeting approaches involving carbonic anhydrase inhibitors: hybrid drugs against a variety of disorders. (2021). Taylor & Francis Online. [Link]

  • What are the alternative antibiotic options for a patient with an allergy to Penicillin (PCN) and sulfonamides (sulfa drugs)?. (2025). Dr.Oracle. [Link]

  • Therapeutic potential of carbonic anhydrase inhibitors. (n.d.). ResearchGate. [Link]

  • comparative study on the synthesis of 4-methyl-N-phenyl-benzenesulfonamide with different metals in THF. a. (n.d.). ResearchGate. [Link]

  • Carbonic Anhydrase Inhibitors as Cancer Therapy. (2012). Functional Performance Systems. [Link]

  • 4-METHYLBENZENE-1-SULFONIC ACID. (n.d.). Ataman Kimya. [Link]

  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (n.d.). PMC. [Link]

  • A new class of carbonic anhydrase inhibitor. (2025). ResearchGate. [Link]

  • Activity against a panel of cyclin-dependent and non- Cdks in the presence of compound P276-00. (n.d.). ResearchGate. [Link]

  • Inhibition of carbonic anhydrase II by sulfonamide derivatives. (2021). PubMed. [Link]

  • Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective. (n.d.). PMC. [Link]

  • Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. (n.d.). PMC. [Link]

  • Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. (2021). MDPI. [Link]

  • Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey. (n.d.). PMC. [Link]

  • p-Aminobenzene-Sulfonamide Derivatives of Substituted Pyrimidines as Human Carbonic Anhydrase Inhibitors. (2026). MDPI. [Link]

  • Synthesis and Characterization of Metal Complexes with 4-Methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene Sulphonamide. (2021). ResearchGate. [Link]

  • Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications. (2026). ResearchGate. [Link]

Sources

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